Ac-muramyl-D-Ala-D-Glu-NH2
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-BEQQYIDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Ac-muramyl-D-Ala-D-Glu-NH2?
An In-Depth Technical Guide to N-Acetylmuramyl-D-alanyl-D-glutamine Amide (D-D-MDP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of N-Acetylmuramyl-D-alanyl-D-glutamine amide (Ac-muramyl-D-Ala-D-Glu-NH2), a stereoisomer of the canonical immunomodulatory agent, Muramyl Dipeptide (MDP). Muramyl peptides are fundamental structural components of bacterial peptidoglycan and serve as critical pathogen-associated molecular patterns (PAMPs) for the innate immune system.[1] The archetypal MDP, N-acetylmuramyl-L-alanyl-D-isoglutamine, is a potent activator of the intracellular pattern recognition receptor NOD2, triggering significant pro-inflammatory and host defense responses.[2][3] This document focuses specifically on the D-Ala variant, elucidating its unique biochemical profile, its attenuated interaction with the NOD2 signaling pathway, and its primary application in research as a critical negative control for defining the stereochemical specificity of innate immune recognition. We will explore its structure-activity relationship, synthesis, and role in advancing our understanding of immunomodulatory drug design.
Biochemical Profile and Structure-Activity Relationship (SAR)
Ac-muramyl-D-Ala-D-Glu-NH2 is a glycopeptide composed of three core moieties: an N-acetylmuramic acid (MurNAc) sugar linked to a dipeptide chain. Its chemical formula is C₁₉H₃₂N₄O₁₁, with a molecular weight of approximately 492.48 g/mol .[4] The defining characteristic of this molecule is the stereochemistry of its peptide component: a D-Alanine residue at the first position followed by a D-Glutamine amide at the second.
The Critical Impact of Stereochemistry on Biological Activity
The biological potency of muramyl peptides is exquisitely dependent on their stereochemical configuration. Extensive structure-activity relationship studies have established that the potent adjuvant activity of MDP requires an L-amino acid at the first position of the peptide chain and a D-isoglutamine at the second.[2][5]
The substitution of the canonical L-Alanine with D-Alanine, as seen in Ac-muramyl-D-Ala-D-Glu-NH2, has profound functional consequences. This single chiral inversion dramatically decreases or completely abolishes the molecule's ability to act as a vaccine adjuvant and to stimulate NOD2-dependent signaling pathways.[2][6] This loss of function is attributed to a steric clash within the ligand-binding domain of the NOD2 receptor, preventing the high-affinity interaction required for receptor activation. Consequently, this molecule serves as an invaluable tool for demonstrating the specificity of immune responses to the canonical L-Ala form of MDP.
Data Summary: Comparative Analysis of MDP Stereoisomers
| Feature | Ac-muramyl-L -Ala-D-Glu-NH₂ (Canonical MDP) | Ac-muramyl-D -Ala-D-Glu-NH₂ (D-D Isomer) |
| Common Name | Muramyl Dipeptide (MDP) | D-D-MDP; MDP(D-Ala1) |
| NOD2 Binding | High Affinity Agonist[3] | Negligible / Very Low Affinity[2] |
| Adjuvant Activity | Potent[7] | Weak / Abolished[2] |
| NF-κB Activation | Strong Induction[6] | No Significant Induction[6] |
| Primary Application | Immunostimulant, Adjuvant, Research Tool[8] | Negative Control, SAR Studies[2][6] |
Mechanism of Action: Attenuated Interaction with the NOD2 Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect microbial components.[1] NOD2 is a key intracellular PRR of the NOD-like receptor (NLR) family that is responsible for sensing muramyl peptides derived from bacterial peptidoglycan.[9][10]
The Canonical NOD2 Signaling Cascade
Activation of NOD2 by its canonical ligand, MDP, initiates a well-defined signaling cascade:
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Ligand Recognition: MDP enters the cytoplasm and binds to the C-terminal leucine-rich repeat (LRR) domain of NOD2.[10] This binding event is believed to relieve an autoinhibitory conformation.
-
Oligomerization and RIPK2 Recruitment: Ligand-bound NOD2 undergoes self-oligomerization through its central NACHT domain. This conformational change facilitates the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic interactions between their respective caspase activation and recruitment domains (CARDs).[9][11]
-
Downstream Kinase Activation: The NOD2-RIPK2 complex serves as a scaffold to activate downstream kinases, most notably TAK1 (Transforming growth factor-β-activated kinase 1).[12]
-
NF-κB and MAPK Activation: TAK1 activation leads to the phosphorylation and activation of two major signaling arms: the IKK complex (activating the NF-κB pathway) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[9][12]
-
Transcriptional Response: Activation of NF-κB and MAPK pathways results in the translocation of transcription factors to the nucleus, driving the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides that orchestrate the innate immune response to bacterial infection.[8][10]
Due to its incorrect stereochemistry, Ac-muramyl-D-Ala-D-Glu-NH2 fails to effectively initiate this cascade . Its inability to bind with sufficient affinity to the NOD2 LRR domain means that the initial and essential step of receptor activation is largely absent, rendering it a poor activator of this critical host defense pathway.
Chemical Synthesis and Characterization
The synthesis of Ac-muramyl-D-Ala-D-Glu-NH2 follows established principles of glycopeptide chemistry, analogous to the synthesis of canonical MDP.[2][13] The general strategy involves the coupling of a protected N-acetylmuramic acid moiety with a pre-synthesized, protected dipeptide, followed by global deprotection.
Example Protocol: Key Synthetic Steps
This protocol outlines the core coupling and deprotection stages. Note: All steps require anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
Part A: Dipeptide Synthesis (Boc-D-Ala-D-Glu(OBn)-NH₂)
-
Amidation of Glutamate: Start with N-terminally protected, γ-benzylated D-glutamic acid (Boc-D-Glu(OBn)-OH). Activate the α-carboxyl group using a standard coupling agent (e.g., HBTU/HOBt) in a solvent like DMF.
-
Ammonia Coupling: Add a source of ammonia (e.g., ammonia in dioxane or ammonium chloride with a non-nucleophilic base like DIEA) to the activated ester to form the α-amide, yielding Boc-D-Glu(OBn)-NH₂.
-
N-terminal Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine H₂N-D-Glu(OBn)-NH₂.
-
Coupling with D-Alanine: Couple the resulting dipeptide amine with Boc-protected D-Alanine (Boc-D-Ala-OH) using standard peptide coupling reagents (e.g., HATU, DIEA in DMF) to form the protected dipeptide Boc-D-Ala-D-Glu(OBn)-NH₂.
Part B: Glycopeptide Assembly and Deprotection
-
MurNAc Activation: Activate the carboxylic acid of a suitably protected N-acetylmuramic acid derivative (e.g., 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid) using a coupling agent.
-
Dipeptide N-terminal Deprotection: Selectively remove the Boc group from the dipeptide (Boc-D-Ala-D-Glu(OBn)-NH₂) as described in step A3.
-
Coupling: Add the deprotected dipeptide to the activated MurNAc derivative to form the fully protected glycopeptide.
-
Global Deprotection: Remove all remaining protecting groups (e.g., benzyl and benzylidene ethers) via catalytic hydrogenation (e.g., using H₂ gas over a Palladium on carbon catalyst in a solvent like methanol or acetic acid).
-
Purification: Purify the final product, Ac-muramyl-D-Ala-D-Glu-NH2, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
-
Identity and Structure: Confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and fragmentation pattern.
-
Purity: Assessed by RP-HPLC, typically aiming for >95% purity for biological assays.
Applications in Research and Drug Development
While lacking direct therapeutic potential as an immunostimulant, Ac-muramyl-D-Ala-D-Glu-NH2 is a vital tool in the field of immunology and drug discovery.
-
Definitive Negative Control: Its primary and most critical application is as a negative control in in-vitro and in-vivo experiments studying NOD2 signaling.[6] By comparing the cellular or physiological response to canonical L-D-MDP against the lack of response to D-D-MDP, researchers can unequivocally attribute the observed effects to stereospecific NOD2 activation, thereby validating their experimental system.
-
Tool for Structure-Activity Relationship (SAR) Studies: This molecule is fundamental to SAR studies aimed at mapping the NOD2 ligand-binding pocket.[2][14] By demonstrating that a D-Ala at position 1 abrogates activity, it provides a crucial data point that informs the design of novel synthetic NOD2 agonists or antagonists with improved potency, stability, or modified signaling outcomes.
-
Probing Downstream Pathway Specificity: In complex biological systems where multiple PRRs may be activated, using this highly specific inactive analog helps to isolate the contribution of the NOD2 pathway from other potential confounding signals.
Conclusion
N-Acetylmuramyl-D-alanyl-D-glutamine amide stands as a classic example of the profound importance of stereochemistry in molecular immunology. While structurally almost identical to the potent immune agonist MDP, its D-D peptide configuration renders it biologically inert as a NOD2 activator. This inactivity is not a limitation but rather its greatest strength from a research perspective. It provides an indispensable tool for ensuring experimental rigor, validating findings, and guiding the rational design of the next generation of immunomodulatory therapeutics that target the NOD2 pathway for applications in vaccinology, infectious disease, and the treatment of inflammatory disorders.
References
A comprehensive list of all sources cited within this guide.
- Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers.
- Muramyl Peptides of Bacterial Origin. Encyclopedia.pub.
- Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. PMC.
- Bachem Ac-muramyl-Ala-D-Glu-NH2, Quantity: Each of 1. Fisher Scientific.
- Structure of muramyl dipeptide (MDP,...
- Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity.
- Synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-amide(MDP)
- Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the inn
- NOD1 and NOD2: Signaling, Host Defense, and Inflamm
- Muramyl peptides - synthesis and biological activity. MOST Wiedzy.
- Insights into the molecular basis of the NOD2 signalling p
- Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. PMC.
- NOD1 and NOD2 Signaling in Infection and Inflamm
- Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.
- Influence of muramyl peptides on the production of chemokines, growth factors, pro-inflammatory and anti-inflammatory cytokines. RUDN UNIVERSITY SCIENTIFIC PERIODICALS PORTAL.
- Model of NOD2 signaling pathway.
- What are NOD2 modulators and how do they work?. [No Source Found].
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- 3. What are NOD2 modulators and how do they work? [synapse.patsnap.com]
- 4. Bachem Ac-muramyl-Ala-D-Glu-NH2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Influence of muramyl peptides on the production of chemokines, growth factors, pro-inflammatory and anti-inflammatory cytokines - Guryanova - RUDN Journal of Medicine [journals.rudn.ru]
- 9. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-amide(MDP) or -alpha-methyl ester derivatives, bearing a lipophilic group at the C-terminal peptide end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Unlocking Peptidoglycan Sensing: The Biological Activity and Stereospecificity of N-acetylmuramyl-D-alanyl-D-glutamine
Executive Summary
As a Senior Application Scientist overseeing innate immunity screening platforms, I frequently encounter a critical oversight in experimental design: the failure to distinguish between genuine receptor activation and artifactual signaling caused by endotoxin contamination. The solution lies in the precise application of stereoisomers.
N-acetylmuramyl-D-alanyl-D-glutamine (commonly referred to as the D,D-isomer or MDP-D,D) is a synthetic stereoisomer of the canonical bacterial cell wall fragment, Muramyl Dipeptide (MDP)[1]. While the naturally occurring L,D-isomer is a potent agonist of the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), the D,D-isomer is canonically inactive[2]. However, dismissing it merely as an "inactive compound" ignores its vital utility as a negative control in high-throughput assays and its cryptic immunomodulatory properties when macromolecularized[3]. This whitepaper dissects the structural biology, biological activity, and laboratory applications of this unique molecule.
Structural Biology: The NOD2-RIPK2 Axis & Stereospecificity
The NOD2 receptor is an intracellular pattern recognition receptor (PRR) characterized by two N-terminal Caspase Activation and Recruitment Domains (CARDs), a central NACHT domain, and C-terminal Leucine-Rich Repeats (LRRs)[4]. The LRR domain is exclusively responsible for sensing the peptidoglycan motif[5].
When the active L,D-MDP binds to the LRR domain, it induces a conformational change that exposes the NACHT domain, allowing ATP-dependent oligomerization. This oligomer acts as a scaffold, recruiting the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) via homotypic CARD-CARD interactions[4]. RIPK2 is subsequently polyubiquitinated, which recruits the TAK1 complex, ultimately leading to the degradation of IκBα and the nuclear translocation of NF-κB[4].
Conversely, the stereochemistry of N-acetylmuramyl-D-alanyl-D-glutamine prevents this signaling cascade. The substitution of L-alanine with D-alanine creates severe steric hindrance within the highly specific LRR binding pocket[1]. Consequently, the D,D-isomer fails to induce NOD2 oligomerization, leaving the NF-κB and MAPK pathways entirely dormant[1].
Stereospecific activation of the NOD2-RIPK2-NF-κB signaling pathway by muramyl dipeptides.
Biological Activity Profile: The D,D-Isomer Paradox
Because it cannot activate NOD2, un-conjugated N-acetylmuramyl-D-alanyl-D-glutamine is devoid of the classical MDP biological activities. It does not induce pyrogenicity (fever), lacks adjuvanticity (the ability to enhance specific adaptive immune responses), and fails to trigger the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8[1].
However, a fascinating paradox emerges in the context of drug delivery and polymer chemistry. Research has demonstrated that when this "inactive" D,D-isomer is macromolecularized—specifically by conjugation to a multi-poly(DL-alanine)-poly(L-lysine) carrier—it undergoes a functional metamorphosis[3]. The conjugated D,D-isomer gains the ability to enhance non-specific immunity against bacterial infections, yet crucially, it does so without acquiring the dose-limiting pyrogenicity or classical sensitizing adjuvanticity of the L,D-isomer[3]. This suggests that macromolecularization either alters intracellular trafficking to bypass direct NOD2 monomer activation or engages alternative, non-NOD2 PRRs.
Table 1: Quantitative Structure-Activity Relationship (QSAR) of Muramyl Dipeptides
| Compound Formulation | Stereochemistry | NOD2 Activation | Pyrogenicity | Adjuvanticity | Non-Specific Immunity |
| MDP (Canonical) | L-Ala-D-isoGln | +++ | High | High | High |
| MDP-D,D (Free) | D-Ala-D-isoGln | - | None | None | None |
| MDP-D,D (Polymer Conjugate) | D-Ala-D-isoGln | - | None | None | Moderate/High |
| N-glycolyl MDP | L-Ala-D-isoGln | ++++ | High | Very High | High |
Experimental Methodologies: Building a Self-Validating System
In my experience developing screening assays for NOD2 modulators, recombinant proteins and synthetic ligands are notoriously prone to trace lipopolysaccharide (LPS) contamination. Because LPS activates Toll-Like Receptor 4 (TLR4)—which also converges on the NF-κB pathway—a false positive for NOD2 activity is a constant threat.
By running the D,D-isomer in parallel with the L,D-isomer, you create a self-validating system : true NOD2 activation strictly requires the L,D-isomer, whereas LPS contamination will trigger NF-κB regardless of MDP stereochemistry[2]. If your D,D-isomer well shows a signal, your assay is compromised.
Protocol 1: In Vitro NOD2/NF-κB Reporter Assay
-
Cell Line Preparation: Plate HEK-Blue NOD2 cells (engineered to co-express human NOD2 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter) at 5×104 cells/well in a 96-well plate.
-
Ligand Preparation: Reconstitute N-acetylmuramyl-D-alanyl-D-glutamine (Negative Control) and L,D-MDP (Positive Control) in strictly endotoxin-free water to a stock concentration of 1 mg/mL. Causality note: Even minor endotoxin introduction here will ruin the stereospecificity of the assay.
-
Stimulation: Treat cells with a concentration gradient (10 ng/mL to 10 µg/mL) of both isomers. Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Detection: Transfer 20 µL of cell supernatant to a new flat-bottom plate. Add 180 µL of QUANTI-Blue colorimetric substrate. Incubate for 1-3 hours and measure optical density (OD) at 620-655 nm using a spectrophotometer.
Step-by-step experimental workflow for validating NOD2-dependent NF-κB activation.
Protocol 2: In Vivo Evaluation of Adjuvanticity
To validate the lack of adaptive immune stimulation by the D,D-isomer:
-
Emulsion Preparation: Emulsify a model antigen (e.g., Ovalbumin) with 100 µg of N-acetylmuramyl-D-alanyl-D-glutamine in Freund's Incomplete Adjuvant (FIA).
-
Immunization: Inject wild-type C57BL/6 mice subcutaneously at the base of the tail.
-
Readout: At day 21, collect serum and perform an indirect ELISA to quantify Ovalbumin-specific IgG1 and IgG2c titers. The D,D-isomer cohort must exhibit baseline titers comparable to the antigen-only control, confirming its lack of classical adjuvanticity[3].
Pathological Implications
The critical nature of stereospecific peptidoglycan sensing is underscored by human pathology. In Crohn's Disease, the most common genetic susceptibility factor is the 3020insC frameshift mutation in the NOD2 gene[5]. This mutation truncates the LRR domain, rendering the receptor completely blind to the active L,D-MDP[5].
Functionally, the immune system of a Crohn's patient treats all bacterial peptidoglycan as if it were the inactive D,D-isomer. This catastrophic loss of sensing in intestinal Paneth cells leads to reduced antimicrobial peptide secretion, unchecked commensal bacterial growth, and the chronic intestinal inflammation characteristic of the disease[2].
References
-
[3] Chedid L., et al. "Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier." Proceedings of the National Academy of Sciences (PNAS), 1979. URL:[Link]
-
[5] Girardin S.E., et al. "Nod2 Is a General Sensor of Peptidoglycan through Muramyl Dipeptide (MDP) Detection." Journal of Biological Chemistry, 2003. URL:[Link]
-
[4] Inohara N., et al. "Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases." Frontiers in Immunology, 2023. URL:[Link]
-
[1] Weber J.R., et al. "The Stereochemistry of the Amino Acid Side Chain Influences the Inflammatory Potential of Muramyl Dipeptide in Experimental Meningitis." Infection and Immunity, 2003. URL:[Link]
-
[2] Petnicki-Ocwieja T., et al. "Nod2 is required for the regulation of commensal microbiota in the intestine." Proceedings of the National Academy of Sciences (PNAS), 2009. URL:[Link]
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- 3. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Stereoselective Recognition in Innate Immunity: The Interaction Dynamics of Ac-muramyl-D-Ala-D-Glu-NH2 and the NOD2 Receptor
Executive Summary
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor (PRR) responsible for detecting bacterial peptidoglycan fragments. Its canonical ligand is natural muramyl dipeptide (MDP), structurally defined as MurNAc-L-Ala-D-isoGln. In the landscape of innate immunity research and adjuvant drug development, validating the specificity of NOD2 activation is paramount.
This technical guide explores the structural and mechanistic profile of Ac-muramyl-D-Ala-D-Glu-NH2 (also known as MDP-DD or MurNAc-D-Ala-D-isoGln). Unlike natural MDP, this specific D,D-stereoisomer is biologically inactive. By understanding the causality behind its inability to interact with the NOD2 receptor, researchers can leverage Ac-muramyl-D-Ala-D-Glu-NH2 as the gold-standard negative control in highly sensitive in vitro assays, ensuring that observed inflammatory responses are genuinely NOD2-dependent rather than artifacts of endotoxin contamination.
The Structural Imperative: Why Stereochemistry Dictates NOD2 Activation
The interaction between muramyl peptides and the NOD2 receptor is exquisitely stereospecific. The recognition event occurs within the Leucine-Rich Repeat (LRR) domain of the NOD2 protein .
The Active Conformation: Natural MDP (L-Ala-D-isoGln)
In natural MDP, the L-alanine residue allows the molecule to adopt a highly specific "S-shaped" conformation. This 3D architecture is stabilized by two adjacent β -turns and internal hydrogen bonding between the N-acetylmuramic acid (MurNAc) moiety and the peptide tail. This precise geometry acts as a molecular "key," fitting perfectly into the binding groove of the NOD2 LRR domain with a high binding affinity ( Kd≈212 nM ) .
The Inactive Conformation: Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD)
When the L-Ala is inverted to a D-Ala, forming Ac-muramyl-D-Ala-D-Glu-NH2, the molecule undergoes a severe conformational shift. The D-Ala substitution forces the molecule into a cyclic structure where the α -carboxamide protons of the isoglutamine and the acetamido methyl group cluster in close spatial proximity. This steric clustering creates a physical clash with the NOD2 LRR binding pocket. Consequently, Ac-muramyl-D-Ala-D-Glu-NH2 fails to bind the receptor, preventing the downstream CARD-CARD (Caspase Recruitment Domain) homophilic interactions required to recruit RIPK2 .
Fig 1. Stereoselective NOD2 signaling pathway comparing natural MDP and inactive MDP-DD.
Experimental Utility: Designing a Self-Validating Assay System
In drug discovery, particularly when screening novel synthetic desmuramylpeptides or adjuvants, false positives are a persistent threat. Biological extracts and synthesized peptides are frequently contaminated with trace lipopolysaccharides (LPS) or lipopeptides, which potently activate Toll-Like Receptors (TLR4 and TLR2, respectively) and trigger NF- κ B independently of NOD2 .
The Causality of the Control: To build a self-validating system, researchers must prove that NF- κ B activation is exclusively mediated by the NOD2 pathway. Because Ac-muramyl-D-Ala-D-Glu-NH2 shares the exact molecular weight, solubility, and physicochemical properties of natural MDP—differing only by a single stereocenter—it serves as the ultimate negative control. If a cell line responds to a test compound but shows zero response to Ac-muramyl-D-Ala-D-Glu-NH2, the researcher can confidently rule out non-specific PRR activation.
Quantitative Data Profile
The stark contrast in biological activity between the two stereoisomers is summarized below:
| Feature | Natural MDP (MDP-LD) | Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) |
| Amino Acid Sequence | L-Ala-D-isoGln | D-Ala-D-isoGln |
| Molecular Conformation | S-shaped (two adjacent β -turns) | Cyclic structure (steric clustering) |
| NOD2 LRR Affinity ( Kd ) | 212±24 nM | >10,000 nM (No specific binding) |
| NF- κ B Activation (at 100 ng/mL) | High ( >10 -fold induction) | Baseline ( 1 -fold induction) |
| Experimental Role | Positive Control / Agonist | Negative Control / Inactive Isomer |
Step-by-Step Methodology: In Vitro NOD2 Activation Assay
To accurately measure NOD2 receptor interaction, the industry standard utilizes a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay in engineered HEK293 cells (e.g., HEK-Blue™ hNOD2 cells).
Protocol Objective: Evaluate NOD2 receptor activation and validate pathway specificity using Ac-muramyl-D-Ala-D-Glu-NH2.
Step 1: Reagent Preparation
-
Reconstitute natural MDP (agonist) and Ac-muramyl-D-Ala-D-Glu-NH2 (negative control) in strictly endotoxin-free, sterile water to a stock concentration of 1 mg/mL.
-
Prepare a positive TLR control (e.g., Pam3CSK4 at 100 ng/mL) to verify the general health of the NF- κ B reporter machinery.
Step 2: Cell Seeding and Stimulation
-
Harvest HEK-Blue™ hNOD2 cells and resuspend them in HEK-Blue™ Detection medium (which contains the SEAP substrate).
-
Seed the cells at a density of 5×104 cells per well in a flat-bottom 96-well plate.
-
Add the test compounds, natural MDP, and Ac-muramyl-D-Ala-D-Glu-NH2 at serial dilutions (e.g., 10, 100, and 1000 ng/mL).
-
Crucial Validation Step: Include a vehicle-only well (endotoxin-free water) to establish the baseline optical density (OD).
Step 3: Incubation & Signal Amplification
-
Incubate the plate for 16–24 hours at 37°C in a humidified 5% CO 2 incubator. During this time, active NOD2 signaling will trigger NF- κ B-mediated transcription of the SEAP enzyme, which subsequently hydrolyzes the colorimetric substrate in the media.
Step 4: Detection and Analysis
-
Measure the SEAP activity by reading the absorbance at 620–655 nm using a microplate spectrophotometer.
-
Calculate the fold-activation by dividing the OD of the treated wells by the OD of the vehicle control wells. Validated assays will show a robust dose-dependent curve for natural MDP and a flat baseline for Ac-muramyl-D-Ala-D-Glu-NH2.
Fig 2. Step-by-step experimental workflow for the NOD2 SEAP reporter activation assay.
Conclusion & Implications for Drug Development
The interaction between muramyl dipeptides and the NOD2 receptor highlights the profound impact of stereochemistry on innate immune recognition. The L-Ala to D-Ala inversion present in Ac-muramyl-D-Ala-D-Glu-NH2 completely abolishes NOD2 binding by disrupting the necessary β -turn conformation.
For drug development professionals engineering next-generation adjuvants (such as mifamurtide analogs or desmuramylpeptides), this stereochemical strictness is both a constraint and a tool. It dictates that the L-Ala-D-isoGln pharmacophore must be largely preserved or carefully substituted to maintain agonism. Concurrently, the availability of Ac-muramyl-D-Ala-D-Glu-NH2 provides an indispensable, self-validating negative control to ensure that novel immunomodulators are acting precisely through the intended NOD2 pathway.
References
-
Title: The molecular recognition of muramyl dipeptide occurs in the leucine-rich repeat domain of Nod2 Source: ACS Infectious Diseases URL: [Link]
-
Title: Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity Source: Innate Immunity URL: [Link]
-
Title: Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity Source: Journal of Medicinal Chemistry URL: [Link]
Stereoisomers of muramyl dipeptide and their activity.
Deciphering the Stereochemical Specificity of Muramyl Dipeptide: A Technical Guide to NOD2 Activation and Adjuvant Design
Executive Summary
Muramyl dipeptide (MDP) is a critical synthetic and natural immunomodulator utilized in vaccine adjuvant design and immunotherapy. While its role as a potent activator of the innate immune system is well established, the molecular mechanics governing its activity are highly dictated by its stereochemistry. This technical guide dissects the structure-activity relationship of MDP stereoisomers, detailing the mechanistic bottlenecks of NOD2 activation, and provides field-proven, self-validating protocols for evaluating synthetic peptidoglycan analogs.
The Molecular Architecture and Signaling of MDP
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and is the essential structural unit required for the efficacy of Freund's Complete Adjuvant[1].
Upon entering the host cell cytosol, MDP is specifically recognized by the innate immune sensor Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) [2]. The binding of MDP induces a conformational change in NOD2, allowing it to oligomerize and recruit the kinase RIP2 via CARD-CARD homophilic interactions[3]. This critical signaling node subsequently triggers the IKK complex, leading to NF-κB transcriptional activity and MAPK signaling cascades, which ultimately drive the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-12)[3].
Fig 1. MDP-NOD2 signaling pathway from cellular uptake to pro-inflammatory cytokine production.
Stereoisomers and the L-D Paradigm
The biological activity of MDP is exquisitely sensitive to its stereochemistry. The naturally occurring, immunologically active form is N-acetylmuramyl-L-alanyl-D-isoglutamine (the L-D isomer)[3]. Extensive structure-activity relationship (SAR) studies have demonstrated that the L-configuration of the first amino acid (alanine) and the D-configuration of the second amino acid (isoglutamine or glutamic acid) are strictly required to retain or increase biological activity[3].
When these stereocenters are inverted to produce synthetic analogs—such as the D-D isomer (D-Ala-D-isoGln) or the L-L isomer (L-Ala-L-isoGln)—the resulting compounds are completely devoid of NOD2-stimulating capacity and exhibit no adjuvant activity[1],[4].
Mechanistic Dissection: Where Does Stereospecificity Arise?
For decades, a prevailing hypothesis in drug development was that inactive stereoisomers failed to activate NOD2 because they were either rejected by cellular transport mechanisms or failed to undergo necessary intracellular processing. Recent chemical biology profiling has fundamentally redefined this paradigm[5].
Intracellular activation of NOD2 by MDP requires two critical prerequisite steps before receptor binding:
-
Cellular Uptake: MDP must cross the plasma membrane, a process primarily mediated by the human peptide transporter 1 (hPepT1) or via endocytosis[4].
-
NAGK Phosphorylation: Once inside the cytosol, MDP must be phosphorylated at the C6 position of its muramic acid moiety by N-acetylglucosamine kinase (NAGK) to become a high-affinity NOD2 agonist[4].
Surprisingly, quantitative profiling reveals that the inactive L-L and D-D stereoisomers exhibit cellular uptake and NAGK phosphorylation rates that are nearly identical to the natural L-D ligand[4]. This proves that hPepT1 and NAGK do not confer ligand stereoselectivity[5]. Instead, the strict discrimination occurs exclusively at the NOD2 receptor binding interface, where the L-L and D-D isomers fail to induce the functional conformational changes required for RIP2 recruitment[4],[5].
Fig 2. Divergence of MDP stereoisomer activity strictly at the NOD2 receptor activation stage.
Quantitative Data: Comparative Activity of MDP Stereoisomers
The table below summarizes the biochemical fate of MDP stereoisomers across the activation pipeline.
| Stereoisomer | Amino Acid Chain | Cellular Uptake (hPepT1) | NAGK Phosphorylation | NOD2 Activation (NF-κB) | Adjuvant Efficacy |
| MDP (L-D) | L-Ala-D-isoGln | Efficient | Positive | High | Potent |
| MDP (L-L) | L-Ala-L-isoGln | Efficient | Positive | None | Inactive |
| MDP (D-D) | D-Ala-D-isoGln | Efficient | Positive | None | Inactive |
Experimental Protocols for Validating MDP Stereoisomer Activity
As a Senior Application Scientist, I emphasize that validating these mechanistic nuances requires a multi-tiered, self-validating experimental pipeline. Below are the definitive protocols used to dissect the MDP-NOD2 axis.
Protocol 1: Label-Free Cellular Uptake Quantification via LC-HRMS
-
Causality & Rationale: Traditional assays often utilize fluorophore-conjugated ligands. However, attaching a bulky fluorophore to a small molecule like MDP drastically alters its lipophilicity and molecular weight, artificially skewing hPepT1-mediated transport. Label-free Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) ensures the measurement of true physiological uptake dynamics of the native stereoisomers[4].
-
Self-Validation System: The inclusion of a known hPepT1 competitive inhibitor in a parallel control well validates that the measured intracellular MDP is specifically transporter-mediated rather than an artifact of passive membrane leakage.
-
Step-by-Step Methodology:
-
Seed HEK293T cells (which express basal levels of hPepT1) in 6-well plates and culture to 80% confluence.
-
Treat cells with 10 µM of the respective MDP stereoisomer (L-D, L-L, or D-D) and incubate for 16 hours.
-
Wash cells three times with ice-cold PBS to halt transport and completely remove extracellular ligands.
-
Lyse cells using 500 µL of 80% cold methanol (-80°C) to precipitate proteins and extract intracellular metabolites.
-
Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the metabolite-rich supernatant.
-
Analyze the supernatant via LC-HRMS, extracting the exact mass-to-charge ratio (m/z) for MDP (C19H32N4O11, MW: 492.48 g/mol ) to quantify intracellular concentrations[1].
-
Protocol 2: In Vitro NAGK Phosphorylation Assay
-
Causality & Rationale: To definitively prove that NAGK does not discriminate between stereoisomers, the enzymatic reaction must be isolated from the complex cellular milieu. An in vitro assay using recombinant NAGK provides direct kinetic evidence of phosphorylation[4].
-
Self-Validation System: Running a parallel reaction with a disaccharide analog (e.g., GMDP) serves as an internal negative control. NAGK strictly discriminates against disaccharides due to active site steric hindrance, proving the enzyme is active but structurally selective[4],[5].
-
Step-by-Step Methodology:
-
Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM ATP.
-
Add 1 µg of purified recombinant human NAGK enzyme to the buffer.
-
Introduce 50 µM of the target MDP stereoisomer into the reaction mixture.
-
Incubate at 37°C for 2 hours.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Quantify the formation of phospho-MDP using LC-MS/MS.
-
Protocol 3: NOD2 Activation via HEK-Blue Reporter System
-
Causality & Rationale: Measuring downstream cytokines in wild-type macrophages can yield false positives due to trace endotoxin contamination activating TLR4. The HEK-Blue system uses HEK293 cells (which naturally lack most PRRs) stably transfected with human NOD2 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This creates a highly specific, isolated system for NOD2 activation[4].
-
Self-Validation System: A parallel assay using HEK-Blue Null cells (lacking NOD2) must be run. If a stereoisomer induces a signal in the Null cells, it indicates endotoxin contamination, immediately invalidating the result.
-
Step-by-Step Methodology:
-
Culture HEK-Blue NOD2 cells in selective media to maintain plasmid expression.
-
Resuspend cells in HEK-Blue Detection medium (which contains a colorimetric substrate for SEAP) and plate at 5×10^4 cells/well in a 96-well plate.
-
Stimulate cells with serial dilutions (10 ng/mL to 10 µg/mL) of the MDP stereoisomers.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure SEAP activity by reading the optical density (OD) at 655 nm using a microplate spectrophotometer. Only the L-D isomer will induce a robust color shift to blue[4].
-
References
-
[1] Fisher Scientific. Invivogen MURAMYLDIPEPTIDE (L ISOFORM) Product Specifications. 1
-
[3] Ogawa, C., Liu, Y. J., & Kobayashi, K. S. (2011). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current Bioactive Compounds, 7(3), 180-197. PubMed Central (NIH). 3
-
[4] Adamson, C., Liang, Y., Feng, S., Ng, A. W. R., & Qiao, Y. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Chemical Communications, 60(16), 2212-2215. ResearchGate. 4
-
[2] Ogawa, C., Liu, Y. J., & Kobayashi, K. S. (2011). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. PubMed (NIH). 2
-
[5] Adamson, C., Liang, Y., Feng, S., Ng, A. W. R., & Qiao, Y. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Chemical Communications (RSC Publishing). 5
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- 1. Invivogen MURAMYLDIPEPTIDE (L ISOFORM)-, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Molecular Genesis and Clinical Evolution of Muramyl Peptides: A Technical Whitepaper
Executive Summary
For decades, immunologists relied on Freund’s Complete Adjuvant (FCA)—a potent but highly toxic water-in-oil emulsion containing killed mycobacteria—to stimulate robust immune responses in experimental models. The paradigm shifted dramatically when the minimal bioactive component of FCA was isolated and chemically defined. This whitepaper provides an in-depth technical analysis of Muramyl Dipeptide (MDP), exploring its historical discovery, the intricacies of its chemical synthesis, its precise intracellular signaling mechanisms, and its successful translation into the oncology clinic as the synthetic derivative Mifamurtide.
Historical Genesis: Deconstructing Freund’s Adjuvant
The breakthrough in understanding mycobacterial adjuvanticity occurred in 1974 in the laboratory of Edgar Lederer at the Université Paris-Sud. Through systematic biochemical fractionation of bacterial cell walls, Lederer and his colleagues, including Ellouz and Adam, demonstrated that the minimal structural requirement for the immune-stimulating activity of bacterial peptidoglycan was a simple glycosylated dipeptide: N-acetylmuramyl-L-alanyl-D-isoglutamine , subsequently termed Muramyl Dipeptide (MDP)[1].
This discovery was a watershed moment in glycovaccinology and immunology. It proved that the massive, complex architecture of the bacterial cell wall was not strictly necessary for immune activation; rather, a highly specific, low-molecular-weight metabolite was sufficient to trigger pattern recognition receptors (PRRs)[2],[3].
Structural Biology & Chemical Synthesis Workflow
Natural extraction of MDP via enzymatic hydrolysis (using lysozyme or amidases) yields heterogeneous mixtures. To achieve the purity required for drug development and structural biology, fully synthetic pathways are mandatory. As a Senior Application Scientist, I emphasize that synthesizing glycopeptides like MDP requires rigorous control over stereochemistry and protecting group strategies to prevent racemization and unwanted side reactions.
Fig 1: Workflow for the isolation and chemical synthesis of Muramyl Dipeptide.
Step-by-Step Methodology: Synthesis of MDP via the Mixed Anhydride Protocol
To generate biologically active MDP and its derivatives (such as 6-amino-MDP), we utilize a modified mixed anhydride method. This protocol is a self-validating system designed to maximize yield while preserving the critical D-isoglutamine stereocenter[4],[5].
Step 1: Preparation of the Protected Tripeptide/Dipeptide
-
Action: Dissolve the protected dipeptide (L-Ala-D-isoGln-OBn) in Dimethylformamide (DMF) and cool to -15°C.
-
Causality: Temperature control is critical. Operating at sub-zero temperatures prevents the premature degradation of the highly reactive intermediate and suppresses side reactions.
Step 2: The Mixed Anhydride Coupling
-
Action: Add N-methylmorpholine (NMM) and isobutyl chloroformate to the chilled solution. After 3 minutes, introduce the protected N-acetyl-muramic acid derivative.
-
Causality: Why use the mixed anhydride method instead of standard carbodiimide (DCC) coupling? Standard DCC coupling often leads to the formation of inactive stereoisomers and promotes internal esterification when applied to complex, sterically hindered glycopeptides. The mixed anhydride method preserves the delicate stereocenter of the D-isoglutamine residue and ensures high-yield amide bond formation[4],[5].
Step 3: Regioselective Azido Coupling (Without 4-OH Protection)
-
Action: Perform the azido coupling directly on the carbohydrate moiety without installing a protecting group on the 4-hydroxyl (4-OH) position.
-
Causality: Why leave the 4-hydroxyl group unprotected? Traditional protocols painstakingly protect the 4-OH group. However, removing this specific protecting group post-synthesis requires harsh conditions that frequently cleave the newly formed peptide bonds. By leaving the 4-OH unprotected, we exploit the natural steric hindrance of the molecule to achieve regioselective coupling. This strategic omission streamlines the workflow and significantly increases the overall recovery yield (up to ~41%)[4].
Step 4: Global Deprotection
-
Action: Subject the coupled product to catalytic hydrogenation (H2, Pd-C) to remove benzyl protecting groups, yielding the final bioactive MDP.
Mechanism of Action: The NOD2-RIPK2 Signaling Axis
The immunostimulatory power of MDP is not mediated by surface Toll-like Receptors (TLRs), but rather by an intracellular surveillance system. MDP is the specific ligand for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) , a cytosolic pattern recognition receptor expressed heavily in monocytes, macrophages, and dendritic cells[6],[7].
Upon entering the cytosol, MDP binds to the leucine-rich repeats (LRRs) of NOD2. This binding induces a conformational change that exposes NOD2's N-terminal Caspase Recruitment Domains (CARDs). This triggers a homotypic CARD-CARD interaction with the essential adaptor kinase RIPK2 (Receptor-interacting serine/threonine-protein kinase 2) [8],[9].
RIPK2 acts as the central amplifier of the signal. It undergoes auto-phosphorylation and extensive K63-linked polyubiquitination. This ubiquitin scaffold recruits the TAK1 complex, which subsequently phosphorylates IKKβ and Mitogen-Activated Protein Kinases (MAPKs). The cascade culminates in the nuclear translocation of NF-κB and the activation of p38/JNK, driving the massive transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[9],[7].
Fig 2: NOD2-RIPK2 signaling axis driving NF-κB and MAPK inflammatory responses.
Clinical Translation: Mifamurtide in Osteosarcoma
While natural MDP is a potent immunomodulator, its rapid clearance and inherent pyrogenicity severely limited its clinical application. To harness the power of NOD2 activation for oncology, researchers engineered Mifamurtide (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE)[10],[11].
Mifamurtide is a fully synthetic, lipophilic derivative of MDP. The addition of a phosphatidylethanolamine tail allows the molecule to be stably incorporated into the lipid bilayer of liposomes.
-
The Causality of Formulation: Why liposomes? Liposomal encapsulation serves two critical functions. First, it drastically increases the plasma half-life of the peptide. Second, and most importantly, it facilitates targeted phagocytosis by reticuloendothelial cells (macrophages and monocytes). Once phagocytosed, the liposome degrades, releasing the MTP-PE directly into the cytosol—precisely where the NOD2 receptors are located[11],[12].
Mifamurtide simulates a bacterial infection within the tumor microenvironment, hyper-activating macrophages to exert tumoricidal effects against micrometastases. It has been successfully approved in Europe for the treatment of high-grade, non-metastatic osteosarcoma in combination with standard adjuvant chemotherapy[10],[6].
Quantitative Clinical Data Summary
The addition of Mifamurtide to standard multi-agent chemotherapy (doxorubicin, cisplatin, methotrexate, +/- ifosfamide) has demonstrated statistically significant survival benefits in phase III clinical trials for osteosarcoma[6],[12],[13].
| Clinical / Pharmacological Parameter | Standard Chemotherapy Alone | Chemotherapy + Mifamurtide (L-MTP-PE) |
| Target Patient Cohort | High-grade, resectable osteosarcoma | High-grade, resectable osteosarcoma |
| Mechanism of Action | Cytotoxicity (DNA damage/synthesis inhibition) | Innate Immune Activation (NOD2 Agonism) |
| 6-Year Overall Survival | 70% | 78% |
| Absolute Risk Reduction | Baseline | 8% improvement |
| Mortality Risk Reduction | Baseline | 30% reduction in risk of death |
| Standard Dosing Regimen | Variable based on agent | 2 mg/m² IV (over 1 hr) 2x/week for 12 weeks, then 1x/week for 24 weeks (48 total infusions) |
| Primary Adverse Effects | Myelosuppression, organ toxicity | Chills, fever, headache, myalgia (mild/moderate) |
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- 1. Alanyl-D-isoglutamine | Benchchem [benchchem.com]
- 2. jewettlab.org [jewettlab.org]
- 3. Chemoproteomic analysis of microbiota metabolite-protein targets and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Active Biotinylated Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mifamurtide - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. RIPK2 Is Crucial for the Microglial Inflammatory Response to Bacterial Muramyl Dipeptide but Not to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Muramyl tripeptide (mifamurtide) for the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity in Innate Immunity: The Role of Ac-muramyl-D-Ala-D-Glu-NH2 as a Mechanistic Probe in NOD2 Signaling
Executive Summary
In the landscape of innate immunity and drug development, pattern recognition receptors (PRRs) exhibit exquisite structural specificity to differentiate between pathogenic signatures and benign molecular noise. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a paramount cytosolic sensor that detects muramyl dipeptide (MDP), the minimal bioactive peptidoglycan motif found in both Gram-positive and Gram-negative bacteria[1]. While the canonical active ligand is MDP(L,D) (MurNAc-L-Ala-D-isoGln), its stereoisomer Ac-muramyl-D-Ala-D-Glu-NH2 —commonly referred to as MDP-DD or MDP(D,D) —plays an equally critical, albeit inverse, role in immunological research. Devoid of intrinsic NOD2 agonistic activity, MDP-DD serves as the definitive self-validating negative control[2],[3]. This technical guide explores the mechanistic causality behind its inactivity, its indispensable utility in assay validation, and its paradoxical behavior in macromolecular conjugates.
The Mechanistic Causality of Stereospecific Inactivity
The innate immune system's ability to trigger a pro-inflammatory response relies heavily on stereochemistry. The substitution of L-Alanine with D-Alanine in the dipeptide stem of MDP completely abrogates NOD2 activation[1]. However, the exact cellular stage at which this signaling failure occurs has only recently been fully elucidated.
Historically, it was hypothesized that inactive stereoisomers might simply fail to cross the plasma membrane. Recent liquid chromatography-mass spectrometry (LC-MS) and cellular uptake studies have dismantled this assumption. The causality of MDP-DD's inactivity is defined by the following sequential checkpoints:
-
Cellular Uptake (Successful): MDP-DD is successfully transported across the cell membrane by the human di/tripeptide transporter hPepT1 (SLC15A1) with an efficiency comparable to the active MDP(L,D)[4]. The transporter lacks strict stereoselectivity for the first amino acid of the dipeptide stem.
-
Intracellular Phosphorylation (Successful): Intracellular activation of NOD2 requires the ligand to be phosphorylated at the 6-hydroxyl group of the MurNAc moiety by N-acetylglucosamine kinase (NAGK). Remarkably, NAGK exhibits no stereoselectivity against the dipeptide stem; it readily phosphorylates MDP-DD to yield Phospho-MDP(D,D)[4].
-
Receptor Docking (Failure Point): The critical failure point lies exclusively at the receptor docking interface. In silico docking and biochemical assays reveal that while Phospho-MDP(D,D) reaches the NOD2 Leucine-Rich Repeat (LRR) domain, its altered chiral orientation forces a suboptimal docked pose[4]. This steric clash prevents NOD2 from undergoing the ATP-dependent conformational change necessary for homophilic CARD-CARD (Caspase Recruitment Domain) oligomerization and the subsequent recruitment of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2)[1].
Visualizing the Mechanistic Divergence
Intracellular processing of MDP stereoisomers and the point of NOD2 signaling divergence.
Quantitative Data: Comparative Biological Activities
To fully leverage MDP-DD in experimental design, researchers must understand its comparative biochemical profile against the active MDP(L,D) isomer.
| Parameter | MDP(L,D) [Active Agonist] | Ac-muramyl-D-Ala-D-Glu-NH2 [Inactive Control] | Mechanistic Causality |
| Cellular Uptake | High | High | hPepT1 transporter lacks strict stereoselectivity for the first amino acid[4]. |
| NAGK Phosphorylation | Yes | Yes | Kinase phosphorylates the MurNAc moiety regardless of peptide chirality[4]. |
| NOD2 LRR Docking | Optimal Pose | Suboptimal Pose | D-Ala induces steric clashes, preventing the active receptor conformation[4]. |
| RIP2 Recruitment | Strong | None | Lack of NOD2 oligomerization prevents CARD-CARD interaction with RIP2[1]. |
| NF-κB Activation | High | Baseline | Downstream signaling is completely abrogated[5]. |
| In Vivo Pyrogenicity | High | None | Inability to induce systemic pro-inflammatory cytokines (e.g., IL-6, TNF-α)[6]. |
Experimental Workflows: MDP-DD as a Self-Validating System
In drug development, a persistent challenge in evaluating novel PRR agonists is the presence of endotoxin (e.g., lipopolysaccharide, LPS) or lipopeptide contamination. These contaminants can trigger false-positive NF-κB activation via Toll-Like Receptors (TLRs). A robust immunological assay must be self-validating. By integrating MDP-DD into the experimental matrix, researchers can definitively prove that observed cytokine responses are strictly NOD2-mediated[3],[5].
Protocol 1: Self-Validating HEK-Blue™ NOD2 Reporter Assay
Objective: Quantify specific NOD2 activation while strictly ruling out TLR contamination in synthetic or biological samples.
-
Step 1: Cell Preparation. Seed HEK-Blue™ NOD2 cells (which co-express the human NOD2 gene and an NF-κB-inducible SEAP reporter gene) at 5×104 cells per well in a 96-well plate using endotoxin-free media.
-
Step 2: Ligand Formulation. Reconstitute MDP(L,D) and Ac-muramyl-D-Ala-D-Glu-NH2 in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Step 3: The Self-Validation Matrix. To establish causality and rule out false positives, set up the following treatment arms in triplicate:
-
Vehicle Control: Establishes baseline SEAP secretion.
-
MDP(L,D)[10 µg/mL]: Validates NOD2-dependent NF-κB activation.
-
MDP-DD [10 µg/mL]: The critical negative control. Must yield baseline SEAP levels.
-
Test Compound: The novel adjuvant or biological sample being evaluated.
-
-
Step 4: Incubation & Detection. Incubate for 16–24 hours at 37°C. Add 20 µL of cell supernatant to 180 µL of QUANTI-Blue™ detection medium. Incubate for 1–3 hours and measure optical density (OD) at 620 nm.
-
Step 5: Causality Check (Data Interpretation). If the MDP-DD arm exhibits an NF-κB signal significantly above the vehicle control, the assay environment or the peptide synthesis batch is compromised by non-NOD2 PAMPs (e.g., endotoxin). This renders the entire dataset invalid. A valid NOD2-specific response requires the MDP-DD signal to remain at absolute baseline[5].
Protocol 2: Primary Macrophage Cytokine Profiling
Objective: Assess physiological innate immune responses in competent immune cells.
-
Step 1: Differentiation. Differentiate THP-1 monocytes into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour resting phase in fresh media.
-
Step 2: Stimulation. Treat the macrophages with 10 µg/mL of MDP(L,D) or MDP-DD. (Note: Because macrophages express a wide array of TLRs, the use of MDP-DD here is even more critical to rule out LPS contamination than in HEK cells).
-
Step 3: Quantification. Harvest supernatants at 24 hours post-stimulation. Perform sandwich ELISA for IL-8, IL-6, and TNF-α. MDP-DD must show cytokine levels indistinguishable from the unstimulated control[3].
Advanced Insights: Paradoxical Activation via Macromolecular Conjugation
While monomeric Ac-muramyl-D-Ala-D-Glu-NH2 is strictly inactive, its immunological inertness is not absolute. Seminal research demonstrated that conjugating multiple MDP-DD units to a branched multi-poly(DL-Ala)-poly(L-Lys) carrier paradoxically restores immunostimulatory activity. This macromolecular conjugate enhances non-specific resistance to infection without restoring the pyrogenicity typically associated with active MDP[6].
The Causality of Restored Activity: This phenomenon highlights the principle of receptor valency and spatial clustering. High-density multivalent presentation of a suboptimal ligand can bypass the strict stereospecificity of monomeric NOD2-LRR docking. The localized high concentration of the conjugated MDP-DD may force receptor clustering, stabilize transient receptor-ligand interactions, or engage alternative endosomal uptake pathways that bypass traditional hPepT1 transport.
For drug development professionals, this underscores a critical paradigm: spatial arrangement and macromolecular delivery systems can override individual ligand deficiencies. This provides a theoretical foundation for engineering highly potent, non-pyrogenic nanovaccines and targeted adjuvants[6].
Conclusion
Ac-muramyl-D-Ala-D-Glu-NH2 is far more than a biologically inert molecule; it is a precision instrument for immunological validation. By understanding the exact biochemical checkpoints—from hPepT1 uptake to the steric failure at the NOD2 LRR domain—researchers can utilize MDP-DD to enforce rigorous quality control in innate immunity assays. Furthermore, its paradoxical behavior when conjugated to macromolecular carriers opens novel avenues for structural manipulation in vaccine adjuvant design.
Sources
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. pnas.org [pnas.org]
Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD): The Critical Negative Control in Peptidoglycan and NOD2 Signaling Research
Executive Summary
Bacterial peptidoglycan (PGN) is a massive, mesh-like polymer that provides structural integrity to both Gram-positive and Gram-negative bacteria. During bacterial replication or degradation by host lysozymes, PGN is broken down into smaller muropeptides. The minimal bioactive motif of these muropeptides is Muramyl Dipeptide (MDP), naturally occurring as MurNAc-L-Ala-D-isoglutamine (MDP-LD). This natural compound is a potent activator of the host innate immune system via the cytosolic receptor NOD2[1].
However, studying the specific immunological pathways triggered by PGN fragments requires rigorous experimental controls to rule out contamination (e.g., from endotoxins like LPS) and to prove receptor stereospecificity. This is where Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD ) becomes indispensable. MDP-DD is a synthetic stereoisomer of natural MDP. Because it features a D-Alanine instead of an L-Alanine at the first amino acid position of the peptide stem, it is biologically inactive and fails to bind or activate NOD2. This whitepaper provides an in-depth technical guide on the structural biology, signaling implications, and experimental application of MDP-DD as the definitive negative control in peptidoglycan research.
Structural Biology & Stereospecificity
Natural Peptidoglycan vs. Synthetic Analogs
The archetypical peptide stem of bacterial PGN consists of L-alanine, D-glutamic acid, a dibasic amino acid (such as mDAP or L-lysine), and two terminal D-alanines[2]. The innate immune system has evolved to recognize the specific chirality of these amino acids. NOD2, a member of the nucleotide-binding domain and leucine-rich repeat (NLR) family, specifically detects the 1[1].
The Chiral Switch: L-Ala to D-Ala
The substitution of L-Alanine with D-Alanine to create Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) fundamentally alters the spatial orientation of the peptide side chain.
-
Causality in Receptor Evasion: The Leucine-Rich Repeat (LRR) domain of NOD2 forms a horseshoe-shaped binding pocket that strictly requires the L-isoform of alanine for hydrogen bonding and steric fit. The D-Ala substitution creates a steric clash, preventing the ligand from inducing the necessary conformational change in NOD2 that leads to self-oligomerization and downstream signaling.
Signaling Pathways: The NOD2/RIPK2/NF-κB Axis
When natural MDP-LD enters the cytosol, it binds to NOD2, triggering a signaling cascade. NOD2 oligomerizes and recruits the kinase RIPK2 via homotypic CARD-CARD interactions. RIPK2 is then polyubiquitinated, leading to the recruitment of TAK1 and the IKK complex, ultimately resulting in the3 and the transcription of pro-inflammatory cytokines (IL-6, IL-8, TNF-α)[3].
Conversely, MDP-DD acts as a "silent" molecule. It fails to trigger RIPK2 recruitment. Furthermore, while active MDP induces the proteasomal degradation of NOD2 (a negative feedback loop to prevent septic shock and induce tolerance), 4[4]. In physiological models, such as the regulation of commensal microbiota in intestinal crypts, natural MDP induces bactericidal activity, whereas 5[5].
Fig 1: Stereospecificity of NOD2 activation by MDP-LD versus the inactive MDP-DD control.
Experimental Workflows & Protocols
To establish a self-validating experimental system when studying PGN-induced immunity, researchers must run parallel assays using both MDP-LD and MDP-DD. If a cellular response is observed with MDP-DD, it indicates that the response is either non-specific or driven by endotoxin contamination, rather than true NOD2 activation.
Protocol: Validating NOD2-Specific Macrophage Activation
Objective: Measure NOD2-dependent cytokine release while ruling out TLR4 (LPS) contamination.
Step 1: Cell Preparation and Plating
-
Culture THP-1 human monocytes or primary Bone Marrow-Derived Macrophages (BMDMs) in RPMI 1640 supplemented with 10% FBS.
-
Seed cells at 1×106 cells/mL in a 24-well plate.
-
Causality: Macrophages are chosen because they express high basal levels of NOD2 and are highly responsive to cytosolic PGN fragments.
Step 2: Ligand Preparation and Transfection
-
Reconstitute MDP-LD and Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) in endotoxin-free water to a stock concentration of 1 mg/mL.
-
Crucial Step: Because MDP is highly hydrophilic and does not easily cross the plasma membrane, use a lipid-based transfection reagent (e.g., LyoVec or Lipofectamine) to deliver the dipeptides directly into the cytosol.
-
Causality: NOD2 is an intracellular sensor. Extracellular application of MDP often yields weak or inconsistent results.
Step 3: Stimulation
-
Treat cells with 10 µg/mL of transfected MDP-LD (Experimental) and 10 µg/mL of transfected MDP-DD (Negative Control). Include a vehicle-only control.
-
Incubate for 24 hours at 37°C, 5% CO 2 .
Step 4: Readout and Validation
-
Harvest the supernatant and perform an ELISA for IL-8 or TNF-α.
-
Self-Validating Logic: The assay is only valid if the MDP-DD treated cells show cytokine levels identical to the vehicle control. Any elevation in the MDP-DD group suggests the presence of a contaminant (like LPS) that is activating surface TLRs rather than cytosolic NOD2.
Quantitative Data Presentation
The stereospecificity of NOD2 can be quantified by comparing the biological readouts of the active and inactive isomers. The table below summarizes typical experimental outcomes demonstrating the inert nature of MDP-DD.
| Parameter | MDP-LD (Natural L-Ala) | MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH2) | Causality / Mechanism |
| NOD2 LRR Binding Affinity | High | Negligible | D-Ala causes steric clash in the LRR binding pocket[1]. |
| NF-κB Reporter Activation | > 10-fold induction | Baseline (1-fold) | Failure to recruit RIPK2 prevents IKK complex activation[1]. |
| IL-8 Secretion (THP-1 cells) | High (> 500 pg/mL) | Undetectable / Baseline | Lack of NF-κB translocation halts pro-inflammatory transcription. |
| NOD2 Proteasomal Degradation | Rapid (within 6 hours) | None | Inability to trigger the Hsp90 dissociation required for tolerance[4]. |
| Bactericidal Crypt Secretion | Induced | Not Induced | Fails to trigger Paneth cell antimicrobial peptide release[5]. |
References
-
[2] Title: Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules. Source: Frontiers in Microbiology. URL: 2
-
[1] Title: Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Source: Journal of Biological Chemistry. URL: 1
-
[4] Title: Proteasomal degradation of Nod2 protein mediates tolerance to bacterial cell wall components. Source: Journal of Biological Chemistry. URL: 4
-
[5] Title: Nod2 is required for the regulation of commensal microbiota in the intestine. Source: Proceedings of the National Academy of Sciences. URL: 5
-
[3] Title: Insights into the molecular basis of the NOD2 signalling pathway. Source: Open Biology (The Royal Society). URL:3
Sources
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules [frontiersin.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Proteasomal degradation of Nod2 protein mediates tolerance to bacterial cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nod2 is required for the regulation of commensal microbiota in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity in Innate Immunity: The Source, Origin, and Application of Ac-muramyl-D-Ala-D-Glu-NH2
Executive Summary
The innate immune system relies on pattern recognition receptors (PRRs) to detect highly conserved microbial structures. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is the primary intracellular sensor for muramyl dipeptide (MDP), the minimal bioactive peptidoglycan motif found in both Gram-positive and Gram-negative bacteria[1].
However, the biological activity of MDP is strictly governed by its stereochemistry. While the naturally occurring isomer (MDP-LD) potently activates NOD2, its synthetic chiral counterpart, Ac-muramyl-D-Ala-D-Glu-NH2 (also known as MDP-DD or N-acetylmuramyl-D-alanyl-D-isoglutamine), is biologically inert[2][3]. As a Senior Application Scientist, I present this technical guide to explore the synthetic origin of MDP-DD, the mechanistic causality behind its inactivity, and its critical role as a self-validating negative control in immunological drug development.
Source and Origin: Natural Scaffold vs. Synthetic Artifact
To understand Ac-muramyl-D-Ala-D-Glu-NH2, one must distinguish between the biological origin of its parent scaffold and the chemical origin of this specific stereoisomer.
-
The Natural Scaffold (Bacterial Origin): The core structure of muramyl peptides originates from the degradation of bacterial cell walls. During bacterial replication, murein hydrolases cleave peptidoglycan, releasing fragments that are recognized by host macrophages[1]. In nature, bacterial Mur ligases (specifically MurC) strictly incorporate L-alanine at the first position of the peptide stem attached to N-acetylmuramic acid.
-
The Synthetic Origin (Chemical Synthesis): Because bacterial enzymes cannot incorporate D-alanine at the first position, Ac-muramyl-D-Ala-D-Glu-NH2 does not exist in nature . It is exclusively sourced through chemical synthesis (e.g., solid-phase peptide synthesis)[3]. It was intentionally engineered by medicinal chemists to interrogate the chiral requirements of the NOD2 receptor. By swapping the natural L-Ala for a D-Ala, scientists created a molecule with identical molecular weight and solubility to natural MDP, but with fundamentally altered receptor binding kinetics[4].
Mechanistic Causality: The Structural Basis of NOD2 Inactivity
The utility of Ac-muramyl-D-Ala-D-Glu-NH2 lies in its failure to trigger immune cascades. This is not a random occurrence, but a direct result of steric hindrance at the receptor level.
The NOD2 receptor features a Leucine-Rich Repeat (LRR) domain responsible for ligand recognition. The binding pocket of the LRR domain is highly stereospecific. When natural MDP (L-Ala) enters the pocket, the methyl group of the L-alanine is oriented to allow tight hydrogen bonding, triggering a conformational change. This change recruits RIP2 kinase, leading to NF-κB translocation and the release of pro-inflammatory cytokines (TNF-α, IL-6)[1].
Conversely, in Ac-muramyl-D-Ala-D-Glu-NH2 , the D-alanine stereocenter projects its methyl group in the opposite direction. This creates a severe steric clash within the LRR binding pocket. The molecule fails to dock, RIP2 is not recruited, and the downstream inflammatory cascade remains silent[1].
Fig 1. Stereospecific activation of the NOD2 signaling pathway by MDP variants.
Quantitative Data: Comparative Biological Activity
The stereospecificity of muramyl dipeptides has been rigorously quantified across multiple physiological models. The table below summarizes the profound biological differences caused by the single chiral inversion from L-Ala to D-Ala.
| Biological Parameter | MDP-LD (Active Isomer) | MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH2) | Causality / Mechanism |
| NOD2 Receptor Binding | High Affinity Agonist | No Binding[1] | Steric hindrance by D-Ala methyl group prevents LRR domain engagement. |
| Paw Edema Induction | Severe (Peaks at 6h) | Negligible[4] | Fails to trigger macrophage/T-cell activation and subsequent prostaglandin release. |
| Slow-Wave Sleep (SWS) | Enhanced (up to 67%) | No Effect[5] | Inability to trigger the pyrogenic and somnogenic cytokine cascades (e.g., IL-1β). |
| Anti-Infectious Activity | High (Protects CBA/N mice) | Inactive[2] | Fails to stimulate reticuloendothelial clearance of bacteria from the blood. |
Field-Proven Insights: MDP-DD as a Self-Validating Control
In drug development and immunological assays, relying solely on a "vehicle control" (e.g., pure water or buffer) is a critical vulnerability. Synthetic peptides are notoriously prone to trace endotoxin (Lipopolysaccharide, LPS) contamination during manufacturing.
If a researcher observes macrophage activation with an MDP-LD sample and zero activation with a vehicle, they cannot definitively rule out that the activation was caused by trace LPS (which activates TLR4, bypassing NOD2 entirely).
The Solution: Ac-muramyl-D-Ala-D-Glu-NH2 acts as a structural and synthetic control[3]. Because it is synthesized using the exact same chemical processes as the active MDP, any trace endotoxins present in the active batch will likely be present in the MDP-DD batch. Therefore, if MDP-LD triggers a response but MDP-DD does not, the researcher has created a self-validating system proving the response is strictly stereospecific and NOD2-dependent, rather than an artifact of LPS contamination.
Fig 2. Self-validating experimental workflow utilizing MDP-DD as a chiral negative control.
Standardized Protocol: Self-Validating NOD2 Activation Assay
Objective: To quantify NOD2-dependent macrophage activation while definitively ruling out false positives from endotoxin contamination.
Phase 1: Reagent Preparation
-
Reconstitute Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) and active MDP-LD in strictly endotoxin-free water to a stock concentration of 1 mg/mL.
-
Causality Note: Lyophilized peptides are highly hygroscopic and can trap environmental LPS. Using certified endotoxin-free diluents prevents the introduction of exogenous TLR4 agonists.
Phase 2: Cell Seeding
-
Harvest RAW 264.7 murine macrophages at 80% confluency.
-
Seed cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% heat-inactivated FBS.
-
Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence and resting.
Phase 3: Chiral Stimulation
-
Aspirate media and replace with fresh media containing the following treatments (in triplicate):
-
Group A (Vehicle): Endotoxin-free water (Volume matched).
-
Group B (MDP-DD): 10 µg/mL Ac-muramyl-D-Ala-D-Glu-NH2.
-
Group C (MDP-LD): 10 µg/mL Active MDP.
-
-
Causality Note: If Group B (MDP-DD) shows cytokine release comparable to Group C, the assay is compromised by LPS contamination. If Group B matches Group A (baseline), the system is validated, proving that Group C's response is strictly NOD2-mediated.
Phase 4: Quantification
-
After 24 hours of incubation, centrifuge the plate at 300 x g for 5 minutes to pellet cellular debris.
-
Harvest the supernatant and perform a sandwich ELISA targeting TNF-α and IL-6.
-
Read plate absorbance at 450 nm and calculate concentrations against a standard curve.
References
- Anti-infectious activity of liposomal muramyl dipeptides in immunodeficient CBA/N mice Source: Infection and Immunity - ASM Journals URL
- Ac-muramyl-D-Ala-D-Glu-NH2 Product Specifications Source: HongTide Biotechnology URL
- Some cellular and pathophysiological correlates of the inflammatory effects of a synthetic immunomodulatory agent, muramyl dipeptide (MDP)
- Nod2 is required for the regulation of commensal microbiota in the intestine Source: PNAS URL
- Muramyl dipeptide-induced sleep and fever: effects of ambient temperature and time of injections Source: American Physiological Society Journal URL
Sources
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 4. Some cellular and pathophysiological correlates of the inflammatory effects of a synthetic immunomodulatory agent, muramyl dipeptide (MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Stereospecificity in Innate Immunity: The Mechanism and Application of Ac-muramyl-D-Ala-D-Glu-NH2
Executive Summary: The Power of Inactivity
In the realm of innate immunology, the biological significance of a compound is often defined not by what it activates, but by what it fails to activate. Ac-muramyl-D-Ala-D-Glu-NH2 —commonly referred to in literature as MDP-DD or the MDP D-D isomer—is the synthetic, biologically inactive diastereomer of Muramyl Dipeptide (MDP)[1].
While natural MDP (MDP-LD) is a potent pathogen-associated molecular pattern (PAMP) that triggers the cytosolic pattern recognition receptor NOD2[2], Ac-muramyl-D-Ala-D-Glu-NH2 features a critical chiral inversion: the substitution of L-Alanine with D-Alanine. This single stereochemical shift completely abrogates its ability to bind the NOD2 receptor[3]. Consequently, the "mechanism of action" of Ac-muramyl-D-Ala-D-Glu-NH2 is fundamentally its steric exclusion from the NOD2 signaling cascade . For drug development professionals and immunologists, this makes MDP-DD an indispensable, self-validating negative control used to prove that observed immune responses are strictly NOD2-dependent and free from endotoxin contamination.
Structural Biology: The Chiral Checkpoint of NOD2
The NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor is a tripartite cytosolic sensor consisting of two N-terminal Caspase Recruitment Domains (CARDs), a central Nucleotide-Binding Domain (NBD/NACHT), and a C-terminal Leucine-Rich Repeat (LRR) domain[4].
The LRR domain acts as the structural gatekeeper for ligand sensing. For successful docking, the peptidoglycan fragment must possess a highly specific spatial orientation.
-
Active Ligand (MDP-LD): N-acetylmuramyl-L-Ala -D-isoGln fits precisely into the hydrophobic pocket of the LRR, neutralizing auto-inhibition and triggering a conformational change.
-
Inactive Control (MDP-DD): Ac-muramyl-D-Ala -D-Glu-NH2 introduces a severe steric clash within the LRR binding cleft. Interestingly, recent biochemical assays demonstrate that upstream cytosolic processing enzymes, such as N-acetylglucosamine kinase (NAGK), do not strictly discriminate against this D-Ala stereoisomer during preliminary phosphorylation[5]. The absolute stereoselectivity is enforced exclusively at the NOD2 LRR interface[5].
The NOD2 Signaling Cascade (and the MDP-DD Blockade)
When active MDP-LD binds to NOD2, it induces ATP-dependent oligomerization via the NBD domain. This oligomer acts as a signaling platform, recruiting the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2) through homophilic CARD-CARD interactions[4]. RIP2 undergoes polyubiquitination, subsequently activating the IKK complex and MAPK pathways (p38, JNK, ERK), culminating in the nuclear translocation of NF-κB and the massive secretion of pro-inflammatory cytokines like IL-8 and IL-6[3].
Because Ac-muramyl-D-Ala-D-Glu-NH2 cannot dock into the LRR, the entire cascade is halted at step one. It fails to induce NOD2 oligomerization, fails to recruit RIP2, and leaves NF-κB transcriptionally silent[1]. Furthermore, while active MDP-LD has been shown to decrease mitochondrial respiratory control, MDP-DD remains entirely inert, exerting zero off-target effects on mitochondrial bioenergetics[6].
Fig 1. Stereospecific divergence in NOD2 signaling between active MDP and inactive MDP-DD.
Comparative Pharmacodynamics
To highlight the stark contrast in biological activity, the quantitative and mechanistic parameters of the two stereoisomers are summarized below.
Table 1: Pharmacodynamic Profile of MDP Isomers
| Parameter | MDP-LD (Active Adjuvant) | MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH2) |
| Stem Stereochemistry | L-Ala-D-isoGln | D-Ala-D-isoGln |
| NOD2 LRR Binding Affinity | High | Negligible (Steric Clash) |
| RIP2 Recruitment | Positive | Negative |
| NF-κB Transcriptional Activity | +++ (High) | - (Baseline) |
| IL-8 / IL-6 Secretion | Potent Induction | No Induction |
| Mitochondrial Respiratory Control | Decreased | Unaffected |
| Primary Laboratory Utility | Positive Control / Vaccine Adjuvant | Negative Control / Assay Validation |
Experimental Utility: Causality and Self-Validation
In drug development and innate immunity research, distinguishing between true NOD2 activation and background Toll-Like Receptor (TLR) activation is notoriously difficult. Synthetic peptides and biological extracts are frequently contaminated with trace amounts of lipopolysaccharide (LPS), a potent TLR4 agonist.
The Causality of the Control: If a researcher only uses a solvent (vehicle) as a negative control, an LPS-contaminated test compound will trigger NF-κB via TLR4, resulting in a false-positive assumption of NOD2 activity. By utilizing Ac-muramyl-D-Ala-D-Glu-NH2 alongside the test compound, the assay becomes a self-validating system . Because MDP-DD shares the exact molecular weight, solubility, and cellular uptake mechanisms as active MDP, any inflammatory signal generated by the MDP-DD cohort immediately alerts the scientist to endotoxin contamination or non-specific cellular stress[1].
Detailed Methodology: NOD2 Specificity Validation Assay
The following protocol outlines the industry-standard workflow for validating NOD2-specific immunomodulators using Ac-muramyl-D-Ala-D-Glu-NH2 as the critical gatekeeper.
Step 1: Cell Culture Preparation
-
Harvest THP-1 human monocytes or HEK-Blue™ NOD2 reporter cells.
-
Seed cells at a density of 5×104 cells/well in a 96-well plate using endotoxin-free RPMI 1640 medium supplemented with 10% heat-inactivated FBS.
Step 2: Reagent Reconstitution
-
Reconstitute the active control (MDP-LD) and the inactive control (Ac-muramyl-D-Ala-D-Glu-NH2) in strictly endotoxin-free, cell-culture grade water to yield a 1 mg/mL stock solution.
Step 3: Treatment Administration Divide the plate into four distinct experimental cohorts:
-
Vehicle Control: Endotoxin-free water only.
-
Positive Control: MDP-LD.
-
Negative Control: Ac-muramyl-D-Ala-D-Glu-NH2.
-
Experimental: Test compound at predetermined concentrations.
Step 4: Incubation and Readout
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
For HEK-Blue cells: Collect of supernatant, mix with of QUANTI-Blue™ detection medium, incubate for 1 hour, and read absorbance at 620 nm to quantify NF-κB-induced SEAP (Secreted Embryonic Alkaline Phosphatase).
-
For THP-1 cells: Harvest supernatant and perform a sandwich ELISA to quantify secreted IL-8 or IL-6.
Step 5: Self-Validation Logic Check
-
Valid Assay: The Positive Control yields a high signal, while the Negative Control (MDP-DD) yields a signal statistically identical to the Vehicle Control.
-
Invalid Assay: If the Negative Control (MDP-DD) yields a signal significantly higher than the Vehicle Control, the assay is compromised by TLR/endotoxin contamination and must be aborted.
Fig 2. Self-validating experimental workflow utilizing MDP-DD to rule out TLR contamination.
Sources
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Muramyl Dipeptide Induces NOD2-Dependent Ly6Chigh Monocyte Recruitment to the Lungs and Protects Against Influenza Virus Infection | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 6. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
Methodological & Application
Application Note: Utilizing Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) in Vaccine Adjuvant Development and NOD2 Signaling Validation
Executive Summary
The development of synthetic vaccine adjuvants requires rigorous validation to ensure that immunostimulatory effects are driven by specific receptor-ligand interactions rather than artifactual contamination. Ac-muramyl-D-Ala-D-Glu-NH2 , commonly referred to as MDP-DD , is the inactive stereoisomer of Muramyl Dipeptide (MDP). As a Senior Application Scientist, I have structured this technical guide to detail the critical role of MDP-DD. It serves a dual purpose in modern drug development: first, as the definitive stereospecific negative control for validating NOD2-dependent adjuvant activity; and second, as a substrate for macromolecular carrier conjugation to decouple pyrogenicity from immunostimulation.
Mechanistic Overview: The Importance of Stereospecificity
Muramyl dipeptide (MDP; Ac-muramyl-L-Ala-D-isoGln) is the minimal bioactive peptidoglycan motif responsible for the potent immunostimulatory effects of Freund's Complete Adjuvant [1]. MDP exerts its adjuvant activity by binding to the intracellular pattern recognition receptor NOD2, triggering the RIP2 kinase cascade and subsequent NF-κB-mediated pro-inflammatory cytokine release [2].
However, the clinical translation of MDP has historically been hindered by its severe pyrogenicity. In the quest to develop safer synthetic MDP derivatives, researchers must rigorously distinguish true NOD2-mediated adjuvant activity from non-specific activation caused by ubiquitous endotoxin (LPS) contamination.
Herein lies the critical utility of MDP-DD . The Leucine-Rich Repeat (LRR) domain of NOD2 exhibits strict stereoselectivity. Substitution of the L-Alanine residue with D-Alanine completely abrogates NOD2 binding due to steric hindrance and the loss of critical hydrogen bonds [1]. Consequently, MDP-DD is the gold-standard negative control in adjuvant screening workflows. Furthermore, landmark structural studies have demonstrated that conjugating the inactive MDP-DD monomer to a multi-poly(DL-Ala)-poly(L-Lys) carrier can restore macrophage activation independent of the classical NOD2 monomeric pathway, offering a unique avenue for carrier-mediated immunostimulation [3].
Mechanistic Pathway Visualization
Mechanistic pathway of NOD2 activation highlighting the stereospecific exclusion of MDP-DD.
Quantitative Data Summary: Comparative Biological Activities
The following table summarizes the divergent biological properties of MDP isoforms, highlighting why MDP-DD is utilized as an inactive control and how macromolecularization alters its pharmacological profile.
| Compound | Structure / Conjugation | NOD2 Activation (In Vitro) | Pyrogenicity (In Vivo) | Adjuvant Activity | Macrophage Activation |
| MDP-LD | Ac-muramyl-L-Ala-D-isoGln | High (+++) | High (+++) | High (+++) | High (+++) |
| MDP-DD | Ac-muramyl-D-Ala-D-Glu-NH2 | None (-) | None (-) | None (-) | None (-) |
| MDP-DD Conjugate | MDP-DD + Poly(DL-Ala)-Poly(L-Lys) | None (-) | Low (+) | None (-) | High (+++) |
Experimental Protocols
Protocol 1: In Vitro Validation of NOD2-Specific Adjuvant Activity
Objective: To confirm that a novel synthetic adjuvant candidate signals specifically through NOD2, using MDP-DD as a stereospecific negative control.
Causality & Self-Validation (E-E-A-T): Bacterial extracts and synthetic peptides are highly susceptible to LPS contamination. Because LPS signals through TLR4 (not NOD2), a contaminated sample will activate cells regardless of NOD2 stereochemistry. By running the candidate adjuvant alongside MDP-DD, and including a Polymyxin B (LPS inhibitor) control arm, this protocol creates a self-validating matrix . If both the active candidate and the MDP-DD control induce NF-κB, the activation is artifactual (LPS-driven). True NOD2-mediated signaling is confirmed only when the candidate activates the cells while MDP-DD fails, and the activation remains insensitive to Polymyxin B.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed HEK-Blue™ NOD2 cells (or THP-1 dual reporter cells) at 5×104 cells/well in a 96-well plate using endotoxin-free DMEM supplemented with 10% heat-inactivated FBS.
-
Causality: Heat-inactivation of FBS destroys complement proteins that could cause background activation or interfere with peptide uptake.
-
-
Reagent Preparation:
-
Reconstitute the candidate adjuvant, standard MDP-LD (positive control), and MDP-DD (negative control) in endotoxin-free water to a stock concentration of 1 mg/mL.
-
Prepare a Polymyxin B working solution (50 µg/mL).
-
-
Treatment Matrix:
-
Treat cells with 10 µg/mL of each compound in triplicate.
-
Self-Validating Arm: Pre-incubate a parallel set of treatments with 50 µg/mL Polymyxin B for 30 minutes prior to adding to the cells.
-
-
Incubation & Readout:
-
Incubate the plate for 18–24 hours at 37°C, 5% CO₂.
-
Quantify NF-κB activation by adding 20 µL of cell supernatant to 180 µL of QUANTI-Blue™ detection medium. Incubate for 1 hour and read absorbance at 620 nm.
-
Protocol 2: Macromolecular Conjugation of MDP-DD for Non-Pyrogenic Macrophage Activation
Objective: To conjugate MDP-DD to a multi-poly(DL-Ala)-poly(L-Lys) carrier to evaluate carrier-mediated immunostimulation.
Causality & Self-Validation (E-E-A-T): As demonstrated by Chedid et al., macromolecularization alters the endosomal processing and receptor cross-linking dynamics of MDP-DD. This physical alteration bypasses the strict stereospecificity required by monomeric NOD2, inducing cytostatic macrophage activation without eliciting a pyrogenic response [3]. To ensure the observed activation is due to the conjugate and not unreacted monomer, exhaustive dialysis is required, and an unconjugated physical mixture of carrier + MDP-DD must be run as a control.
Step-by-Step Methodology:
-
Carrier Preparation:
-
Dissolve multi-poly(DL-Ala)-poly(L-Lys) (average MW ~50 kDa) in 0.1 M MES buffer (pH 6.0) at 10 mg/mL.
-
-
EDC/NHS Coupling:
-
Add a 10-fold molar excess of MDP-DD to the carrier solution.
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS at a 1:2 molar ratio relative to the peptide.
-
Causality: The slightly acidic pH (6.0) optimizes the efficiency of the EDC-mediated activation of the carrier's carboxyl groups, while Sulfo-NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis in aqueous solution.
-
-
Purification (Critical Step):
-
Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette.
-
Dialyze against PBS (pH 7.4) for 48 hours with at least 4 buffer exchanges.
-
Self-Validation: This removes all unreacted MDP-DD monomers and coupling reagents. Retain the final dialysate to confirm the absence of free monomers via HPLC.
-
-
Macrophage Activation Assay:
-
Harvest thioglycolate-elicited peritoneal macrophages and seed at 1×105 cells/well.
-
Treat with the purified MDP-DD conjugate (10–100 µg/mL equivalent).
-
Measure macrophage activation via[³H]thymidine uptake or IL-1β ELISA, comparing the results against the unconjugated MDP-DD + carrier physical mixture.
-
References
-
Inohara, N., Ogura, Y., Fontalba, A., et al. "Host recognition of bacterial muramyl dipeptide mediated through NOD2. Implications for Crohn's disease." Journal of Biological Chemistry, 278(8), 5509-5512 (2003). URL:[Link]
-
Chedid, L., Parant, M., Parant, F., et al. "Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier." Proceedings of the National Academy of Sciences, 76(12), 6557-6561 (1979). URL:[Link]
-
Grimes, S., et al. "The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2." PLoS One / PMC (2014). URL:[Link]
Sources
Protocol for dissolving and storing Ac-muramyl-D-Ala-D-Glu-NH2
Application Note: Reconstitution, Storage, and Experimental Application of Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD)
Executive Summary
Ac-muramyl-D-Ala-D-Glu-NH2, commonly referred to as MDP-DD, is the synthetic D-D stereoisomer of Muramyl Dipeptide (MDP-LD)[1]. In innate immunity research, it serves as the definitive negative control for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) activation assays[2],[3]. This application note provides a field-proven, self-validating protocol for the dissolution, handling, and storage of MDP-DD to ensure absolute experimental integrity.
Mechanistic Context: The Stereospecificity of NOD2
To understand why specific handling and application rules apply to MDP-DD, one must understand the causality of its inactivity. NOD2 is an intracellular pattern recognition receptor that detects bacterial peptidoglycan fragments. The chirality of the peptide chain in these fragments is critical for NOD2 activation[4].
While the active isomer (MDP-LD) features an L-alanine residue that perfectly docks into the Leucine-Rich Repeat (LRR) domain of NOD2, MDP-DD substitutes this with a D-alanine residue. This chiral inversion introduces severe steric hindrance. As a result, MDP-DD cannot bind the LRR domain, fails to recruit RIP2 kinase, and completely aborts the downstream NF-κB inflammatory cascade[4].
Fig 1. Stereospecificity of NOD2 activation by MDP-LD versus the inactive MDP-DD control.
Physicochemical Properties & Quantitative Data
Before beginning the reconstitution protocol, verify the physical parameters of your compound. MDP-DD is highly hydrophilic and readily soluble in aqueous buffers[5],[6].
| Property | Value |
| Chemical Name | Ac-muramyl-D-Ala-D-Glu-NH2 |
| Common Synonyms | MDP-DD, MDP(D-D), N-acetylmuramyl-D-alanyl-D-isoglutamine |
| CAS Number | 56816-18-3 |
| Molecular Formula | C19H32N4O11 |
| Molecular Weight | 492.5 g/mol |
| Appearance | White to off-white lyophilized powder |
| Maximum Solubility | 50 mg/mL in H₂O[6] |
Protocol: Dissolution and Storage
The primary risk when handling MDP-DD is not peptide insolubility, but rather endotoxin contamination . Because MDP-DD is used to prove that an immune response is specifically NOD2-driven (and not an artifact), any introduction of lipopolysaccharide (LPS) during reconstitution will activate Toll-Like Receptor 4 (TLR4), causing a false positive and destroying the utility of the control[4].
Step-by-Step Methodology:
-
Workspace Preparation: Sanitize a biosafety cabinet. Use only certified endotoxin-free pipette tips and low-bind microcentrifuge tubes.
-
Centrifugation: Briefly centrifuge the original vial at 10,000 x g for 30 seconds to ensure all lyophilized powder is collected at the bottom.
-
Reconstitution: Add sterile, strictly endotoxin-free water to the vial to achieve a stock concentration of 50 mg/mL[6]. (Example: For a 5 mg vial, add 100 µL of endotoxin-free H₂O).
-
Homogenization: Vortex the vial gently for 30 seconds. If the powder is not fully dissolved, apply mild sonication in a water bath for 1-2 minutes at room temperature[5]. The resulting solution should be completely clear.
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 20 µL per tube). Causality note: Peptides are highly susceptible to hydrolysis. Repeated freeze-thaw cycles will degrade the peptide bonds, altering the molecular structure. Aliquoting prevents this degradation.
-
Storage: Immediately transfer the aliquots to a -20°C freezer for long-term storage[6].
Fig 2. Standardized workflow for the dissolution, aliquoting, and storage of MDP-DD.
Experimental Application & The Self-Validating System
To guarantee scientific integrity, your experimental setup must be a self-validating system. You cannot assume an aliquot is uncontaminated; you must prove it.
Validation Step: Before deploying a newly reconstituted batch of MDP-DD in primary experiments, test the aliquot on a dual-reporter macrophage cell line (e.g., THP-1 Dual cells). Treat the cells with 10 µg/mL of the MDP-DD stock[2]. If the stock was handled properly, NF-κB/AP-1 reporter activity will remain strictly at baseline. Any spike in reporter activity indicates TLR/endotoxin contamination during the reconstitution process, rendering that specific aliquot invalid.
In-Vitro Assay Workflow: When stimulating cells (e.g., THP-1 monocytes, bone marrow-derived macrophages, or epithelial cells) with the active NOD2 ligand, always run a parallel well with MDP-DD[2],[3].
-
Working Concentration: Dilute the 50 mg/mL stock into your cell culture medium to achieve a final well concentration matching your active ligand (typically 1 µg/mL to 10 µg/mL)[2].
-
Incubation: Incubate for 8 to 24 hours depending on the target cytokine (e.g., IL-8, TNF-α)[2],[3].
-
Expected Outcome: The MDP-DD wells must show cytokine secretion levels indistinguishable from the untreated vehicle control wells[3].
References
-
Nod2 is required for the regulation of commensal microbiota in the intestine. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Muramyl Dipeptide Synergizes with Staphylococcus aureus Lipoteichoic Acid To Recruit Neutrophils in the Mammary Gland and To Stimulate Mammary Epithelial Cells. Clinical and Vaccine Immunology (ASM Journals).[Link]
-
NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation. The FASEB Journal (via PMC).[Link]
Sources
- 1. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 2. NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Alanyl-D-isoglutamine | Benchchem [benchchem.com]
- 6. Enzo Life Sciences Ac-muramyl-Ala-D-Glu-amide (5mg). CAS: 53678-77-6, Quantity: | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Macrophage Activation Using Ac-muramyl-D-Ala-D-Glu-NH2
Introduction: Unraveling Macrophage Activation with a Specific NOD2 Agonist
Ac-muramyl-D-Ala-D-Glu-NH2, a derivative of Muramyl Dipeptide (MDP), represents the minimal bioactive peptidoglycan motif common to all bacteria. It is a potent and specific agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). In the field of immunology and drug development, Ac-muramyl-D-Ala-D-Glu-NH2 serves as a critical tool for investigating the innate immune response, particularly the activation of macrophages. Understanding the precise concentration and methodology for its use is paramount for reproducible and meaningful experimental outcomes.
This guide provides an in-depth technical overview and detailed protocols for the application of Ac-muramyl-D-Ala-D-Glu-NH2 in macrophage activation studies. We will delve into the underlying molecular mechanisms, provide optimized concentration ranges, and present step-by-step protocols for both cell line and primary macrophage stimulation, ensuring scientific integrity and fostering a deeper understanding of the experimental variables.
Mechanism of Action: The NOD2 Signaling Cascade
Upon entry into the macrophage cytoplasm, Ac-muramyl-D-Ala-D-Glu-NH2 is recognized by the leucine-rich repeat domain of the NOD2 protein. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent activation of RIPK2 initiates two major downstream signaling pathways:
-
NF-κB Pathway: Activated RIPK2 leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Translocated to the nucleus, NF-κB orchestrates the transcription of a plethora of pro-inflammatory genes.
-
MAPK Pathway: The NOD2-RIPK2 signaling complex also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK. These pathways further contribute to the inflammatory response by activating other transcription factors, such as AP-1.
The culmination of these signaling events is the robust production and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2][3] The production of IL-1β often involves the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β into its active, secreted form.[4]
Caption: NOD2 signaling cascade upon Ac-muramyl-D-Ala-D-Glu-NH2 recognition.
Experimental Design: Key Considerations
Cell Models
-
THP-1 Cell Line: A human monocytic cell line that, upon differentiation with Phorbol 12-myristate 13-acetate (PMA), provides a reliable and reproducible model for macrophage-like cells.[5][6]
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages offer a more physiologically relevant model, though they exhibit greater donor-to-donor variability.
Concentration Optimization
The optimal concentration of Ac-muramyl-D-Ala-D-Glu-NH2 is critical for achieving robust yet specific macrophage activation. Based on empirical data, the following concentration ranges are recommended:
| Cell Type | Recommended Concentration Range | Notes |
| Differentiated THP-1 cells | 1 - 10 µg/mL | A dose-dependent increase in cytokine production is typically observed within this range.[7][8] |
| Primary Macrophages (e.g., BMDMs) | 0.1 - 10 µg/mL | Primary cells may be more sensitive; a broader range for initial optimization is advised. |
Time-Course of Activation
The kinetics of macrophage activation can vary depending on the specific downstream readout.
| Time Point | Expected Outcome |
| 30 min - 2 hours | Phosphorylation of MAPK and IκBα can be detected.[9] |
| 4 - 12 hours | Peak mRNA and protein expression of early-response cytokines like TNF-α.[10] |
| 12 - 48 hours | Sustained production of cytokines like IL-6 and IL-1β.[10] |
Protocols
Protocol 1: Preparation of Ac-muramyl-D-Ala-D-Glu-NH2 Stock Solution
Materials:
-
Ac-muramyl-D-Ala-D-Glu-NH2 (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water
-
Sterile, pyrogen-free polypropylene tubes
-
0.22 µm sterile syringe filter (if using water)
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized Ac-muramyl-D-Ala-D-Glu-NH2 to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO or nuclease-free water to achieve a stock concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of powder.
-
Gently vortex to ensure complete dissolution.
-
Sterilization (for aqueous solutions): If reconstituted in water, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7] This step is not necessary for DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Activation of Differentiated THP-1 Macrophages
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ac-muramyl-D-Ala-D-Glu-NH2 stock solution (1 mg/mL)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Sources
- 1. Macrophage activation by muramyl dipeptide as measured by macrophage spreading and attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage activation for antitumour function by muramyl dipeptide-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized THP-1 differentiation is required for the detection of responses to weak stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Fever and production of cytokines in response to repeated injections of muramyl dipeptide in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
Application Note: Stereospecific Validation of NOD2 Activation Using Ac-muramyl-D-Ala-D-Glu-NH2
Target Audience: Researchers, Immunologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
In innate immunology and drug development, validating pattern recognition receptor (PRR) agonists requires stringent controls to rule out false positives caused by endotoxin contamination or off-target receptor activation. When evaluating Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) activation, researchers must pair the active ligand—muramyl dipeptide (MDP; MurNAc-L-Ala-D-isoGln)—with its inactive stereoisomer, Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD)[1][2].
The Causality of Stereospecificity
NOD2 detects bacterial peptidoglycan fragments exclusively in the host cell cytosol. The C-terminal Leucine-Rich Repeat (LRR) domain of NOD2 forms a highly specific binding pocket that coordinates the L-Alanine residue of natural MDP. Biochemical analyses have demonstrated that substituting L-Ala for D-Ala (as seen in Ac-muramyl-D-Ala-D-Glu-NH2) creates severe steric hindrance, completely abolishing the ligand's ability to induce the conformational change required for NOD2 activation[3].
By utilizing Ac-muramyl-D-Ala-D-Glu-NH2 as a negative control, this assay establishes a self-validating system . If a test compound induces NF-κB activation but the MDP-DD control does not, the researcher can definitively prove that the immune response is driven by stereoselective NOD2 engagement, rather than non-specific cytotoxicity or Toll-like Receptor (TLR) cross-activation[2][4].
Pathway Visualization
Fig 1: Stereospecific NOD2 activation pathway contrasting active MDP and inactive MDP-DD control.
Experimental Protocol: Self-Validating Reporter Assay
This protocol utilizes a secreted embryonic alkaline phosphatase (SEAP) reporter system (e.g., HEK-Blue™ hNOD2 cells) to quantify NF-κB induction[5]. To guarantee trustworthiness, the workflow mandates the parallel use of a parental Null cell line to control for endogenous receptor background.
Reagent Preparation
-
Active MDP Stock (1 mg/mL): Reconstitute synthetic MurNAc-L-Ala-D-isoGln in sterile, endotoxin-free water.
-
Inactive Control Stock (1 mg/mL): Reconstitute Ac-muramyl-D-Ala-D-Glu-NH2 in sterile, endotoxin-free water.
-
Working Dilutions: Prepare serial dilutions in standard test medium (DMEM + 10% heat-inactivated FBS) to achieve final well concentrations ranging from 0.1 µg/mL to 10.0 µg/mL[4][5].
Cell Preparation & Plating
-
Harvest HEK-Blue™ hNOD2 cells and the corresponding HEK-Blue™ Null2 cells at 70-80% confluency.
-
Wash cells with PBS and resuspend in pre-warmed test medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell suspension to a density of ~2.8 × 10⁵ cells/mL (yielding ~50,000 cells per 180 µL)[5].
Ligand Stimulation
-
In a flat-bottom 96-well tissue culture plate, add 20 µL of the prepared ligand dilutions (Active MDP and Inactive MDP-DD) to the designated wells.
-
Include a Vehicle Control well (20 µL of endotoxin-free water in test medium).
-
Dispense 180 µL of the hNOD2 cell suspension into the test wells.
-
Dispense 180 µL of the Null cell suspension into the parallel control wells.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 16 to 24 hours. (Note: Early NF-κB induction can be detected as early as 6 hours, but 16-24 hours ensures optimal SEAP accumulation[2][5]).
SEAP Detection
-
Following incubation, carefully transfer 20 µL of the cell culture supernatant from each well into a new, optically clear flat-bottom 96-well plate.
-
Add 180 µL of a colorimetric SEAP detection reagent (e.g., QUANTI-Blue™) to each well.
-
Incubate the detection plate at 37°C for 1 to 3 hours.
-
Quantify SEAP activity by measuring the optical density (OD) at 650 nm using a microplate spectrophotometer[5].
Quantitative Data Interpretation
A successful, self-validated assay must demonstrate a dose-dependent increase in OD650 for the active ligand, complete baseline suppression for the Ac-muramyl-D-Ala-D-Glu-NH2 control, and no response in the Null cell line.
Table 1: Expected SEAP Activity Matrix (OD 650 nm)
| Test Condition | Final Concentration | Cell Line | Expected OD650 | Mechanistic Interpretation |
| Vehicle Control | 0 µg/mL | hNOD2 Reporter | < 0.10 | Baseline NF-κB activity. |
| Active MDP | 1.0 µg/mL | hNOD2 Reporter | 0.80 - 1.20 | Stereospecific LRR binding & activation. |
| Active MDP | 10.0 µg/mL | hNOD2 Reporter | 1.80 - 2.50 | Saturated NOD2 pathway activation[5]. |
| MDP-DD (Inactive) | 10.0 µg/mL | hNOD2 Reporter | < 0.15 | Steric hindrance prevents LRR binding[2][4]. |
| Active MDP | 10.0 µg/mL | Null Reporter | < 0.10 | Confirms absence of off-target PRR activation. |
Troubleshooting Insight: If Ac-muramyl-D-Ala-D-Glu-NH2 yields an OD650 > 0.30 in the hNOD2 or Null cell lines, it is highly indicative of endotoxin (LPS) contamination in your reagent preparation or culture media, which is cross-activating endogenous TLR4 pathways.
Sources
Application Note: Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) in Validating NOD2-Dependent Pathways in Crohn's Disease Models
Executive Summary
In the preclinical investigation of Crohn's disease (CD), isolating the specific immunological pathways that drive intestinal inflammation is a critical challenge. The intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) is the strongest genetic susceptibility factor for CD. While Muramyl Dipeptide (MDP) is the universal bacterial ligand for NOD2, experimental models are notoriously susceptible to endotoxin (LPS) contamination, which can trigger overlapping Toll-Like Receptor (TLR) pathways and yield false-positive data.
To establish a self-validating experimental system, researchers must utilize Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD ). As the inactive D-D stereoisomer of MDP, this compound serves as an orthogonal negative control. This application note details the mechanistic rationale, quantitative benchmarks, and step-by-step protocols for utilizing MDP-DD to ensure absolute stereospecific validation of NOD2 signaling in in vitro and ex vivo CD models.
Mechanistic Context: The NOD2-MDP Axis and Stereospecificity
NOD2 is a cytosolic sensor expressed heavily in monocytes, macrophages, and intestinal Paneth cells. Upon detecting bacterial peptidoglycan, NOD2 undergoes a conformational change, exposing its Caspase Recruitment Domains (CARDs) to recruit the RIP2 kinase, ultimately driving NF-κB-mediated pro-inflammatory cytokine release and antimicrobial peptide secretion [1]. Mutations in the Leucine-Rich Repeat (LRR) domain of NOD2 (such as the frameshift mutation L1007fsC) abolish this bacterial recognition, leading to the dysregulated commensal microbiota and chronic inflammation characteristic of Crohn's disease [2].
The Causality of the Inactive Control: The wild-type NOD2 LRR domain forms a highly specific binding pocket that strictly requires the L-Ala-D-isoGln stereochemistry of natural MDP. Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) substitutes the L-Alanine residue with a D-Alanine residue. This enantiomeric shift introduces severe steric hindrance within the LRR pocket. Because of this steric clash, MDP-DD completely fails to induce the conformational shift required for RIP2 recruitment [3].
By running MDP-DD in parallel with active MDP, researchers create a self-validating system : if a cell culture treated with MDP-DD exhibits NF-κB activation or cytokine release, the researcher can definitively conclude that the signal is an artifact of TLR cross-talk or endotoxin contamination (e.g., LPS activating TLR4), rather than true NOD2 activation.
Signaling Pathway Visualization
NOD2 stereospecific activation by MDP versus the inactive control MDP-DD.
Quantitative Data Summary
The following table synthesizes expected quantitative outcomes across standard Crohn's disease research models when comparing active MDP against the MDP-DD inactive control [2][3][4].
| Assay Type | Experimental Model | Active MDP Response | Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) Response |
| NF-κB Reporter Activation | HEK-Blue NOD2 Cells | 2.5 to 3.0-fold increase over baseline | 1.0-fold (Indistinguishable from vehicle) |
| Cytokine Secretion (IL-8) | THP-1 Monocytes (w/ permeabilization) | >100 pg/mL secretion | <10 pg/mL (Baseline) |
| Bactericidal Activity | Murine Terminal Ileum Paneth Cells | >60% killing of L. monocytogenes | <10% killing (Baseline survival) |
| Receptor Degradation | RAW264.7 Macrophages | Rapid proteasomal degradation of NOD2/RIP2 | No receptor degradation observed |
Experimental Protocols: Self-Validating Systems
Protocol A: In Vitro Validation of NOD2-Specific NF-κB Activation
Objective: To quantify NOD2-dependent signaling while ruling out TLR-mediated false positives. Causality & Validation: Because MDP is a ubiquitous bacterial fragment, commercial preparations are highly prone to trace LPS contamination. By utilizing MDP-DD, this protocol self-validates: any signal generated by the MDP-DD well immediately flags the presence of TLR4-activating endotoxins, prompting assay rejection.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK-Blue NOD2 cells (stably expressing human NOD2 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter) at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% heat-inactivated FBS.
-
Ligand Reconstitution: Reconstitute active MDP and Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) strictly in endotoxin-free, cell-culture grade water to a stock concentration of 1 mg/mL. Causality: Using standard DI water introduces trace endotoxins that will bypass NOD2 and activate TLR4, ruining the specificity of the assay.
-
Stimulation: Treat the cells with the following conditions in triplicate:
-
Vehicle: Endotoxin-free water (Baseline control).
-
Positive Control: LPS (10 ng/mL) (Validates reporter functionality via TLR4).
-
Test Ligand: Active MDP (10 μg/mL).
-
Negative Specificity Control: MDP-DD (10 μg/mL).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Detection: Transfer 20 μL of the cell supernatant to a new 96-well plate. Add 180 μL of QUANTI-Blue (or equivalent SEAP detection medium). Incubate for 1-3 hours at 37°C and read optical density (OD) at 620 nm.
-
Data Interpretation: The assay is only valid if the MDP-DD OD₆₂₀ is statistically identical to the Vehicle OD₆₂₀.
Protocol B: Ex Vivo Paneth Cell Bactericidal Assay
Objective: To assess the NOD2-mediated release of antimicrobial peptides (AMPs) from Paneth cells, a critical mechanism often defective in Crohn's disease patients. Causality & Validation: Paneth cells reside in the crypts of the terminal ileum. They secrete AMPs (like cryptdins/defensins) when intracellular NOD2 detects bacterial invasion. MDP-DD is used here to prove that the bactericidal activity is a stereospecific receptor-ligand event, rather than a non-specific stress response to peptide exposure [2].
Step-by-Step Methodology:
-
Crypt Isolation: Isolate intact crypts from the terminal ileum of wild-type (NOD2+/+) mice using EDTA chelation and mechanical disruption. Resuspend crypts in sterile iPIPES buffer. Causality: The terminal ileum is selected because it contains the highest density of Paneth cells and is the primary anatomical site of inflammation in CD.
-
Ligand Exposure: Aliquot 1,000 crypts per microcentrifuge tube. Stimulate the crypts with either active MDP (10 μg/mL) or MDP-DD (10 μg/mL) for 30 minutes at 37°C to induce degranulation and AMP secretion.
-
Supernatant Collection: Centrifuge the tubes at 5,000 x g for 5 minutes. Harvest the AMP-rich supernatant, taking care not to disturb the crypt pellet.
-
Bacterial Co-Culture: Incubate the harvested crypt secretions with 1×104 CFU of Listeria monocytogenes (a Gram-positive bacterium highly susceptible to Paneth cell AMPs) for 60 minutes at 37°C.
-
Quantification: Plate the bacterial suspensions on Brain Heart Infusion (BHI) agar plates. Incubate overnight at 37°C and count the CFUs.
-
Data Interpretation: Calculate the percentage of bacterial killing relative to a buffer-only control. Valid NOD2-dependent immunity is confirmed when active MDP yields >60% killing, while MDP-DD yields <10% killing.
References
-
Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Cellular and Molecular Life Sciences. URL:[Link]
-
Nod2 is required for the regulation of commensal microbiota in the intestine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components. Journal of Biological Chemistry. URL:[Link]
-
NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Application of Ac-muramyl-D-Ala-D-Glu-NH2 in Cancer Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Acetylmuramyl-D-alanyl-D-glutamine (Ac-muramyl-D-Ala-D-Glu-NH2), a synthetic analog of Muramyl Dipeptide (MDP), in the field of cancer research. This guide delves into the molecule's mechanism of action, offers detailed protocols for its use in both in vitro and in vivo settings, and provides critical insights for experimental design and data interpretation.
Introduction: The Immunomodulatory Potential of a Bacterial Mimic
Ac-muramyl-D-Ala-D-Glu-NH2 is the minimal biologically active component of peptidoglycan, a major constituent of bacterial cell walls.[1] Its significance in cancer research stems from its potent immunomodulatory properties. By mimicking a pathogen-associated molecular pattern (PAMP), it activates the host's innate immune system, a critical first line of defense that can be harnessed to recognize and eliminate malignant cells.[1] This guide will explore how this synthetic glycopeptide can be a valuable tool in the development of novel cancer immunotherapies and adjuvants.
Mechanism of Action: Unraveling the NOD2 Signaling Pathway
The primary intracellular receptor for Ac-muramyl-D-Ala-D-Glu-NH2 is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] NOD2 is a cytosolic pattern recognition receptor (PRR) predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells. Upon binding of Ac-muramyl-D-Ala-D-Glu-NH2 to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is crucial for the initiation of downstream signaling cascades.
The activation of RIPK2 triggers a series of events, including its polyubiquitination, which serves as a scaffold for the recruitment of other signaling molecules. This ultimately leads to the activation of two major pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways results in the transcription and secretion of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides, which collectively contribute to the orchestration of an anti-tumor immune response.
Figure 1: NOD2 Signaling Pathway Activation.
Key Applications and Experimental Protocols
Ac-muramyl-D-Ala-D-Glu-NH2 can be utilized in various experimental settings to investigate its anti-cancer potential. Below are detailed protocols for its application in in vitro and in vivo cancer research.
I. In Vitro Application: Macrophage Activation and Cytokine Release
This protocol details the stimulation of macrophages with Ac-muramyl-D-Ala-D-Glu-NH2 to assess their activation and subsequent cytokine production.
A. Materials and Reagents:
-
Ac-muramyl-D-Ala-D-Glu-NH2 (lyophilized powder)[2]
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for reconstitution[2]
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess Reagent for nitric oxide (NO) measurement (optional)
B. Protocol:
-
Preparation of Ac-muramyl-D-Ala-D-Glu-NH2 Stock Solution:
-
Reconstitute the lyophilized Ac-muramyl-D-Ala-D-Glu-NH2 in sterile, pyrogen-free water or PBS to a stock concentration of 1 mg/mL.[2]
-
Gently vortex to ensure complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture macrophages to ~80% confluency.
-
Harvest and count the cells.
-
Seed the macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare serial dilutions of Ac-muramyl-D-Ala-D-Glu-NH2 in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Ac-muramyl-D-Ala-D-Glu-NH2.
-
Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Analysis of Macrophage Activation:
-
Cytokine Measurement (ELISA):
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Measurement (Griess Assay - Optional):
-
Nitrite, a stable product of NO, can be measured in the supernatant using the Griess reagent.
-
Mix equal volumes of supernatant and Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
II. In Vitro Application: Direct Anti-proliferative Effects on Cancer Cells
This protocol is designed to assess whether Ac-muramyl-D-Ala-D-Glu-NH2 has a direct cytotoxic or anti-proliferative effect on cancer cell lines.
A. Materials and Reagents:
-
Ac-muramyl-D-Ala-D-Glu-NH2 stock solution (as prepared above)
-
Cancer cell line of interest (e.g., B16-F10 melanoma, 4T1 breast cancer, MC38 colon adenocarcinoma)[3]
-
Complete cell culture medium appropriate for the cancer cell line
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
B. Protocol:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of Ac-muramyl-D-Ala-D-Glu-NH2 in complete culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Replace the old medium with 100 µL of the medium containing the different concentrations of Ac-muramyl-D-Ala-D-Glu-NH2.
-
Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[5]
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the concentration of Ac-muramyl-D-Ala-D-Glu-NH2 to determine the IC50 value, if applicable.
-
III. In Vivo Application: Inhibition of Tumor Growth in a Syngeneic Mouse Model
This protocol outlines a general framework for evaluating the anti-tumor efficacy of Ac-muramyl-D-Ala-D-Glu-NH2 in a syngeneic mouse tumor model.
A. Materials and Reagents:
-
Ac-muramyl-D-Ala-D-Glu-NH2
-
Sterile, pyrogen-free PBS for injection
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c) and a compatible tumor cell line (e.g., B16-F10, MC38 for C57BL/6; 4T1 for BALB/c)[3]
-
Complete cell culture medium for the tumor cell line
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
B. Protocol:
-
Tumor Cell Implantation:
-
Culture the tumor cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 to 5 x 10^5 cells) into the flank of each mouse.
-
-
Treatment Schedule:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Ac-muramyl-D-Ala-D-Glu-NH2).
-
Prepare the Ac-muramyl-D-Ala-D-Glu-NH2 solution in sterile PBS at the desired concentration. Dosages can range from 20 µg to 1000 µg per mouse, administered via intravenous, intraperitoneal, or subcutaneous routes.[7] The treatment schedule can vary, for example, daily injections for 5-7 days or every other day for two weeks.[8]
-
Administer the treatment according to the predetermined schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
Euthanize the mice when the tumor volume reaches the predetermined endpoint or if they show signs of significant distress.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors and spleens can be processed for further analysis, such as flow cytometry to characterize the immune cell infiltrate or immunohistochemistry to assess immune markers.
-
Data Summary and Expected Outcomes
The following table summarizes key quantitative parameters for the experimental protocols described above.
| Parameter | In Vitro Macrophage Activation | In Vitro Anti-proliferative Assay | In Vivo Tumor Model |
| Cell Line | RAW 264.7, THP-1, BMDMs | B16-F10, 4T1, MC38 | B16-F10, 4T1, MC38 |
| Seeding Density | 5x10⁴ - 1x10⁵ cells/well (96-well) | 5x10³ - 1x10⁴ cells/well (96-well) | 1x10⁵ - 5x10⁵ cells/mouse |
| Ac-muramyl-D-Ala-D-Glu-NH2 Concentration/Dose | 1 - 100 µg/mL | 1 - 100 µg/mL | 20 - 1000 µ g/mouse |
| Treatment Duration/Schedule | 24 - 48 hours | 24 - 72 hours | Daily or every other day for 1-2 weeks |
| Primary Readout | Cytokine levels (ELISA), NO production | Cell viability (MTT assay) | Tumor volume and weight |
| Expected Outcome | Increased production of pro-inflammatory cytokines (TNF-α, IL-6) and NO. | Minimal direct anti-proliferative effect is expected as the primary mechanism is immunomodulatory. | Inhibition of tumor growth and increased survival in treated mice compared to controls. |
Conclusion
Ac-muramyl-D-Ala-D-Glu-NH2 is a powerful tool for cancer researchers investigating the potential of innate immune activation in anti-tumor therapy. Its ability to specifically target NOD2 and trigger a robust pro-inflammatory response makes it an attractive candidate for development as a standalone immunotherapy or as an adjuvant in combination with other cancer treatments. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to the advancement of novel and effective cancer immunotherapies.
References
-
The augmentation of tumor-specific immunity using haptenic muramyl dipeptide (MDP) derivatives. II. Establishment of tumor-specific immunotherapy models utilizing MDP hapten-reactive helper T cell activity. PubMed. Available at: [Link]
-
Inhibition of tumor growth in mice treated with synthetic muramyl dipeptide. PMC. Available at: [Link]
-
Macrophage activation by muramyl dipeptide (MDP) without lymphocyte participation. PubMed. Available at: [Link]
-
MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). Creative Diagnostics. Available at: [Link]
-
Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models. ResearchGate. Available at: [Link]
-
Activation of mouse macrophages by muramyl dipeptide coupled with an anti-macrophage monoclonal antibody. PubMed. Available at: [Link]
-
Priming effect of orally administered muramyl dipeptide on induction of endogenous tumor necrosis factor. PubMed. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
NOD2 in monocytes negatively regulates macrophage development through TNFalpha. bioRxiv. Available at: [Link]
-
Induction of tumoricidal macrophages and production of cytokines by synthetic muramyl dipeptide analogues. PubMed. Available at: [Link]
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. Available at: [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. PMC. Available at: [Link]
-
Modulation of muramyl dipeptide stimulation of cytokine production by blood components. PubMed. Available at: [Link]
-
In vivo antitumor activity of CDDP, MDP, and DDP (1.5 mg Pt per kg) in... ResearchGate. Available at: [Link]
-
Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. Oreate AI Blog. Available at: [Link]
-
(PDF) In Vitro Screening Method for Characterization of Macrophage Activation Responses. ResearchGate. Available at: [Link]
-
MDP treatment depends on NOD2. Top (in bold): Schematic representation... ResearchGate. Available at: [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. eScholarship. Available at: [Link]
-
A streamlined and comprehensive protocol for the generation and multi-omic analysis of human monocyte-derived macrophages. bioRxiv. Available at: [Link]
-
MDP activates caspase-1 and induces maturation of IL-1 in the presence... ResearchGate. Available at: [Link]
-
Macrophage activation for antitumour function by muramyl dipeptide-protein conjugates. PubMed. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
How does a script optimally layout a pure hierarchical graphviz/dot graph?. Stack Overflow. Available at: [Link]
-
GraphViz dot file generator for network map. Reddit. Available at: [Link]
-
Immunocompetent Murine Tumor Models: Spontaneous Tumor, Dissociated Tumor Cells and Murine Tumor Fragments. Blog. Available at: [Link]
-
How to prepare and store Amino acid stock solution?. ResearchGate. Available at: [Link]
Sources
- 1. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. escholarship.org [escholarship.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atcc.org [atcc.org]
- 7. Inhibition of tumor growth in mice treated with synthetic muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ac-muramyl-D-Ala-D-Glu-NH2 for stimulating cytokine production.
Application Note: Validating NOD2-Mediated Cytokine Production Using Stereospecific Controls (Ac-muramyl-D-Ala-D-Glu-NH2)
Executive Summary
In innate immunology and drug development, targeting the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a primary strategy for modulating pro-inflammatory cytokine production. NOD2 is a cytosolic pattern recognition receptor that detects muramyl dipeptide (MDP), a conserved peptidoglycan motif found in both Gram-positive and Gram-negative bacteria[1].
However, a pervasive challenge in NOD2 activation assays is the high risk of false positives driven by endotoxin (lipopolysaccharide, LPS) contamination. Because both NOD2 and Toll-Like Receptor 4 (TLR4) pathways converge on NF-κB to produce identical cytokine profiles (e.g., TNF-α, IL-6), researchers must employ rigorous, self-validating experimental designs.
This application note details the causality, experimental design, and step-by-step protocols for using Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) —the inactive stereoisomer of MDP—as an absolute negative control to guarantee that observed cytokine production is strictly NOD2-dependent[2][3].
Mechanistic Background: The Causality of Stereospecificity
The interaction between MDP and the NOD2 receptor is highly stereospecific. Active MDP consists of N-acetylmuramic acid linked to an L-alanyl-D-isoglutamine dipeptide (MDP-LD). The Leucine-Rich Repeat (LRR) domain of the NOD2 receptor exclusively recognizes this L-Ala-D-isoGln chirality[3].
Upon binding active MDP, NOD2 undergoes a conformational change, oligomerizes, and recruits RIP2 kinase via CARD-CARD domain interactions[4]. This triggers a signaling cascade involving MAPK and NF-κB, culminating in the transcription and release of pro-inflammatory cytokines[5]. Furthermore, sustained activation by active MDP induces the rapid proteasomal degradation of NOD2, a negative feedback loop that mediates immune tolerance[6].
Conversely, Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) features a D-alanine substitution. This subtle chiral shift creates a steric clash within the LRR binding pocket. MDP-DD completely fails to bind NOD2, recruit RIP2, or induce downstream cytokine production[3]. Therefore, MDP-DD serves as the perfect mechanistic baseline.
Caption: Mechanism of stereospecific NOD2 activation and downstream cytokine production.
Building a Self-Validating Experimental System
To ensure trustworthiness in drug screening or immunological profiling, an assay must be capable of diagnosing its own failures. If a researcher stimulates macrophages with active MDP and observes a spike in IL-6, they cannot definitively attribute this to NOD2 without controlling for endotoxin contamination.
By running Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) in parallel at identical concentrations, the assay becomes self-validating:
-
If MDP-DD yields no cytokines , the reagents are free of LPS, and the active MDP response is genuinely NOD2-mediated.
-
If MDP-DD yields high cytokines , the reagents or environment are contaminated with LPS (which activates TLR4 regardless of the MDP stereochemistry), invalidating the active MDP data.
Caption: Self-validating experimental workflow for NOD2-mediated cytokine assays.
Step-by-Step Protocol: NOD2 Cytokine Stimulation Assay
Materials Required:
-
Cell Line: THP-1 human monocytes (or primary Bone Marrow-Derived Macrophages, BMDMs).
-
Reagents: PMA (Phorbol 12-myristate 13-acetate), Active MDP (Ac-muramyl-L-Ala-D-isoGln), Inactive Control MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH2), Ultrapure LPS (TLR4 agonist).
-
Assay Kits: Human TNF-α and IL-6 ELISA kits.
Step 1: Cell Preparation & Differentiation
-
Seed THP-1 cells in a 96-well plate at a density of 1×105 cells/well in RPMI 1640 supplemented with 10% heat-inactivated FBS.
-
Add 50 ng/mL PMA to differentiate monocytes into macrophage-like cells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Wash cells twice with PBS and rest them in fresh, PMA-free media for 24 hours prior to stimulation. Causality: Resting prevents high background cytokine noise caused by the PMA differentiation process.
Step 2: Reagent Preparation
-
Reconstitute Active MDP and MDP-DD in endotoxin-free water to a stock concentration of 1 mg/mL.
-
Prepare working dilutions in culture media at 10 µg/mL.
-
Prepare Ultrapure LPS at 10 ng/mL as a positive control for cell viability and TLR4 pathway integrity.
Step 3: Stimulation Regimen
-
Aspirate resting media from the 96-well plate.
-
Apply the treatments in triplicate:
-
Group A: Media only (Untreated baseline)
-
Group B: Active MDP (10 µg/mL)
-
Group C: MDP-DD (10 µg/mL)
-
Group D: LPS (10 ng/mL)
-
-
Incubate for 24 hours at 37°C. Causality: 24 hours is the optimal window for the accumulation of secreted TNF-α and IL-6 in the supernatant following NF-κB transcription.
Step 4: Harvest and Quantification
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the cell-free supernatant to a clean plate.
-
Quantify TNF-α and IL-6 using standard ELISA protocols.
Data Presentation & Troubleshooting Matrix
The following table summarizes the expected quantitative data from a successful, uncontaminated assay, demonstrating the precise utility of the MDP-DD control.
| Treatment Group | Ligand Concentration | Expected TNF-α (pg/mL) | Expected IL-6 (pg/mL) | Mechanistic Interpretation |
| Untreated | 0 µg/mL | < 20 | < 20 | Baseline physiological secretion. |
| Active MDP | 10 µg/mL | > 500 | > 800 | Valid NOD2 activation and downstream signaling. |
| MDP-DD | 10 µg/mL | < 20 | < 20 | Validates stereospecificity; confirms absence of LPS. |
| LPS (Control) | 10 ng/mL | > 1000 | > 1500 | Validates cell viability and TLR4 pathway functionality. |
Diagnostic Matrix for Assay Failures
By utilizing the MDP-DD control, researchers can instantly diagnose experimental failures:
| Scenario | Active MDP Result | MDP-DD Result | LPS Result | Diagnosis / Causality |
| Endotoxin Contamination | High Cytokines | High Cytokines | High Cytokines | Reagents or water are contaminated with LPS. The TLR4 pathway is driving the response, artificially masking NOD2 activity. |
| Receptor Tolerance/Loss | Low Cytokines | Low Cytokines | High Cytokines | Cells have down-regulated NOD2 (e.g., via proteasomal degradation[4]) or the active MDP reagent has degraded. TLR4 remains intact. |
| Cytotoxicity | Low Cytokines | Low Cytokines | Low Cytokines | Global cell death, media failure, or ELISA kit malfunction. |
References
-
Petnicki-Ocwieja T, et al. (2009). Nod2 is required for the regulation of commensal microbiota in the intestine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Lee KH, et al. (2012). Proteasomal degradation of Nod2 protein mediates tolerance to bacterial cell wall components. Journal of Biological Chemistry. URL:[Link]
-
Correa-de-Santana E, et al. (2009). NOD2 receptors in adenopituitary folliculostellate cells: expression and function. Journal of Endocrinology. URL:[Link]
-
Schertzer JD, et al. (2020). The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia. Endocrinology / NIH PMC. URL:[Link]
Sources
- 1. The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 3. pnas.org [pnas.org]
- 4. Proteasomal degradation of Nod2 protein mediates tolerance to bacterial cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOD2 receptors in adenopituitary folliculostellate cells: expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ac-muramyl-D-Ala-D-Glu-NH2 Solubility Guide
Prepared by the Senior Application Science Team
Welcome to the technical support guide for N-Acetylmuramyl-D-alanyl-D-glutamine (Ac-muramyl-D-Ala-D-Glu-NH2). This document provides in-depth troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges to ensure the reliability and reproducibility of your experiments.
It is critically important to distinguish this compound from its more common stereoisomer, N-Acetylmuramyl-L-alanyl-D-isoglutamine, the canonical Muramyl Dipeptide (MDP). Ac-muramyl-D-Ala-D-Glu-NH2 is often used as a negative control in immunological studies, as it is reported to be biologically inactive in assays where the L-Ala isomer is potent[1][2]. Proper solubilization is the first and most critical step for generating valid comparative data.
Section 1: Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding the handling of Ac-muramyl-D-Ala-D-Glu-NH2.
Q1: What is the recommended starting solvent for Ac-muramyl-D-Ala-D-Glu-NH2? A: The recommended starting solvent is sterile, high-purity (e.g., Milli-Q® or equivalent) water. The closely related and well-characterized L-Ala isomer (MDP) is readily soluble in water, making it the logical first choice[3][4][5].
Q2: What is the expected solubility in water? A: While specific solubility data for the D-Ala-D-Glu-NH2 isomer is not widely published, the L-Ala isomer has a reported aqueous solubility of 40-50 mg/mL[3][4][5]. We recommend using this as a benchmark for your initial solubility tests.
Q3: My compound is not dissolving completely in water. What is my next step? A: If you observe particulates or cloudiness, do not assume the compound is insoluble. First, try gentle agitation or brief sonication. If it remains insoluble, the compound's net negative charge at neutral pH suggests using a dilute basic solution will improve solubility. Please refer to our detailed Troubleshooting Guide in Section 3.
Q4: What is the optimal pH for long-term storage of my stock solution? A: Studies on the stability of muramyl dipeptides in aqueous solutions have shown that they are most stable at a weakly acidic pH of 4.0-4.5[6]. Degradation, primarily through hydrolysis of the peptide side chain, is minimized in this pH range, providing a shelf life (t90) of over two years[6].
Q5: Can I use organic solvents like DMSO? A: Yes. If aqueous methods fail, Dimethyl Sulfoxide (DMSO) is an excellent alternative. The related MDP is highly soluble in DMSO (up to 100 mg/mL)[7]. You can prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and experimental outcomes.
Section 2: The Causality Behind Solubility — Physicochemical Properties
Understanding the molecular properties of Ac-muramyl-D-Ala-D-Glu-NH2 is key to troubleshooting its solubility. The choice of solvent is not arbitrary; it is dictated by the molecule's charge and polarity.
Net Charge Calculation at Neutral pH (pH ~7.0):
The overall charge of a peptide dictates its behavior in different pH environments.
-
N-acetylmuramic acid moiety: Neutral.
-
D-Alanine residue: Neutral side chain.
-
D-Glutamic acid residue: Contains a carboxylic acid side chain (-COOH), which is deprotonated at neutral pH to a carboxylate (-COO⁻), contributing a charge of -1 .
-
C-terminal amide (-NH2): This is a critical feature. Unlike a free C-terminal carboxylic acid, the amide group is neutral.
Summary of Physicochemical Data:
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₂N₄O₁₁ | [4][8] |
| Molecular Weight | 492.48 g/mol | [4][8] |
| Appearance | White to off-white powder | [3][4] |
| Net Charge (pH 7) | -1 (Acidic) | Inferred from structure |
| Predicted Solubility | Highest in water or dilute base | [9][10] |
| Storage Stability | Maximum at pH 4.0-4.5 | [6] |
Section 3: Troubleshooting Guide: A Step-by-Step Approach
Follow this logical workflow to efficiently find the optimal solvent for your specific vial of Ac-muramyl-D-Ala-D-Glu-NH2. Crucially, always perform solubility tests on a small, non-critical amount of your compound before dissolving the entire stock [9][11].
Step 1: The Aqueous Start (The "90% of Cases" Solution)
-
Action: Add your calculated volume of sterile, distilled water to a small aliquot of the lyophilized powder.
-
Rationale: As a polar, albeit slightly acidic molecule, water is the preferred solvent and should work in most cases[3][4][5].
-
Process: Vortex thoroughly for 30 seconds. Inspect the solution against a light source for any visible particulates. If clear, you have successfully solubilized the compound.
Step 2: Physical Assistance
-
Action: If particulates remain after Step 1, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be attempted, but with caution, as elevated temperatures can accelerate degradation[6][11].
-
Rationale: Sonication provides mechanical energy to break up aggregates and expedite the dissolution process[11].
Step 3: pH Modification (The "Charge-Based" Solution)
-
Action: If the solution is still not clear, add a very small volume (e.g., 1-2 µL for a 1 mL final volume) of a dilute basic solution, such as 0.1 M Ammonium Hydroxide (NH₄OH). Vortex and inspect.
-
Rationale: The molecule's net negative charge means that increasing the pH further ensures the glutamic acid side chain is fully deprotonated and charged, enhancing its interaction with polar water molecules[9][10].
Step 4: The Organic Solvent Route (The "Hydrophobicity" Solution)
-
Action: For stubbornly insoluble material, use a minimal volume of 100% DMSO to dissolve the powder completely. Once fully dissolved, slowly and drop-wise add your desired aqueous buffer to dilute the stock to its final concentration.
-
Rationale: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of molecules[7]. This method is effective but requires careful dilution to avoid precipitating the compound back out of solution.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for reconstituting your compound.
Protocol 1: Reconstitution in Water (Recommended First-Line Method)
-
Preparation: Calculate the required volume of sterile, distilled water to achieve your target concentration (e.g., for a 10 mg/mL stock from 5 mg of powder, use 500 µL of water).
-
Addition: Add the full volume of water to the vial containing the lyophilized Ac-muramyl-D-Ala-D-Glu-NH2 powder.
-
Mixing: Cap the vial securely and vortex for 1 minute.
-
Inspection: Visually inspect the solution. If it is not perfectly clear, proceed to sonicate the vial for 5-10 minutes.
-
Storage: Once dissolved, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[4][7]. For optimal long-term stability, consider using a sterile-filtered buffer at pH 4.0-4.5[6].
Protocol 2: Reconstitution in DMSO (For Difficult Cases)
-
Preparation: Start with a small, precisely known volume of 100% DMSO (e.g., 50 µL).
-
Dissolution: Add the DMSO directly to the lyophilized powder and vortex until the solid is completely dissolved. This will create a highly concentrated primary stock.
-
Dilution: Very slowly, while vortexing, add your aqueous buffer (e.g., PBS or cell culture media) drop-by-drop to the DMSO stock until you reach your desired final concentration and volume.
-
Final Check: Ensure the final solution remains clear. If cloudiness appears during dilution, you may have exceeded the solubility limit in that mixed-solvent system.
-
Storage: Aliquot and store at -20°C or -80°C.
Section 5: Visualization of Workflows
The following diagrams illustrate the decision-making process for achieving successful solubilization.
Caption: Logical relationship between molecular properties and solvent choice.
References
-
Creative Diagnostics. (n.d.). MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). Retrieved from [Link]
-
Wang, S., et al. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. RSC Chemical Biology. Retrieved from [Link]
-
Jose Pullambra, R. (2023). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Lakehead Knowledge Commons. Retrieved from [Link]
-
Fast, D. J., & Vosika, G. J. (1997). The muramyl dipeptide analog GMTP-N-DPG preferentially induces cellular immunity to soluble antigens. Vaccine, 15(16), 1748–1752. Retrieved from [Link]
-
Dzierzbicka, K., & Trzonkowski, P. (2008). Muramyl peptides - synthesis and biological activity. MOST Wiedzy. Retrieved from [Link]
-
Powell, M. F., et al. (1988). Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution. Pharmaceutical Research, 5(8), 528–532. Retrieved from [Link]
-
Chedid, L., et al. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Proceedings of the National Academy of Sciences of the United States of America, 76(12), 6557–6561. Retrieved from [Link]
-
PubMed. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Retrieved from [Link]
-
Ogawa, C., Liu, Y.-J., & Kobayashi, K. S. (2011). Muramyl dipeptide and its derivatives: Peptide adjuvant in immunological disorders and cancer therapy. Current Bioactive Compounds, 7(3), 180–197. Retrieved from [Link]
-
Wikipedia. (n.d.). Muramyl dipeptide. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Agrisera. (n.d.). How to dissolve a peptide? Retrieved from [Link]
Sources
- 1. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Enzo Life Sciences Ac-muramyl-Ala-D-Glu-amide (5mg). CAS: 53678-77-6, Quantity: | Fisher Scientific [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bachem Ac-muramyl-Ala-D-Glu-NH2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. genscript.com [genscript.com]
- 10. biorbyt.com [biorbyt.com]
- 11. agrisera.com [agrisera.com]
Technical Support Center: Troubleshooting NOD2 Ligand Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stalled innate immunity assays. If you are observing a low or null cellular response when stimulating cells with Ac-muramyl-D-Ala-D-Glu-NH2 , you have encountered a fundamental, yet common, stereochemical pitfall in pattern recognition receptor (PRR) biology.
Below is our comprehensive troubleshooting guide, designed to diagnose your assay, explain the underlying molecular causality, and provide a self-validating protocol to get your NOD2 experiments back on track.
🚨 Critical Diagnostic Alert: Ligand Stereochemistry
The root cause of your low cell response is the ligand itself. Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD ) is an inactive diastereomer of Muramyl Dipeptide (MDP)[1]. It is commercially synthesized and sold exclusively as a negative control for NOD2 assays[2]. To achieve cellular activation, you must use the biologically active isomer containing an L-Alanine: N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-LD) .
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Mechanistically, why does the D-Ala-D-Glu isomer (MDP-DD) fail to stimulate NOD2? A: NOD2 receptor activation is governed by strict stereospecificity at two distinct stages. First, intracellular MDP must be phosphorylated by N-acetylglucosamine kinase (NAGK) into 6-O-phospho-MDP, which acts as the bona fide NOD2 agonist; NAGK strictly discriminates against the D-D stereoisomer, preventing this crucial intermediate step[3]. Second, even if bypassed, the Leucine-Rich Repeat (LRR) domain of the NOD2 protein physically cannot bind the D-Ala diastereomer due to spatial clashes, preventing the conformational change required for RIPK2 recruitment[4].
Q2: I switched to the active MDP-LD, but my wild-type HEK293T cells still show no response. Why? A: Wild-type epithelial cell lines, including HEK293T, natively express minimal to no NOD2 receptors[5]. Adding MDP to these cells will not yield a response because the sensor is absent. To build a functional assay, you must either transiently co-transfect a NOD2 expression vector alongside your reporter construct, or utilize a stably transfected reporter line (e.g., HEK-Blue™ NOD2 cells)[6].
Q3: How does MDP enter the cell to reach the cytosolic NOD2 receptor? A: MDP is a hydrophilic, membrane-impermeable peptidoglycan fragment. It relies heavily on clathrin-dependent endocytosis or specific peptide transporters (like hPepT1) to enter the host cytosol[5]. If your specific cell line has poor endocytic rates, you will observe a low response. Causality-driven fix: You can artificially facilitate cytosolic delivery by complexing the MDP with liposomal transfection reagents or by extending the incubation time to 18-24 hours to allow for sufficient passive endocytosis[7].
Section 2: Quantitative Data & Ligand Selection
To optimize your assay, it is critical to select the correct ligand variant. Below is a quantitative summary of MDP analogues and their relative potencies.
| Ligand | Stereochemistry | Biological Source | Relative NOD2 Potency | Primary Application |
| MDP-DD | D-Ala-D-Glu | Synthetic | Inactive (0x) | Negative Control[1] |
| N-acetyl MDP (MDP-LD) | L-Ala-D-isoGln | Most Gram +/- Bacteria | Baseline (1x) | Standard Agonist[8] |
| N-glycolyl MDP | L-Ala-D-isoGln | Mycobacteria | High (~30x to 100x) | High-potency Adjuvant[8] |
Note: N-glycolyl MDP induces ~30-fold higher RIP2 polyubiquitination and 100-fold higher phospho-IκBα activation compared to standard N-acetyl MDP[8].
Section 3: Mechanistic & Troubleshooting Visualizations
Fig 1: Stereospecificity of the NOD2 activation pathway by MDP isomers.
Fig 2: Decision tree for troubleshooting low NOD2 cellular responses.
Section 4: Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness, your assay must be a self-validating system. This protocol utilizes a stably transfected reporter line and incorporates both active and inactive ligands to definitively prove that any observed signal is strictly NOD2-dependent.
Model System: HEK-Blue™ NOD2 Cells (expressing human NOD2 and an NF-κB-inducible SEAP reporter)[7].
Step 1: Cell Preparation & Maintenance
-
Culture HEK-Blue NOD2 cells in Complete DMEM (10% FBS, 2 mM L-glutamine, Pen-Strep)[7].
-
Causality Check: Maintain constant antibiotic selection (e.g., Blasticidin and Zeocin) during passaging[7]. Why? HEK293T cells are prone to silencing or dropping episomal/integrated plasmids over time. Removing selection pressure will result in a rapid loss of NOD2 and SEAP expression, leading to false-negative responses.
-
Seed cells at 5 × 10⁴ cells/well in a 96-well plate.
Step 2: Ligand Reconstitution
-
Reconstitute the active agonist (MDP-LD) and the negative control (MDP-DD) in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Causality Check: Endotoxin-free water is mandatory. Trace LPS contamination will activate native TLR4 pathways, triggering NF-κB independently of NOD2 and destroying the specificity of your assay.
Step 3: Stimulation
-
Prepare serial dilutions of MDP-LD and MDP-DD in standard culture media (Range: 10 ng/mL to 10 µg/mL).
-
Add 20 µL of the diluted ligands to the respective wells. Include a vehicle-only well (endotoxin-free water) as your baseline baseline control.
-
Incubate the plate for 18–24 hours at 37°C, 5% CO₂[6]. Why 18-24 hours? Because MDP relies on slow, continuous clathrin-dependent endocytosis, shorter incubation times (e.g., 2-4 hours) will not allow sufficient ligand accumulation in the cytosol[5].
Step 4: Detection (SEAP Assay)
-
Transfer 20 µL of the stimulated cell supernatant into a new flat-bottom 96-well plate.
-
Add 180 µL of SEAP detection medium (e.g., HEK-Blue Detection) to each well[7].
-
Incubate at 37°C for 1 to 3 hours.
-
Read optical density (OD) at 620–655 nm using a spectrophotometer[7]. A successful assay will show a robust dose-dependent curve for MDP-LD, and a flat baseline for MDP-DD.
Section 5: References
-
HongTide Biotechnology / Amerigo Scientific - Ac-muramyl-D-Ala-D-Glu-NH2 Product Specifications. 1
-
Amerigo Scientific - Fine Chemicals: Ac-muramyl-D-Ala-D-Glu-NH2. 9
-
RSC Publishing - A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. 3
-
Benchchem - The Inhibition of MDP-Induced Signaling by NOD2 Antagonist 1: A Technical Guide. 6
-
ACS Publications (JACS) - The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. 4
-
ResearchGate (JBC) - The Nod2 ligand MDP enters HEK293T cells by endocytosis.5
-
Rockefeller University Press (JEM) - Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. 8
-
Bowdish Lab Protocols - STIMULATION & CULTURING OF HEK293TS STABLY - EXPRESSING MNOD2 & SEAP-NFκB REPORTER. 7
Sources
- 1. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 2. Ac-muramyl-D-Ala-D-Glu-NH2- [hongtide.com]
- 3. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bowdish.ca [bowdish.ca]
- 8. rupress.org [rupress.org]
- 9. Fine Chemicals - Page 6413 - Amerigo Scientific [amerigoscientific.com]
Ac-muramyl-D-Ala-D-Glu-NH2 stability in different buffers
Technical Support Center: Ac-muramyl-D-Ala-D-Glu-NH2
Welcome to the technical support center for Ac-muramyl-D-Ala-D-Glu-NH2. This guide provides in-depth answers, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this muramyl dipeptide analog. As Senior Application Scientists, our goal is to provide you with the causal explanations behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of Ac-muramyl-D-Ala-D-Glu-NH2.
Q1: What is Ac-muramyl-D-Ala-D-Glu-NH2 and why is its stability a critical experimental parameter?
Ac-muramyl-D-Ala-D-Glu-NH2 is a specific stereoisomer of N-Acetylmuramyl-Alanyl-D-Isoglutamine. It is a synthetic component related to bacterial peptidoglycan.[1][2] Unlike its more famous counterpart, N-Acetylmuramyl-L -Ala-D-Glu-NH2 (known as Muramyl Dipeptide or MDP), which is a potent activator of the innate immune receptor NOD2, the D-Ala version is considered biologically inactive or significantly less active.[3][4] For this reason, it is often used as a negative control in immunological studies to ensure that the observed effects are specific to the L-Ala stereoisomer.
Why Stability is Critical: The scientific validity of using this molecule as a negative control hinges on its structural integrity. If the compound degrades in your experimental buffer, you can no longer be certain that the lack of a biological response is due to its inherent inactivity versus a simple loss of the molecule. Furthermore, its degradation products could potentially interfere with your assay. Therefore, understanding and controlling its stability is paramount for accurate and reproducible results.
Q2: What is the primary degradation pathway for muramyl dipeptides in aqueous solutions?
The main route of non-enzymatic degradation for muramyl dipeptides in aqueous solutions is the hydrolysis of the dipeptide side chain from the N-acetylmuramic acid sugar moiety.[5] This reaction is susceptible to acid-base catalysis. The degradation rate is influenced by the pH of the solution, following a predictable pattern where both strongly acidic and alkaline conditions accelerate hydrolysis.[5]
Below is a diagram illustrating the structure and the primary site of hydrolytic cleavage.
Caption: Structure of Ac-muramyl-D-Ala-D-Glu-NH2 and its primary hydrolysis site.
Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
Research on closely related muramyl dipeptide compounds shows a pH of maximum stability in the weakly acidic range, specifically pH 4.0 to 4.5 .[5] Within this pH window, the rate of hydrolysis is at its minimum. Deviating significantly from this range, especially into alkaline conditions (pH > 7), will markedly increase the degradation rate. For instance, the rate constant for base-catalyzed hydrolysis (kHO-) is several orders of magnitude higher than the rate constants for acid-catalyzed (kH+) or neutral (ko) hydrolysis.[5]
Q4: How should I properly store the compound, both in solid form and after reconstitution in a buffer?
Proper storage is essential to maintain the compound's integrity.
-
Solid Form: The lyophilized powder should be stored at -20°C , protected from light and moisture.[6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation. The crystalline form of MDP analogs has been shown to have better chemical and physical stability than amorphous, lyophilized material.[8]
-
Reconstituted Solutions: Prepare stock solutions in a sterile, appropriate buffer (see Q3 and Part 2). We recommend preparing high-concentration stock solutions, aliquoting them into single-use volumes in low-protein-binding tubes, and storing them at -80°C .[9] Avoid repeated freeze-thaw cycles, as this can degrade the peptide and introduce variability. For in-vivo experiments, it is best to use freshly prepared solutions.[9]
Q5: Is Ac-muramyl-D-Ala-D-Glu-NH2 susceptible to enzymatic degradation?
Yes. This is a significant consideration, especially when using buffers that are not chemically defined, such as cell culture media or serum. Mammalian serum contains amidases and peptidases that can degrade muramyl dipeptides.[10][11] Studies have shown that normal rat serum can break down MDP into its constituent parts: N-acetylmuramic acid and the dipeptide, which is then further cleaved into individual amino acids.[10]
Therefore, if your experiment involves incubation in serum-containing media for extended periods, you must account for potential enzymatic degradation. For long-term stability, a simple, chemically defined buffer is always preferable.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving Ac-muramyl-D-Ala-D-Glu-NH2.
Q6: My experimental results are inconsistent. Could my choice of buffer be the problem?
Absolutely. Buffer choice is a frequent source of experimental variability. Beyond pH, the components of the buffer itself can influence the stability of your compound.
Data Table: Impact of Common Buffer Systems on Stability
| Buffer System | Typical pH Range | Advantages | Potential Issues & Recommendations |
| Citrate Buffer | 3.0 - 6.2 | Buffers well in the optimal stability range (pH 4.0-4.5). | Recommended. A good first choice for preparing stable stock solutions. |
| Acetate Buffer | 3.8 - 5.6 | Also buffers well in the optimal stability range. | Recommended. Another excellent choice for stock solutions. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Physiologically relevant pH, widely used in cell-based assays. | Use with caution. This pH is outside the optimal stability range. For short-term experiments (<24h), it is generally acceptable. For longer incubations, expect some degradation. Prepare fresh dilutions in PBS from a stable acidic stock just before use. |
| HEPES, Tris Buffers | 6.8 - 8.2 | Common in cell culture and biochemical assays. | Use with caution. Similar to PBS, the pH is suboptimal. Tris buffers contain a primary amine that could potentially react with the compound over long periods at elevated temperatures, though this is less likely than hydrolysis. |
| Cell Culture Media (e.g., DMEM, RPMI) | 7.2 - 7.4 | Necessary for cell-based experiments. | High Risk for Long-Term Stability. Contains salts, amino acids, and vitamins. If supplemented with serum, enzymatic degradation is a primary concern.[10][11] For multi-day experiments, consider replenishing the compound daily. |
Expert Advice: The causality is clear: the most stable environment is a simple buffer system within the optimal pH range of 4.0-4.5. For experiments requiring physiological pH, the key is to minimize the time the compound spends in the suboptimal buffer. This self-validating system involves preparing a concentrated stock in a stable buffer (e.g., pH 4.5 citrate) and making final dilutions into the experimental buffer (e.g., PBS or cell media) immediately before application to your cells or assay.
Q7: I suspect my Ac-muramyl-D-Ala-D-Glu-NH2 has degraded. How can I verify its integrity?
Verifying the integrity of your compound requires an analytical chemistry approach. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (LC-MS).[12]
An HPLC-based stability study will show a decrease in the area of the parent compound's peak over time, and potentially the appearance of new peaks corresponding to degradation products.
See Part 3 for a detailed protocol on how to perform a basic stability assessment.
Q8: I am using a complex biological buffer (e.g., cell culture medium with 10% Fetal Bovine Serum). What are the specific stability risks?
The primary risk is enzymatic degradation . Serum is a complex mixture of proteins, including proteases, peptidases, and amidases that can cleave the peptide bonds or the lactyl-peptide linkage.[10][11] This degradation is typically much faster than chemical hydrolysis at physiological pH.
Troubleshooting Steps:
-
Run a Pilot Study: Before a critical experiment, incubate your compound in the complete medium at 37°C for different time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples by HPLC to quantify the rate of degradation.
-
Include a Time-Zero Control: Always compare treated samples to a control where the compound was added to the medium and immediately harvested.
-
Consider Serum-Free Media: If your experimental system allows, switching to a serum-free or reduced-serum medium can significantly improve stability.
-
Replenish the Compound: For long-term cultures (e.g., >24 hours), it may be necessary to change the medium and add fresh compound every day to maintain a consistent concentration.
Part 3: Experimental Protocols and Workflows
These protocols provide step-by-step guidance for preparing and assessing the stability of your compound.
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes how to create a reliable, concentrated stock solution.
-
Acclimatization: Remove the vial of lyophilized Ac-muramyl-D-Ala-D-Glu-NH2 from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the powder.
-
Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer. Adjust the pH to 4.5 using citric acid or sodium citrate. Filter the buffer through a 0.22 µm sterile filter.
-
Reconstitution: Under sterile conditions, add the required volume of pH 4.5 citrate buffer to the vial to achieve a desired high concentration (e.g., 10 mg/mL). The molecular weight is 492.48 g/mol .[7] Gently vortex to dissolve completely. The compound is soluble in water.[6]
-
Verification (Optional but Recommended): Measure the concentration of the stock solution using a UV spectrophotometer if an extinction coefficient is known or by comparing to a standard curve on HPLC.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, sterile, low-protein-binding polypropylene tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Compound Stability in a Test Buffer
This protocol outlines a time-course experiment to determine the stability of Ac-muramyl-D-Ala-D-Glu-NH2 in your buffer of choice.
Caption: Experimental workflow for assessing the stability of Ac-muramyl-D-Ala-D-Glu-NH2.
Detailed Steps:
-
Preparation: Prepare a stock solution as described in Protocol 1. Prepare your test buffer (e.g., PBS, pH 7.4) and bring it to the desired incubation temperatures (e.g., 4°C, 25°C, 37°C).
-
Initiate Experiment: Dilute the stock solution into a sufficient volume of the pre-warmed test buffer to a final concentration suitable for your assay (e.g., 100 µg/mL).
-
Time Point Zero (T=0): Immediately remove an aliquot of the solution. This is your T=0 sample. Quench any potential activity by adding an equal volume of a strong solvent like acetonitrile or by immediately freezing at -80°C. Store for later analysis.
-
Incubation: Incubate the remaining solution at the chosen temperature(s).
-
Subsequent Time Points: At each subsequent time point (e.g., 1, 4, 8, 24, 48 hours), remove another aliquot and quench it in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Once all samples are collected, analyze them using a suitable reverse-phase HPLC method (e.g., C18 column).
-
The mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., ~210-220 nm for the peptide bond).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact Ac-muramyl-D-Ala-D-Glu-NH2 in each chromatogram.
-
Normalize the peak area at each time point to the peak area of the T=0 sample to calculate the percentage of compound remaining.
-
Plot "% Remaining" versus "Time" for each temperature to visualize the degradation kinetics.
-
References
-
Chan, T. W., & Becker, A. (1988). Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution. Pharmaceutical Research, 5(8), 528–532. [Link]
-
Chan, T. W., & Becker, A. (1988). Formulation of vaccine adjuvant muramyldipeptides (MDP). 1. Characterization of amorphous and crystalline forms of a muramyldipeptide analogue. Pharmaceutical Research, 5(8), 523–527. [Link]
-
Zadeh, M., et al. (2014). The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2. Scientific Reports, 4, 3919. [Link]
-
Davis, K. M., & Weiser, J. N. (2011). From bacterial killing to immune modulation: Recent insights into the functions of lysozyme. PLoS Pathogens, 7(9), e1002152. [Link]
-
Volobueva, A. S., et al. (2020). Determination of the immunostimulatory drug ‐ Glucosoaminyl‐Muramyl‐Dipeptide – in human plasma using high performance liquid chromatography‐tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113324. [Link]
-
Coulombe, F., et al. (2009). Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. The Journal of Experimental Medicine, 206(8), 1709–1716. [Link]
-
Wikipedia contributors. (2023). Muramyl dipeptide. Wikipedia, The Free Encyclopedia. [Link]
-
Vermeer, W. J., & Van der Meer, J. W. (1985). Degradation of muramyl dipeptide by mammalian serum. Infection and Immunity, 50(1), 320–321. [Link]
-
Guryanova, A., et al. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry, 10, 966442. [Link]
-
D'Angelo, F., et al. (2021). Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic. Antibiotics, 10(12), 1534. [Link]
-
Lee, J., et al. (2012). pH-dependent Internalization of Muramyl Peptides from Early Endosomes Enables Nod1 and Nod2 Signaling. The Journal of Biological Chemistry, 287(39), 32870–32880. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Vermeer, W. J., & van der Meer, J. W. (1985). Degradation of muramyl dipeptide by mammalian serum. Infection and Immunity, 50(1), 320–321. [Link]
-
WIPO Patentscope. (2023). WO/2023/161962 MURAMYL DIPEPTIDES AND PROCESS FOR PREPARATION THEREOF. [Link]
-
Ogawa, C., Liu, Y. J., & Kobayashi, K. S. (2011). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current Bioactive Compounds, 7(3), 180–197. [Link]
-
Lakehead Knowledge Commons. (2021). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. [Link]
-
Lyapina, E., et al. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology, 12, 642349. [Link]
-
Chedid, L., et al. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Proceedings of the National Academy of Sciences of the United States of America, 76(12), 6557–6561. [Link]
-
ResearchGate. (n.d.). Relationships between conformational changes and antimicrobial activity of lysozyme upon reduction of its disulfide bonds. [Link]
-
Hongtide. (n.d.). Ac-muramyl-D-Ala-D-Glu-NH2-. [Link]
-
Gooljar, S. B., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Pharmaceuticals, 17(10), 1269. [Link]
-
Chedid, L., et al. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Proceedings of the National Academy of Sciences of the United States of America, 76(12), 6557–6561. [Link]
-
ResearchGate. (n.d.). The structures of two common muramyl dipeptides. [Link]
Sources
- 1. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Ac-muramyl-D-Ala-D-Glu-NH2- [hongtide.com]
- 8. Formulation of vaccine adjuvant muramyldipeptides (MDP). 1. Characterization of amorphous and crystalline forms of a muramyldipeptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Degradation of muramyl dipeptide by mammalian serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of muramyl dipeptide by mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ac-muramyl-D-Ala-D-Glu-NH2 Degradation in Serum
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline drift, loss of signal, and irreproducibility when using Ac-muramyl-D-Ala-D-Glu-NH2. Also known as MDP-DD, this compound is a synthetic, inactive stereoisomer of the NOD2 agonist Muramyl Dipeptide (MDP) and is widely used as a critical negative control in innate immunity assays[1].
Despite the assumption that its D-amino acid composition renders it completely stable, Ac-muramyl-D-Ala-D-Glu-NH2 remains susceptible to specific serum hydrolases. This guide provides field-proven insights, causal explanations, and self-validating protocols to prevent degradation during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is Ac-muramyl-D-Ala-D-Glu-NH2 degrading in my serum-containing culture media despite the D-amino acid substitutions? A: While the D-Ala-D-Glu sequence resists standard mammalian endopeptidases, serum contains a complex, specialized repertoire of enzymes designed to clear bacterial debris. Degradation of muramyl peptides in serum primarily occurs via two distinct pathways:
-
Muramidase Activity: Serum muramidases (lysozyme-like enzymes) cleave the glycosidic/amide bond between the N-acetylmuramic acid moiety and the dipeptide chain, yielding free muramic acid and the dipeptide[2].
-
Deamidation & Dipeptidase Activity: The terminal amide (-NH2) on the D-Glu residue is susceptible to serum amidohydrolases, which alter the molecule's charge. Furthermore, specific serum dipeptidases can slowly degrade even D,D-isomers over extended incubations[3]. Causality: The structural mimicry of bacterial peptidoglycan makes these compounds direct targets for innate clearance mechanisms present in mammalian serum.
Q2: How can I stabilize the compound for a 48-hour PBMC cytokine release assay? A: For in vitro assays, the most effective self-validating system involves a combination of heat-inactivated serum and targeted enzyme inhibitors . Heat inactivation (56°C for 30 min) denatures heat-labile muramidases. However, some amidases and metallo-dipeptidases are heat-stable. Supplementing the media with a mild protease inhibitor (like EDTA) prevents residual enzymatic activity.
Q3: My pharmacokinetic (PK) studies show rapid clearance of Ac-muramyl-D-Ala-D-Glu-NH2 in vivo. How can I increase its serum half-life? A: Unmodified muramyl peptides are rapidly cleared from the circulation and excreted largely intact in the urine within 2 hours[4]. To prevent degradation and rapid renal clearance during in vivo studies, you must shield the hydrophilic peptide. Formulating the peptide using liposomal encapsulation or utilizing lipid conjugation (e.g., stearoyl derivatives) physically blocks hydrolase access. Studies confirm that lipophilic muramyl derivatives are highly resistant and are not significantly degraded by serum even after 5 days of incubation[3].
Section 2: Quantitative Data on Serum Stability
The following table summarizes the pharmacokinetic and stability profiles of muramyl peptide derivatives to help you select the appropriate stabilization strategy for your experimental timeline.
| Compound | Modification | Serum Half-Life (In Vitro) | Primary Degradation Pathway | Recommended Stabilization |
| MDP (L,D-isomer) | None | < 2 hours | Muramidase & Dipeptidase | Heat Inactivation |
| Ac-muramyl-D-Ala-D-Glu-NH2 | D,D-isomer | ~ 6-8 hours | Muramidase & Deamidation | Heat Inact. + Inhibitors |
| Lipophilic MDP-DD | Lipid Conjugation | > 120 hours | Highly Resistant | Formulation (Liposomes) |
Section 3: Visualizations
Enzymatic degradation of Ac-muramyl-D-Ala-D-Glu-NH2 by mammalian serum hydrolases.
Workflow for stabilizing Ac-muramyl-D-Ala-D-Glu-NH2 in serum-based assays.
Section 4: Experimental Workflows and Protocols
Protocol 1: Preparation of Stabilized Serum for In Vitro Assays
Objective: Create a self-validating, hydrolase-free serum matrix for extended cell culture assays.
-
Thaw Serum: Thaw fetal bovine serum (FBS) or human serum overnight at 4°C.
-
Heat Inactivation: Submerge the serum bottle in a 56°C water bath for exactly 30 minutes. Swirl every 5 minutes to ensure uniform heating.
-
Causality: This step irreversibly denatures heat-labile muramidases that cleave the critical sugar-peptide bond.
-
-
Inhibitor Addition: Add EDTA to the culture media to achieve a final concentration of 1 mM.
-
Causality: EDTA chelates divalent cations (Zn²⁺, Mg²⁺) required by heat-stable serum metallo-dipeptidases, neutralizing them without disrupting downstream cellular assays (ensure your base media has sufficient calcium/magnesium for cell viability).
-
-
Self-Validation Step: Spike 10 µg/mL of Ac-muramyl-D-Ala-D-Glu-NH2 into an aliquot of the treated serum. Incubate at 37°C for 24 hours and analyze via HPLC. Confirm >95% intact compound before committing precious primary cells to the assay.
Protocol 2: Liposomal Encapsulation for In Vivo PK/PD Stability
Objective: Shield the hydrophilic MDP-DD from serum hydrolases and rapid renal clearance.
-
Lipid Film Hydration: Dissolve Phosphatidylcholine (PC) and Cholesterol (molar ratio 7:3) in chloroform in a round-bottom flask. Evaporate under a gentle nitrogen stream to form a thin lipid film.
-
Hydration: Rehydrate the film with PBS containing 1 mg/mL Ac-muramyl-D-Ala-D-Glu-NH2. Vortex vigorously for 5 minutes.
-
Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 10 to 15 times using a mini-extruder.
-
Causality: This mechanical sizing ensures a uniform unilamellar liposome population, which optimizes circulation time and prevents rapid clearance by the reticuloendothelial system (RES).
-
-
Purification: Remove unencapsulated peptide using a Sephadex G-25 spin column or by dialyzing against PBS overnight at 4°C.
References
-
[1] Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology. HongTide.
-
[2] Degradation of muramyl dipeptide by mammalian serum. Infection and Immunity (PMC).
-
[3] Serum Muramyl Dipeptidase Activity Against Synthetic Bacterial Cell Wall Peptidoglycans. Investigative Ophthalmology & Visual Science.
-
[4] Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse. International Journal of Immunopharmacology.
Sources
- 1. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 2. Degradation of muramyl dipeptide by mammalian serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) In Vivo
Welcome to the Technical Support Center for in vivo peptide applications. This guide is specifically engineered for researchers and drug development professionals experiencing unexpected biological activity when utilizing Ac-muramyl-D-Ala-D-Glu-NH2 (commonly known as MDP-DD or MDP-D-D).
As a strictly inactive chiral isomer of Muramyl Dipeptide (MDP), MDP-DD is universally deployed as a negative control for NOD2 receptor activation[1]. If your in vivo models are exhibiting pyrexia, cytokine release, or localized inflammation in response to MDP-DD, your experimental baseline is compromised. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to isolate and eliminate these artifacts.
The Mechanistic Baseline: Why MDP-DD Should Be Inactive
Active Muramyl Dipeptide (Ac-muramyl-L-Ala-D-isoGln) is a potent peptidoglycan fragment that binds the intracellular NOD2 sensor. This binding triggers the RIP2 kinase cascade, leading to NF-κB/MAPK activation and the robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[1].
MDP-DD is synthesized by replacing the native L-Alanine with D-Alanine. This precise stereochemical inversion creates steric hindrance that completely abrogates NOD2 binding[1][2]. Consequently, pure MDP-DD cannot induce NOD2 degradation, nor can it stimulate bactericidal activity or systemic inflammation[2][3].
Fig 1. NOD2 signaling pathway showing the inability of MDP-DD to activate downstream targets.
Troubleshooting FAQs
Q1: Why is my negative control (MDP-DD) inducing a severe cytokine storm (TNF-α, IL-6) and pyrexia in wild-type mice? A1: This is the hallmark of endotoxin (LPS) contamination . MDP-DD is designed to be completely inactive at the NOD2 receptor[1]. If you observe massive systemic inflammation, the peptide is likely activating Toll-Like Receptor 4 (TLR4) via trace LPS introduced during synthesis, lyophilization, or handling. Causality: LPS binds TLR4, bypassing the NOD2 pathway entirely. This triggers an NF-κB-mediated cytokine storm that masks the inert nature of your control peptide.
Q2: We ruled out endotoxin, but our MDP-DD still shows mild, NOD2-dependent immune activation in our models. Why? A2: You are likely dealing with chiral contamination . The biological inactivity of MDP-DD relies entirely on the precise stereochemistry of the D-Ala-D-Glu substitution[1][2]. During solid-phase peptide synthesis (SPPS), if the Fmoc-D-Ala building block contains even 1-2% of Fmoc-L-Ala, your final product will contain trace amounts of the active MDP-L-D isomer. Causality: Because NOD2 is highly sensitive to its native ligand, even minute fractions of the L-D isomer will trigger downstream RIP2 kinase activation and subsequent proteasomal degradation of NOD2[2].
Q3: Our MDP-DD is chirally pure and endotoxin-free, yet we observe localized tissue necrosis at the subcutaneous injection site. What is happening? A3: This indicates non-specific formulation toxicity rather than receptor-mediated immune activation. MDP-DD is highly hydrophilic. If injected at excessively high concentrations (>10 mg/kg) in unbuffered water or inappropriate vehicles, it causes severe localized osmotic stress. Causality: The hyperosmolar bolus draws fluid rapidly into the subcutaneous space, leading to localized cell lysis and sterile inflammation (DAMP release), which is independent of NOD2 or TLR pathways.
Quantitative Data Comparison
Use the following table to benchmark your unexpected in vivo results against the known profiles of pure and contaminated MDP variants.
| Parameter | Active MDP (L-D) | Pure MDP-DD (Expected) | LPS-Contaminated MDP-DD | Chirally Impure MDP-DD |
| NOD2 Activation | High | None | None | Low to Moderate |
| TLR4 Activation | None | None | High | None |
| In Vivo Pyrexia | Yes | No | Severe | Mild |
| TNF-α / IL-6 Levels | Elevated | Basal | Highly Elevated | Slightly Elevated |
| Primary Root Cause | N/A (Positive Control) | N/A (Valid Control) | Poor synthesis hygiene | Impure Fmoc-D-Ala |
Validated Experimental Protocols
Protocol 1: Endotoxin Decontamination via Triton X-114 Phase Separation
Causality & Principle: Triton X-114 is a non-ionic detergent with a low cloud point (~23°C). At 4°C, it is miscible in water and binds the hydrophobic Lipid A tail of LPS. At 37°C, it undergoes phase separation, trapping LPS in the detergent micelle phase while the hydrophilic MDP-DD remains safely in the aqueous phase.
-
Reconstitution: Dissolve MDP-DD in endotoxin-free PBS to a concentration of 1 mg/mL.
-
Detergent Addition: Add 1% (v/v) Triton X-114 (pre-chilled to 4°C) to the peptide solution.
-
Micelle Formation: Vortex vigorously for 5 minutes at 4°C to ensure complete micelle formation around any contaminating LPS molecules.
-
Phase Separation: Incubate the mixture in a 37°C water bath for 10 minutes. The solution will become turbid as the detergent reaches its cloud point.
-
Centrifugation: Centrifuge at 20,000 x g for 10 minutes at 25°C.
-
Recovery: Carefully aspirate the upper aqueous phase (containing pure MDP-DD) without disturbing the lower detergent pellet (containing LPS).
-
Validation: Repeat steps 2-6 two additional times. Verify that final LPS levels are <0.1 EU/mL using a chromogenic LAL assay before proceeding to in vivo injections.
Protocol 2: LC-MS/MS Chiral Purity Verification
Causality & Principle: Standard mass spectrometry cannot differentiate between MDP-L-D and MDP-D-D because they are diastereomers with identical molecular weights. A chiral stationary phase is required to separate the isomers based on spatial interactions before MS/MS quantification.
-
Sample Preparation: Prepare a 10 µg/mL solution of the suspect MDP-DD batch, alongside pure analytical standards of MDP-L-D and MDP-D-D.
-
Chromatography: Inject 10 µL onto a Chiralpak ZWIX(+) column (or equivalent zwitterionic chiral stationary phase) maintained at 25°C.
-
Elution: Elute using an isocratic mobile phase of 50 mM ammonium formate in Methanol/Water (98:2, v/v) at a flow rate of 0.5 mL/min.
-
Detection: Monitor transitions via electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode (m/z 493.2 → 304.1).
-
Validation: Analyze the chromatogram. MDP-L-D and MDP-D-D will elute at distinct retention times. Calculate the Area Under the Curve (AUC) for any peak matching the MDP-L-D retention time to quantify chiral impurity. If L-Ala contamination exceeds 0.5%, the batch must be discarded.
Fig 2. Step-by-step troubleshooting workflow for unexpected in vivo activity of MDP-DD.
References
-
Title: Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy Source: Current Bioactive Compounds (via PubMed Central) URL: [Link]
-
Title: Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components Source: Journal of Biological Chemistry (via PubMed Central) URL: [Link]
-
Title: Nod2 is required for the regulation of commensal microbiota in the intestine Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
Sources
Improving the potency of Ac-muramyl-D-Ala-D-Glu-NH2 derivatives.
Technical Support Center: Troubleshooting Ac-muramyl-D-Ala-D-Glu-NH2 Derivatives
Welcome to the Advanced Application Support Center for Muramyl Dipeptide (MDP) and innate immune modulators. As a drug development professional or researcher, if you are working with Ac-muramyl-D-Ala-D-Glu-NH2 and struggling to achieve cellular potency, you have encountered a fundamental, well-documented absolute in stereochemical immunology.
This guide is designed to diagnose the mechanistic failure of this specific isomer, redirect your synthetic strategy, and provide a self-validating framework for testing future MDP derivatives.
🚨 Critical Alert: The Stereochemical Misconception
Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD ) is not an active immunostimulant; it is commercially synthesized and widely utilized exclusively as the negative/inactive control for NOD2 receptor assays[1].
The innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) detects bacterial peptidoglycan fragments via its Leucine-Rich Repeat (LRR) domain. This domain is exquisitely stereospecific. The natural, biologically active fragment requires an L-Alanine at the first amino acid position (MDP-LD). Substituting this with a D-Alanine (creating MDP-DD) induces a steric clash that completely abolishes LRR domain binding, neutralizing all downstream adjuvant activity[2]. Attempting to "improve the potency" of the D-D isomer through downstream chemical modifications is a mechanistic dead-end.
🛠️ Troubleshooting FAQs
Q: I synthesized Ac-muramyl-D-Ala-D-Glu-NH2 and conjugated a lipophilic stearoyl tail to improve cell membrane penetration. Why is NF-κB signaling still zero? A: Membrane permeability is not your rate-limiting factor; receptor recognition is. NOD2 is a cytosolic sensor that strictly requires the L-Ala-D-isoGln pharmacophore to initiate CARD-CARD homophilic interactions with RIP2 kinase[1][2]. Because the D-Ala substitution prevents the initial binding event at the LRR domain, enhanced cytosolic delivery via lipophilic tails cannot rescue the molecule. You must revert your peptide backbone to the L-D configuration (Ac-muramyl-L-Ala-D-Glu-NH2) before adding lipophilic groups.
Q: How can I legitimately improve the potency of the active (L-D) muramyl dipeptide? A: Once you have corrected the backbone to the active L-D stereochemistry, there are two field-proven synthetic strategies to enhance potency:
-
N-glycolylation: Replacing the N-acetyl group on the muramic acid with an N-glycolyl group (mimicking Mycobacterial peptidoglycan) increases NOD2-stimulating potency by 10- to 100-fold compared to standard N-acetyl MDP[3].
-
Liposomal Conjugation: Conjugating the active MDP to phosphatidylethanolamine (creating Mifamurtide) allows for efficient uptake by tissue macrophages, significantly prolonging its half-life and immunostimulatory potency against targets like osteosarcoma[4].
Q: How do I validate that my modified MDP derivative is actually activating NOD2 and not just causing non-specific cell stress? A: You must use a self-validating reporter system that isolates NOD2 signaling from other Pattern Recognition Receptors (PRRs), such as the HEK-Blue NOD2 assay[5][6]. By running your new derivative alongside standard MDP-LD (positive control) and MDP-DD (negative control), you establish a causal, self-validating baseline for target engagement.
📊 Quantitative Data: MDP Derivative Potency Comparison
To guide your synthetic choices, the following table summarizes the causal relationship between stereochemistry, chemical modifications, and relative NOD2 agonism.
| Compound Name | Stereochemistry (AA1-AA2) | Structural Modification | NOD2 Agonism (Relative Potency) | Primary Application |
| MDP-DD | D-Ala — D-Glu | None (Base N-acetyl) | 0x (Inactive) | Negative Control |
| MDP-LD | L-Ala — D-Glu | None (Base N-acetyl) | 1x (Baseline) | Standard Adjuvant[2] |
| N-glycolyl MDP | L-Ala — D-Glu | N-glycolyl muramic acid | 10x to 100x | High-potency Adjuvant[3] |
| Mifamurtide | L-Ala — D-Glu | Phosphatidylethanolamine | High in vivo bioavailability | Osteosarcoma Therapy[4] |
🔬 Self-Validating Protocol: HEK-Blue NOD2 Activation Assay
To ensure your experimental choices are grounded in verifiable data, use this protocol to test the potency of your newly synthesized L-D derivatives. This assay relies on Secreted Embryonic Alkaline Phosphatase (SEAP) to quantify NF-κB translocation[5][6].
Step 1: Cell Preparation & Seeding
-
Culture HEK-Blue NOD2 cells (engineered to stably express human NOD2 and an NF-κB-inducible SEAP reporter) in standard DMEM supplemented with 10% FBS[5][6].
-
Seed the cells at a density of 2.5 × 10⁴ cells/well in a 96-well plate using HEK-Blue Detection medium[6].
Step 2: Compound Treatment (The Self-Validating Matrix)
-
Test Wells: Add your novel L-D derivatives at titrated concentrations (0.1 to 10 µg/mL).
-
Positive Control: Add standard MDP-LD (1 µg/mL) to validate assay responsiveness.
-
Negative Control: Add Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) (10 µg/mL) to confirm that the SEAP signal is strictly driven by stereospecific NOD2 activation, ruling out background noise or contamination[1][6].
Step 3: Incubation & Quantification
-
Incubate the plate for 16–18 hours at 37°C in a 5% CO₂ humidified atmosphere[5][6].
-
Measure SEAP activity spectrophotometrically at 620–655 nm[5]. The colorimetric shift directly correlates to the potency of the RIP2/NF-κB signaling cascade.
🧩 Pathway Visualization
Caption: Stereospecificity of NOD2 activation. MDP-DD fails to bind the LRR domain, aborting the signaling cascade.
📚 References
1.[4] Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. frontiersin.org. 4 2.[3] Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. rupress.org. 3 3.[2] Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. nih.gov.2 4. Ac-muramyl-D-Ala-D-Glu-NH2. hongtide.com. Link 5.[1] Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components. nih.gov. 1 6.[5] A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. nih.gov. 5 7.[6] Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. mdpi.com. 6
Sources
- 1. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 5. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Section 1: The Mechanistic Causality of MDP-DD Inactivity
Welcome to the Technical Support Center for Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD ). As a Senior Application Scientist, I have designed this guide to address the complex biochemical paradoxes researchers face when working with muramyl peptides.
Ac-muramyl-D-Ala-D-Glu-NH2 is the stereoisomer of Muramyl Dipeptide (MDP). While native MDP (L-Ala-D-isoGln) is a potent NOD2 agonist and highly pyrogenic, the D-Ala substitution in MDP-DD renders it biologically inactive[1]. It is universally utilized as a negative control in innate immunity assays. However, researchers frequently encounter unexpected pyrogenic signals when using this "inactive" control. This guide provides the mechanistic causality, diagnostic workflows, and field-proven depyrogenation protocols to resolve these anomalies.
To troubleshoot anomalous pyrogenicity, one must first understand why MDP-DD is naturally non-pyrogenic. The innate immune system detects bacterial peptidoglycan via the intracellular NOD2 receptor. The Leucine-Rich Repeat (LRR) domain of NOD2 exhibits strict stereospecificity. The L-Alanine residue in native MDP is sterically required to induce the conformational change that recruits RIP2 kinase, leading to NF-κB activation and the subsequent release of pyrogenic cytokines (IL-1β, TNF-α). The D-Alanine in MDP-DD causes a steric clash, failing to bind the LRR domain, thereby halting the signaling cascade at the receptor level[2].
Fig 1: Stereospecificity of NOD2 signaling. MDP-DD fails to bind, preventing pyrogenic cytokine release.
Section 2: Frequently Asked Questions (FAQs)
Q: If MDP-DD is non-pyrogenic, why am I observing fever in my in vivo rabbit model or IL-8 release in my THP-1 macrophage assays? A: There are two primary causes for this anomaly:
-
Endotoxin (LPS) Contamination: Peptides synthesized via solid-phase methods or handled in standard laboratory environments are highly susceptible to environmental endotoxin contamination. LPS activates TLR4 (not NOD2), triggering a parallel pyrogenic pathway.
-
Macromolecular Conjugation: If you have conjugated MDP-DD to a high-molecular-weight carrier (e.g., poly-L-lysine) to increase half-life, the carrier can anomalously potentiate pyrogenicity and immunostimulant activity, overriding the peptide's native inactivity. This phenomenon was documented by [3].
Q: Can I use the Limulus Amebocyte Lysate (LAL) assay to distinguish between true peptide pyrogenicity and endotoxin contamination? A: Yes. This is a critical diagnostic distinction. Pure muramyl peptides (both active MDP and inactive MDP-DD) do not cause gelation in the LAL assay[4]. Therefore, a positive LAL test in an MDP-DD sample strictly proves the presence of exogenous endotoxin, not inherent peptide activity.
Section 3: Diagnostic Troubleshooting Workflow
If your MDP-DD control exhibits immunostimulatory or pyrogenic behavior, follow this self-validating diagnostic matrix to isolate the variable.
Fig 2: Diagnostic workflow for isolating the source of pyrogenicity in MDP-DD controls.
Section 4: Quantitative Benchmarks
To accurately troubleshoot, compare your experimental readouts against these established benchmarks for muramyl peptides and endotoxins[4],[2].
| Assay / Property | Native MDP (L-Ala) | MDP-DD (D-Ala) | LPS (Endotoxin) |
| Primary Receptor Target | NOD2 | None | TLR4 |
| LAL Assay (Gelation) | Negative (-) | Negative (-) | Positive (+) |
| NF-κB Reporter Assay | Positive (+) | Negative (-) | Positive (+) |
| Minimum Pyrogenic Dose (Rabbit IV) | ~25 µg/kg | >10,000 µg/kg (Inactive) | ~0.001 µg/kg |
Note: If your MDP-DD sample triggers NF-κB but is LAL negative, sequence verification via LC-MS is mandatory to rule out accidental synthesis or mislabeling of the L-Ala isomer.
Section 5: Step-by-Step Depyrogenation Protocol (Triton X-114 Phase Separation)
If your LAL assay confirms endotoxin contamination, you must depyrogenate the peptide. Because MDP-DD is a highly hydrophilic small molecule (MW ~492 g/mol ), standard polymyxin B columns can sometimes cause non-specific binding. The Triton X-114 Phase Separation method is the gold standard for hydrophilic peptides.
The Causality: Triton X-114 is a non-ionic detergent with a low cloud point (~22°C). At 4°C, it forms a homogenous aqueous solution, allowing its hydrophobic tails to bind the lipid A moiety of endotoxins. When warmed to 37°C, the detergent undergoes phase separation. The hydrophilic MDP-DD remains in the upper aqueous phase, while the endotoxin is trapped in the lower detergent micelle phase [5],[6].
Materials Required:
-
Endotoxin-free Triton X-114 (10% v/v stock)
-
Sterile, endotoxin-free PBS (pH 7.4)
-
Bio-Beads SM-4 (for residual detergent removal)
Methodology:
-
Preparation: Dissolve contaminated MDP-DD in endotoxin-free PBS to a concentration of 1-5 mg/mL.
-
Detergent Addition: Add Triton X-114 stock to the peptide solution to achieve a final concentration of 1% (v/v).
-
Micelle Integration (Cold Phase): Incubate the mixture on ice (4°C) for 30 minutes. Vortex gently every 10 minutes. Causality: This ensures the solution remains below the cloud point, allowing the detergent to fully interact with the LPS lipid A tails.
-
Phase Separation (Warm Phase): Transfer the tube to a 37°C water bath for 15 minutes. The solution will become visibly cloudy as it surpasses the cloud point, indicating the formation of distinct phases.
-
Centrifugation: Centrifuge the warm solution at 20,000 × g for 10 minutes at 25°C.
-
Extraction: You will observe two layers: a large upper aqueous phase and a small, oily lower detergent phase. Carefully aspirate the upper aqueous phase (containing your purified MDP-DD) using an endotoxin-free pipette. Do not disturb the lower phase.
-
Iteration: Repeat steps 2 through 6 two additional times. Multiple cycles are required to achieve a >99% reduction in endotoxin[5].
-
Residual Detergent Removal: Add 0.5 g of washed Bio-Beads SM-4 per 1 mL of the recovered aqueous phase. Incubate at 4°C for 1 hour with gentle rotation to absorb the remaining ~0.018% Triton X-114[7].
-
Self-Validation: Perform a kinetic chromogenic LAL assay on the final recovered solution. Proceed with in vitro/in vivo assays only if endotoxin levels are <0.1 EU/mL.
Section 6: References
-
Dinarello CA, Elin RJ, Chedid L, Wolff SM. (1978). The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues. Journal of Infectious Diseases, 138(6):760-7. URL: [Link]
-
Chedid L, Parant M, Parant F, Audibert F, Lefrancier P, Choay J, Sela M. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Proceedings of the National Academy of Sciences U S A, 76(12):6557-61. URL: [Link]
-
Aida Y, Pabst MJ. (1990). Removal of endotoxin from protein solutions by phase separation using Triton X-114. Journal of Immunological Methods, 132(2):191-5. URL: [Link]
Sources
- 1. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 2. Effect of muramyl peptides on mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Evaluating Ac-muramyl-D-Ala-D-Glu-NH2
Welcome to the technical support guide for the experimental evaluation of Ac-muramyl-D-Ala-D-Glu-NH2. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature and handling of Ac-muramyl-D-Ala-D-Glu-NH2.
Q1: What is Ac-muramyl-D-Ala-D-Glu-NH2 and how does it relate to Muramyl Dipeptide (MDP)?
Ac-muramyl-D-Ala-D-Glu-NH2 is a synthetic glycopeptide, structurally analogous to Muramyl Dipeptide (MDP). MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive component of peptidoglycan, a major building block of the cell walls of both Gram-positive and Gram-negative bacteria[1][2]. The key structural difference in your compound is the C-terminal residue: the D-isoglutamine of canonical MDP is a D-glutamic acid amide in Ac-muramyl-D-Ala-D-Glu-NH2. This amidation of the glutamic acid's gamma-carboxyl group can alter its biological activity profile; for instance, some studies have shown this modification can lead to a loss of somnogenic (sleep-inducing) activity while retaining immunostimulatory properties[3].
Q2: Is Ac-muramyl-D-Ala-D-Glu-NH2 expected to be directly cytotoxic?
Generally, no. Muramyl peptides are primarily recognized as immunomodulators, not direct cytotoxic agents[2]. Their main role is to activate pattern recognition receptors in immune cells[1][4]. However, context is critical:
-
Indirect Effects: By stimulating immune cells, they can induce the secretion of cytotoxic factors (e.g., TNF-α) that can kill target cells[5].
-
Sensitization: Some studies have shown that muramyl peptides can augment the cytotoxic effects of other agents like TNF-α or chemotherapeutic drugs on tumor cells[6].
-
Protective Effects: In some models, such as LPS-induced inflammation in intestinal epithelial cells, MDP has been shown to reduce cytotoxicity[7].
-
High Concentrations: Very high, non-physiological concentrations have been associated with cytotoxic activity in specific cell types, such as rabbit renal cells[8].
Therefore, cytotoxicity evaluation is a crucial step to establish a safety profile, confirm the absence of off-target toxicity, and understand its modulatory effects in combination with other compounds.
Q3: What is the primary mechanism of action for muramyl peptides?
The primary host sensor for MDP and its analogs is the intracellular protein Nucleotide-binding Oligomerization Domain 2 (NOD2)[1][9]. NOD2 is a member of the Nod-like receptor (NLR) family of pattern recognition receptors[4]. Upon binding MDP, NOD2 undergoes a conformational change that triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This leads to the transcription and secretion of pro-inflammatory cytokines and other immune mediators[2][9][10].
DOT Code for NOD2 Signaling Pathway
Caption: NOD2 signaling pathway activated by MDP analogs.
Q4: Which cell lines are appropriate for these cytotoxicity studies?
The choice of cell line is paramount and depends on your research question.
-
For Immunomodulatory Effects: Use cells expressing NOD2, such as human or murine macrophage cell lines (e.g., THP-1, RAW 264.7), dendritic cells, or intestinal epithelial cells (e.g., Caco-2)[7].
-
For General Toxicity Screening: Use standard cell lines relevant to the intended therapeutic application (e.g., HEK293 for renal context, HepG2 for hepatic context) or a panel of cancer and non-cancerous cell lines to assess selectivity.
-
Verification: It is good practice to confirm NOD2 expression (e.g., via RT-qPCR or Western blot) in your chosen cell line if it is central to your hypothesis.
Part 2: Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving potential issues.
DOT Code for Troubleshooting Logic Tree
Caption: Troubleshooting logic tree for cytotoxicity assays.
Issue 1: Unexpectedly high cytotoxicity is observed.
-
Q: My cells show significant death even at low concentrations. What's wrong?
-
A: Potential Cause: Contamination. Bacterial components, especially endotoxin (LPS), are potent immune stimulators and can be cytotoxic. Ensure your peptide is from a reliable source with purity data. Consider testing for endotoxin contamination.
-
A: Potential Cause: Improper Solubilization. Muramyl peptides are typically soluble in water or aqueous buffers[11]. If you use a solvent like DMSO, ensure the final concentration in your media is non-toxic (typically <0.5%). Always run a "vehicle control" with the solvent alone to confirm it is not the source of toxicity[12].
-
A: Potential Cause: Peptide Aggregation. Poorly solubilized peptides can aggregate, leading to non-specific cellular stress. Ensure the peptide is fully dissolved in the stock solution before diluting into media[13][14].
-
A: Potential Cause: Assay Interference. The peptide might directly react with your assay reagent. For example, a reducing compound could convert MTT without cellular activity. To test this, set up a cell-free control containing only media, your peptide, and the assay reagent. The signal should be at background levels[12][15].
-
Issue 2: High variability in results between replicates or experiments.
-
Q: My error bars are very large, and I can't get reproducible results. Why?
-
A: Potential Cause: Inconsistent Cell Seeding. This is a very common source of error[12][16]. Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting rows.
-
A: Potential Cause: Edge Effects. Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates media components and can affect cell health[12][14]. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
A: Potential Cause: Reagent/Compound Handling. Ensure all reagents are brought to room temperature before use. Inconsistent incubation times or temperatures can significantly impact results[13][14].
-
Issue 3: No effect on cell viability is observed.
-
Q: I don't see any cytotoxicity, but I also don't see any expected immunomodulatory activity (e.g., cytokine release). What should I check?
-
A: Potential Cause: Peptide Inactivity. Improper storage (e.g., not at -20°C or colder) or repeated freeze-thaw cycles can degrade the peptide[12]. Prepare single-use aliquots of your stock solution.
-
A: Potential Cause: Sub-optimal Concentration or Time. The concentration range or incubation time you are testing may be insufficient[12][14]. A broad dose-response experiment (e.g., from 0.01 µg/mL to 100 µg/mL) and a time-course experiment (e.g., 6, 24, 48 hours) are essential first steps.
-
A: Potential Cause: Unresponsive Cell Line. The cell line may not express the NOD2 receptor or may have a deficient signaling pathway. As mentioned, confirming receptor expression is key. It's also vital to include a positive control (e.g., canonical MDP or LPS for TLR4-expressing cells) to ensure the cells are capable of responding.
-
Part 3: Key Experimental Protocols & Data Presentation
A multi-assay approach provides a comprehensive view of cytotoxicity. Here we outline three core methods.
DOT Code for General Cytotoxicity Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay (Cell Viability)
This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals[17]. The intensity of the color is proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of Ac-muramyl-D-Ala-D-Glu-NH2. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the peptide or controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well[15][17].
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible[15][18].
-
Solubilization: Carefully aspirate the medium. For adherent cells, you can remove the MTT reagent before adding the solvent. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[15].
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[15]. Read the absorbance at 570-590 nm using a microplate reader[17].
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the blank (media + MTT + solvent)[15].
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.
-
Protocol 2: LDH Assay (Cytotoxicity/Necrosis)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium[19][20][21]. It is a reliable indicator of necrosis or late apoptosis.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol. Include a "Maximum LDH Release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30-45 minutes before the assay endpoint[20][21].
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new 96-well plate[19][22].
-
Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant, as per the manufacturer's instructions[21].
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light[21].
-
Measurement: Add a stop solution if required by the kit protocol. Measure the absorbance at 490 nm[20][21].
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the blank (media only).
-
Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] * 100.
-
Protocol 3: Caspase-3/7 Assay (Apoptosis)
This assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway[23][24]. These caspases cleave a specific substrate, releasing a fluorescent or luminescent signal.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol, using an opaque-walled plate for luminescence/fluorescence assays. Include a positive control for apoptosis (e.g., staurosporine or doxorubicin)[25].
-
Reagent Addition: After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 (or equivalent) reagent to room temperature. Add the reagent directly to the wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture)[25].
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light[12].
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis:
-
Correct for background using the blank control.
-
Results are often expressed as fold change in caspase activity relative to the untreated control. Fold Change = (Signal of Treated Cells / Signal of Untreated Control).
-
Data Presentation
Summarize quantitative data in a clear, structured table for easy comparison.
Table 1: Example Dose-Response Data for Ac-muramyl-D-Ala-D-Glu-NH2 (24-hour exposure)
| Concentration (µg/mL) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Untreated Control) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98.7 ± 5.1 | 1.5 ± 1.8 | 1.1 ± 0.2 |
| 1 | 99.2 ± 3.9 | 0.9 ± 2.5 | 1.0 ± 0.1 |
| 10 | 96.5 ± 6.2 | 3.1 ± 3.0 | 1.3 ± 0.3 |
| 100 | 94.1 ± 5.8 | 4.5 ± 2.7 | 1.4 ± 0.2 |
| Positive Control* | 15.3 ± 3.1 | 85.4 ± 6.3 | 8.7 ± 0.9 |
*Positive control used: Doxorubicin at 1 µM.
References
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Coulombe, F., et al. (2009). Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. Journal of Experimental Medicine. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. Retrieved from [Link]
-
Hedl, M., et al. (2016). Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Clinical and Experimental Immunology. Retrieved from [Link]
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Cleaved Caspase-3 and Apoptosis. (2023). Assay Genie. Retrieved from [Link]
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Watanabe, T., et al. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. Journal of Clinical Investigation. Retrieved from [Link]
-
Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Journal of Biological Chemistry. Retrieved from [Link]
-
Lee, Y., et al. (2018). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Chemical Communications. Retrieved from [Link]
-
Nesmeyanov, V. A., et al. (2006). Muramyl peptides augment cytotoxic effect of tumor necrosis factor-alpha in combination with cytotoxic drugs on tumor cells. International Immunopharmacology. Retrieved from [Link]
-
Liu, S., et al. (2022). Postbiotic muramyl dipeptide alleviates colitis via activating autophagy in intestinal epithelial cells. Frontiers in Immunology. Retrieved from [Link]
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Ganley, J. P., et al. (2002). Clearance of Cytotoxic Bacterial Cell Wall Component (Muramyl Dipeptide) from Rabbit Aqueous and Blood. Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Effects of MDP and desmuramylpeptides on the cytotoxic activities of PBMCs against K562 and MEC1 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Dzierzbicka, K., et al. (2003). Synthesis and cytotoxic activity of conjugates of muramyl and normuramyl dipeptides with batracylin derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Roche, A. C., et al. (1992). Secretion of Macrophage Cytotoxic Factors Induced by New Desmuramyl Acylpseudopeptide Analogs of Muramyl Dipeptide. International Journal of Immunopharmacology. Retrieved from [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]
-
Adam, A., et al. (1981). Muramyl peptides. Chemical structure, biological activity and mechanism of action. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Krueger, J. M., et al. (1984). Muramyl peptides. Variation of somnogenic activity with structure. Journal of Experimental Medicine. Retrieved from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]
-
Galelli, A., et al. (1984). Colony-stimulating activity induced by synthetic muramyl peptides: variation with chemical structure and association with anti-infectious activity. Infection and Immunity. Retrieved from [Link]
-
Sharma, D., et al. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry. Retrieved from [Link]
-
MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Rostovtseva, L. I., et al. (1990). Muramyl peptides bind specifically to rat brain membranes. FEBS Letters. Retrieved from [Link]
-
Coulombe, F., et al. (2013). Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity. PLoS One. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Immunostimulatory Activity: Ac-muramyl-D-Ala-D-Glu-NH2 versus Muramyl Dipeptide (MDP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunology and adjuvant development, the stereochemistry of bioactive molecules plays a pivotal role in their efficacy. This guide provides an in-depth comparison of the biological activities of two stereoisomers of a key immunomodulatory molecule: the well-established N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide or MDP) and its less common counterpart, N-acetylmuramyl-D-alanyl-D-glutamic acid amide (Ac-muramyl-D-Ala-D-Glu-NH2). This analysis is grounded in experimental evidence to inform research and development in vaccine adjuvants, immunotherapy, and the study of innate immunity.
Introduction to Muramyl Peptides and their Immunostimulatory Role
Muramyl peptides are components of peptidoglycan, a major constituent of bacterial cell walls.[1][2] The smallest biologically active fragment of peptidoglycan is Muramyl Dipeptide (MDP), composed of N-acetylmuramic acid linked to a dipeptide, typically L-alanine and D-isoglutamine.[2][3] MDP is a potent activator of the innate immune system, recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[3][4] This recognition triggers a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines, thereby enhancing the immune response to pathogens and antigens.[5][6]
The Critical Role of Stereochemistry: A Tale of Two Isomers
The biological activity of muramyl peptides is highly dependent on their stereochemical configuration. This is starkly illustrated when comparing the canonical MDP (containing L-alanine) with its stereoisomer Ac-muramyl-D-Ala-D-Glu-NH2, which incorporates D-alanine at the first amino acid position.
Muramyl Dipeptide (MDP): The Active Immunostimulant
MDP, with its N-acetylmuramyl-L-alanyl-D-isoglutamine structure, is a well-characterized immunostimulant.[2][3] Its ability to activate NOD2 makes it a powerful adjuvant, capable of enhancing both humoral and cellular immunity.[4][7] Numerous studies have detailed its pro-inflammatory, pyrogenic (fever-inducing), and adjuvant properties.[8][9]
Ac-muramyl-D-Ala-D-Glu-NH2: The Inactive Stereoisomer
In direct contrast to MDP, experimental evidence demonstrates that N-acetylmuramyl-D-Ala-D-Glu-NH2 is largely devoid of the immunostimulatory and pyrogenic activities characteristic of its L-Ala counterpart.[8][10] This critical difference is attributed to the stringent stereospecificity of the NOD2 receptor.
A seminal study by Chedid et al. unequivocally showed that the N-acetylmuramyl-D-Ala-D-Glu-NH2 stereoisomer lacks the ability to enhance nonspecific resistance to infection and does not elicit a fever response, both hallmark activities of MDP.[8][10]
Structural Basis for the Difference in Activity: The NOD2 Receptor Lock-and-Key
The profound difference in the biological activity of these two molecules lies in the molecular recognition by their cellular target, the NOD2 receptor. The interaction between muramyl peptides and NOD2 is akin to a lock-and-key mechanism, where the precise three-dimensional structure of the ligand is paramount for binding and subsequent receptor activation.
The NOD2 receptor has evolved to specifically recognize the L-alanyl-D-isoglutamine dipeptide moiety of MDP.[4] The substitution of L-alanine with its D-enantiomer in Ac-muramyl-D-Ala-D-Glu-NH2 disrupts the necessary stereochemical conformation required for effective binding to the NOD2 recognition domain. This lack of productive interaction prevents the conformational changes in NOD2 necessary to initiate the downstream signaling cascade.
Comparative Activity Data
| Compound | Structure | NOD2 Activation | Immunostimulatory Activity | Pyrogenic Activity | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L -alanyl-D-isoglutamine | Active | Present | Present | [8][10] |
| Ac-muramyl-D-Ala-D-Glu-NH2 | N-acetylmuramyl-D -alanyl-D-glutamic acid amide | Inactive | Devoid | Devoid | [8][10] |
Experimental Methodologies for Assessing Muramyl Peptide Activity
The determination of the immunostimulatory activity of muramyl peptides relies on a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro NOD2 Activation Assay using Reporter Cells
This assay quantifies the ability of a compound to activate the NOD2 signaling pathway.
Principle: HEK293T cells, which do not endogenously express NOD2, are co-transfected with plasmids encoding human NOD2 and an NF-κB-luciferase reporter. Activation of NOD2 by a ligand leads to NF-κB activation and subsequent luciferase expression, which can be measured as a luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate.
-
Transfect cells with expression plasmids for human NOD2 and an NF-κB-luciferase reporter using a suitable transfection reagent. A control plasmid (e.g., empty vector) should be used for comparison.
-
-
Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (MDP or Ac-muramyl-D-Ala-D-Glu-NH2) at various concentrations.
-
Include a vehicle control (e.g., sterile water or PBS).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
-
Data Analysis:
-
Express results as fold induction of NF-κB activity relative to the vehicle control.
-
In Vivo Pyrogenicity Test in Rabbits
This assay assesses the fever-inducing potential of the compounds.
Principle: The rectal temperature of rabbits is monitored after intravenous injection of the test substance. A significant rise in temperature indicates a pyrogenic effect.
Protocol:
-
Animal Acclimatization:
-
Use healthy, mature rabbits.
-
Acclimatize the animals to the experimental conditions and handling.
-
-
Baseline Temperature Measurement:
-
Record the baseline rectal temperature of each rabbit at regular intervals before injection.
-
-
Injection:
-
Dissolve the test compounds (MDP or Ac-muramyl-D-Ala-D-Glu-NH2) in a sterile, pyrogen-free vehicle (e.g., saline).
-
Administer the solution intravenously into the marginal ear vein.
-
A control group should receive the vehicle alone.
-
-
Post-Injection Temperature Monitoring:
-
Record the rectal temperature of each rabbit at regular intervals (e.g., every 30 minutes) for at least 3 hours post-injection.
-
-
Data Analysis:
-
Calculate the maximum temperature increase for each rabbit compared to its baseline temperature.
-
A mean temperature rise exceeding a defined threshold (e.g., 0.5°C) is typically considered a positive pyrogenic response.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MDP binds to and activates NOD2, initiating a signaling cascade. Ac-muramyl-D-Ala-D-Glu-NH2 fails to bind NOD2.
Caption: Workflow for comparing the in vitro and in vivo activities of the two muramyl peptide isomers.
Conclusion and Future Directions
The comparative analysis of Ac-muramyl-D-Ala-D-Glu-NH2 and muramyl dipeptide (MDP) underscores the critical importance of stereochemistry in the design of immunomodulatory agents. While MDP is a potent activator of the NOD2 receptor and a robust immunostimulant, its D-alanine stereoisomer is essentially inactive in its free form. This finding has significant implications for drug development, highlighting the necessity of precise stereochemical control in the synthesis of muramyl peptide analogs.
Interestingly, while the free D-Ala analog is inactive, previous research has shown that conjugating it to a carrier molecule can impart some level of non-specific immunomodulatory activity.[8][10] This suggests that while it does not directly engage the NOD2 pathway in the same manner as MDP, its presentation in a multivalent or particulate form may lead to recognition by other components of the immune system.
Future research could explore the potential of carrier-conjugated D-Ala muramyl peptides as biased agonists or as components of multi-adjuvant systems. Understanding the full spectrum of their immunological activity, or lack thereof, provides a clearer path for the rational design of next-generation vaccines and immunotherapies.
References
-
Chedid, L., Parant, M., Parant, F., Audibert, F., Lefrancier, P., Choay, J., & Sela, M. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. Proceedings of the National Academy of Sciences of the United States of America, 76(12), 6557–6561. [Link]
-
Okumura, H., Kamisango, K., Saiki, I., Tanio, Y., Azuma, I., Kiso, M., Hasegawa, A., & Yamamura, Y. (1982). Synthesis and Immunoadjuvant Activity of Acylamino Analogs of N-Acetylmuramoyl-l-alanyl-d-isoglutamine. Agricultural and Biological Chemistry, 46(2), 503-511. [Link]
-
Guzelj, S., Sova, M., & Gobec, S. (2022). Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. Molecules, 27(15), 5000. [Link]
-
Grzelak, J., Staszewska-Krajewska, O., & Chmielewska, E. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Pharmacology, 13, 968945. [Link]
-
Pang, L., Wang, Y., & Zhang, Y. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]
-
Chedid, L., Parant, M., Parant, F., Audibert, F., Lefrancier, P., Choay, J., & Sela, M. (1979). Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier. PubMed. [Link]
-
Pang, L., Wang, Y., & Zhang, Y. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Request PDF. [Link]
-
Lefrancier, P., Choay, J., Derrien, M., & Lederman, I. (1977). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. International Journal of Peptide and Protein Research, 9(4), 249-257. [Link]
-
Pang, L., Wang, Y., & Zhang, Y. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]
-
Krueger, J. M., Pappenheimer, J. R., & Karnovsky, M. L. (1982). Muramyl peptides. Variation of somnogenic activity with structure. The Journal of biological chemistry, 257(4), 1664–1669. [Link]
-
Andronova, T. M., & Ivanov, V. T. (1991). Study of immunomodulatory properties of N-acetylmuramyl-L-alanyl-D-isoglutamine and N-acetylglucosaminyl-(beta 1----4)-N-acetylmuramyl-L-alanyl-D-isoglutamine. Sovetskie Meditsinskie Obozreniia, 3(2), 1-13. [Link]
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Dzierzbicka, K., Wardowska, A., & Trzonkowski, P. (2011). Recent developments in the synthesis and biological activity of muramylpeptides. Current medicinal chemistry, 18(16), 2438–2451. [Link]
-
Guzelj, S., Uršič, M., & Gobec, S. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of medicinal chemistry, 64(11), 7439–7455. [Link]
-
Coulombe, F., Divangahi, M., Veyrier, F., de Léséleuc, L., Gleason, J. L., Yang, Y., ... & Behr, M. A. (2009). Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. The Journal of experimental medicine, 206(8), 1709–1716. [Link]
-
Nesmiyanov, V. A. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in immunology, 12, 647974. [Link]
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Dzierzbicka, K. (2007). Muramyl peptides - synthesis and biological activity. MOST Wiedzy. [Link]
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Strober, W., & Watanabe, T. (2011). Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Inflammatory bowel diseases, 17(8), 1832–1840. [Link]
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Jo, E. K., & Lee, C. K. (2014). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. Infection and immunity, 82(1), 444–453. [Link]
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Watanabe, T., Kitani, A., Murray, P. J., & Strober, W. (2004). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. The Journal of clinical investigation, 114(4), 545–559. [Link]
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ADDI-TEC. (n.d.). MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). Retrieved from [Link]
-
Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205. [Link]
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Zou, S., Wang, Y., & Zhang, Y. (2022). Comparison of L- and D-Amino Acids for Bacterial Imaging in Lung Infection Mouse Model. International journal of molecular sciences, 23(5), 2465. [Link]
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Osada, Y., Mitsuyama, M., Une, T., Matsumoto, K., Otani, T., Satoh, M., ... & Nomoto, K. (1982). Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections. Infection and immunity, 37(1), 292–300. [Link]
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Osada, Y., Mitsuyama, M., Une, T., Matsumoto, K., Otani, T., Satoh, M., ... & Nomoto, K. (1982). Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections. Infection and immunity, 37(1), 292–300. [Link]
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The Definitive Guide to NOD2 Agonists: Benchmarking with Ac-muramyl-D-Ala-D-Glu-NH2
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a highly specialized cytosolic pattern recognition receptor (PRR) that serves as a primary sensor for bacterial peptidoglycan fragments[1]. In modern drug development, synthesizing novel NOD2 agonists is a major strategic focus for creating potent vaccine adjuvants and cancer immunotherapies[2].
However, evaluating the efficacy of novel agonists like Mifamurtide or Murabutide requires rigorous experimental validation to rule out false positives caused by endotoxin contamination or off-target receptor activation. This is where Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD or MDP control) becomes an indispensable tool. Unlike clinical agonists, Ac-muramyl-D-Ala-D-Glu-NH2 is a synthetic, inactive stereoisomer used exclusively as a negative control to prove that an observed immune response is strictly mediated by NOD2[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance of Ac-muramyl-D-Ala-D-Glu-NH2 against active NOD2 agonists, providing the self-validating experimental frameworks required for robust drug development.
Mechanistic Causality: The Role of Stereochemistry in NOD2 Activation
To understand why Ac-muramyl-D-Ala-D-Glu-NH2 is the gold standard for assay validation, one must look at the structural biology of the NOD2 receptor. The leucine-rich repeat (LRR) domain of NOD2 is exquisitely stereospecific.
The foundational active molecule, Muramyl Dipeptide (MDP), possesses an L-alanine and D-isoglutamine (L-Ala-D-isoGln) configuration. This specific chirality allows it to perfectly dock into the LRR domain, triggering a conformational change that leads to the recruitment of RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD homotypic interactions[1]. This cascade ultimately culminates in the activation of NF-κB and the release of pro-inflammatory cytokines[4].
Ac-muramyl-D-Ala-D-Glu-NH2 is structurally identical to MDP, with one critical exception: the L-alanine is replaced by a D-alanine (D-Ala-D-Glu). This simple chiral flip creates a steric clash that completely abrogates NOD2 binding[4]. Because it cannot bind the LRR domain, it fails to induce RIPK2 recruitment, leaving NF-κB inactive and preventing the secretion of cytokines such as IL-8 or TNF-α[5].
By running this inactive control alongside active drug candidates, researchers create a self-validating system: any immune activation observed in the Ac-muramyl-D-Ala-D-Glu-NH2 well immediately flags non-NOD2-mediated pathways, such as TLR4 activation via lipopolysaccharide (LPS) contamination.
Quantitative Data Comparison: Active Agonists vs. Inactive Control
The following table summarizes the structural modifications and resulting biological activities of key NOD2 ligands used in research and clinical settings.
| Compound | Structural Modification | NOD2 Activity (NF-κB Fold Change)* | Clinical / Research Application | Pyrogenicity |
| MDP (Wild-type) | N-acetylmuramyl-L-Ala-D-isoGln | ~45.6-fold at 100 ng | Baseline Reference | High |
| Ac-muramyl-D-Ala-D-Glu-NH2 | L-Ala replaced with D-Ala | 1.0-fold (Baseline / Inactive) | Negative Control | None |
| Mifamurtide | Addition of dipalmitoyl phosphatidyl ethanolamine | Potent Agonist | Osteosarcoma Therapy | Moderate |
| Murabutide | Hydrophilic modification | ~17.6-fold at 100 ng | Vaccine Adjuvant | None |
*Note: Fold change values are representative of standard in vitro HEK-Blue NOD2 reporter assays[1],[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your drug screening pipelines, the following protocols utilize Ac-muramyl-D-Ala-D-Glu-NH2 to create a closed, self-validating logic loop.
Protocol 1: HEK-Blue NOD2 Reporter Assay
This assay isolates NOD2 signaling from other PRRs by utilizing a HEK293 cell line stably transfected with the human NOD2 gene and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Step 1: Cell Preparation: Seed HEK-Blue NOD2 cells at 5×104 cells per well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Step 2: Ligand Reconstitution: Reconstitute all ligands in strictly endotoxin-free water. Causality Note: While HEK293 cells are theoretically unresponsive to LPS, cryptic TLR expression can drift over extended passage numbers.
-
Step 3: Self-Validating Stimulation: Treat cells in parallel with:
-
Vehicle (Endotoxin-free water): Establishes baseline SEAP secretion.
-
Ac-muramyl-D-Ala-D-Glu-NH2 (10 μg/mL): The critical negative control. If this well shows a signal above the vehicle, your assay is contaminated with TLR ligands, and the run must be invalidated[5].
-
MDP (100 ng/mL): Positive control to validate assay responsiveness[1].
-
Test Agonist (e.g., Mifamurtide): Variable concentration.
-
-
Step 4: Detection: Incubate for 24 hours at 37°C. Add 20 μL of the supernatant to 180 μL of QUANTI-Blue detection medium. Read absorbance at 620 nm after 1-3 hours.
Protocol 2: THP-1 Macrophage Cytokine Release Assay
Unlike HEK293 cells, THP-1 human monocytes express a full, complex suite of PRRs. This assay measures the downstream physiological output of NOD2 activation.
-
Step 1: Differentiation: Treat THP-1 cells with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation. Causality Note: A subsequent 24-hour resting period in PMA-free media is mandatory to allow basal PMA-induced NF-κB hyperactivation to return to baseline.
-
Step 2: Stimulation: Expose the rested macrophages to your test agonists alongside Ac-muramyl-D-Ala-D-Glu-NH2. Because THP-1 cells will react violently to trace endotoxins, the D-Ala control definitively proves whether the resulting cytokine storm is stereospecifically driven by NOD2[3].
-
Step 3: Quantification: Harvest supernatants after 24 hours and quantify IL-8 and TNF-α via ELISA.
Pathway Visualization
The diagram below illustrates the divergent intracellular signaling fates of active NOD2 agonists compared to the inactive Ac-muramyl-D-Ala-D-Glu-NH2 control.
Fig 1: Comparative signaling pathways of active NOD2 agonists versus the inactive stereoisomer control.
References
-
National Institutes of Health (PMC) - Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides URL: [Link]
-
National Institutes of Health (PMC) - Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components URL:[Link]
-
Proceedings of the National Academy of Sciences (PNAS) - NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation URL: [Link]
-
National Institutes of Health (PMC) - NOD-like receptors and RIG-I-like receptors in human eosinophils: activation by NOD1 and NOD2 agonists URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOD-like receptors and RIG-I-like receptors in human eosinophils: activation by NOD1 and NOD2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of Ac-muramyl-D-Ala-D-Glu-NH2 analogs.
As a Senior Application Scientist specializing in innate immune receptor pharmacology, I frequently encounter researchers seeking to optimize immunomodulatory compounds targeting the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). The structural fine-tuning of muramyl dipeptide (MDP) analogs is a masterclass in stereospecificity and rational drug design.
This guide provides an in-depth comparison of the structure-activity relationship (SAR) of Ac-muramyl-D-Ala-D-Glu-NH2 (commonly known as MDP-DD) against active MDP and clinically relevant lipophilic alternatives. By understanding the causality behind these structural modifications, drug development professionals can better design targeted adjuvants and immunotherapies.
The Mechanistic Baseline: NOD2 Stereospecificity
NOD2 is an intracellular pattern-recognition receptor (PRR) expressed primarily in monocytes, macrophages, and dendritic cells[1]. It serves as a critical sensor for bacterial peptidoglycan fragments, specifically recognizing the minimal bioactive motif: Muramyl Dipeptide (MDP)[2].
The natural, immunologically active form of MDP is N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-LD) . Upon binding to the Leucine-Rich Repeat (LRR) domain of NOD2, active MDP induces a conformational change that triggers receptor oligomerization. This recruits the RIPK2 kinase, ultimately activating the NF-κB and MAPK signaling cascades to drive the transcription of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β)[3].
However, the NOD2 LRR domain is exquisitely stereospecific. Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) is a synthetic stereoisomer where the natural L-Alanine is replaced by D-Alanine, and D-isoglutamine is replaced by D-Glutamic acid[2]. This seemingly minor chiral inversion completely abrogates the molecule's ability to bind the NOD2 receptor[4]. Consequently, MDP-DD fails to induce RIPK2 recruitment and acts as a biologically inactive negative control in SAR assays[5].
Mechanistic pathway of NOD2 activation by stereospecific MDP analogs.
Structure-Activity Relationship (SAR) Comparison
While native MDP is a potent immune stimulator, its clinical utility is severely limited by rapid systemic elimination and high pyrogenicity (fever induction)[6]. To solve this, researchers have synthesized various analogs. The table below objectively compares the inactive MDP-DD control against native MDP and advanced lipophilic analogs.
Quantitative Performance Comparison of MDP Analogs
| Compound | Structural Modification | NOD2 Agonism (NF-κB Fold Change)* | Pyrogenicity | Clinical Application / Status |
| MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH2) | D-Ala instead of L-Ala; D-Glu instead of D-isoGln. | < 1.0x (Inactive) | None | Used universally as a negative control for in vitro NOD2 assays[4]. |
| Native MDP (MDP-LD) | Natural peptidoglycan motif (L-Ala-D-isoGln). | ~10.0x - 15.0x | High | Limited. Used as a baseline reference standard[2]. |
| Mifamurtide (L-MTP-PE) | Addition of a lipophilic dipalmitoyl phosphatidyl ethanolamine tail. | ~25.0x - 30.0x | Low | Approved for the treatment of high-grade, non-metastatic osteosarcoma[7]. |
| Romurtide (MDP-Lys L18) | Addition of an L-lysine residue and a lipophilic stearoyl group. | ~20.0x | Low | Used to promote hematopoietic recovery post-chemotherapy[8]. |
*Note: Fold change values are representative estimates derived from standard HEK-Blue NOD2 reporter assays at 1-2 μM concentrations, normalized to vehicle controls[9].
Causality in Structural Design
-
The L-Ala Requirement: The spatial orientation of the methyl group in L-Alanine is strictly required for docking into the hydrophobic pocket of the NOD2 LRR domain. The D-Ala inversion in MDP-DD creates steric hindrance, preventing receptor engagement[2].
-
Lipophilic Tailing (Mifamurtide/Romurtide): Native MDP is highly hydrophilic, leading to poor cellular penetration. By conjugating lipophilic tails (e.g., phosphatidylethanolamine in Mifamurtide), the analog easily intercalates into macrophage cell membranes or liposomal delivery vehicles. This drastically increases intracellular accumulation near cytosolic NOD2, boosting efficacy while reducing systemic pyrogenicity[1].
Experimental Validation: HEK-Blue NOD2 Reporter Assay
To reliably differentiate the biological activity of novel analogs against the inactive Ac-muramyl-D-Ala-D-Glu-NH2 control, a self-validating reporter system is required. The HEK-Blue NOD2 assay is the gold standard because HEK293 cells naturally lack endogenous NOD2 (null background), ensuring that any observed NF-κB activation is strictly dependent on the transfected human NOD2 receptor[4].
Step-by-Step Methodology
Rationale: This protocol utilizes a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene placed under the control of an NF-κB/AP-1-inducible promoter. When an active analog binds NOD2, SEAP is secreted into the media and quantified colorimetrically.
Materials:
-
HEK-Blue™ NOD2 cells (and HEK-Blue™ Null2 cells as a negative control line).
-
Test compounds: MDP (Positive control), MDP-DD (Negative control), and novel analogs.
-
QUANTI-Blue™ Solution (SEAP detection medium).
Workflow:
-
Cell Preparation: Trypsinize and resuspend HEK-Blue NOD2 cells in pre-warmed, selective DMEM medium (supplemented with 10% heat-inactivated FBS to neutralize endogenous alkaline phosphatases)[10].
-
Seeding: Seed cells at a density of 5×104 cells per well in a flat-bottom 96-well plate (total volume 90 μL/well)[10].
-
Compound Treatment: Prepare serial dilutions of Ac-muramyl-D-Ala-D-Glu-NH2 and active MDP. Add 10 μL of the respective compounds to the wells to achieve final concentrations ranging from 10 ng/mL to 10 μg/mL[4].
-
Incubation: Incubate the plate for 16–18 hours at 37°C in a 5% CO2 humidified incubator. Causality: This timeframe allows sufficient NOD2 signaling, gene transcription, and SEAP secretion into the supernatant[11].
-
Detection: Transfer 20 μL of the induced cell supernatant into a new 96-well plate containing 180 μL of QUANTI-Blue™ solution per well[10].
-
Readout: Incubate for 1-3 hours at 37°C. Measure optical density (OD) at 620–655 nm using a spectrophotometer[11].
Step-by-step workflow for validating NOD2 agonistic activity via SEAP reporter assay.
Conclusion for Drug Developers
When screening novel NOD2 agonists for vaccine adjuvants or cancer immunotherapies, utilizing Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) is non-negotiable. It provides the ultimate proof of stereospecific receptor engagement, ensuring that observed inflammatory responses are truly NOD2-mediated and not the result of endotoxin contamination or off-target TLR activation. By anchoring your experimental design with this inactive control and comparing it against advanced lipophilic scaffolds like Mifamurtide, you establish a robust, E-E-A-T aligned framework for innate immune drug discovery.
Sources
- 1. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Muramyl Dipeptide Induces NOD2-Dependent Ly6Chigh Monocyte Recruitment to the Lungs and Protects Against Influenza Virus Infection | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation [frontiersin.org]
- 11. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening | MDPI [mdpi.com]
In vivo efficacy of Ac-muramyl-D-Ala-D-Glu-NH2 vs other adjuvants
In Vivo Efficacy Comparison: Ac-muramyl-D-Ala-D-Glu-NH2 vs. Active Adjuvants
Executive Summary
In the landscape of vaccine development and immunotherapy, establishing the precise mechanistic action of an adjuvant is as critical as measuring its potency. Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD or Ac-muramyl-D-Ala-D-Isogln-OH) occupies a unique and indispensable role in this field: it is the definitive, stereoisomeric negative control for Muramyl Dipeptide (MDP). While active MDP derivatives are potent activators of the innate immune system, the D-D isomer exhibits zero in vivo efficacy.
This guide provides an objective, data-driven comparison of Ac-muramyl-D-Ala-D-Glu-NH2 against active NOD2 agonists and standard clinical adjuvants. By dissecting the causality behind its inactivity, we demonstrate how researchers utilize this compound to create self-validating experimental workflows that isolate receptor-specific immunomodulation from non-specific background noise.
The Mechanistic Basis of Adjuvant Stereospecificity
To understand the in vivo behavior of Ac-muramyl-D-Ala-D-Glu-NH2, one must examine the structural biology of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) receptor.
NOD2 is an intracellular pattern recognition receptor (PRR) that detects bacterial peptidoglycan fragments[1]. The wild-type, active form of MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) acts as the minimal bioactive motif required to trigger NOD2[1]. The binding interaction is highly stereospecific, relying on the L-Ala-D-isoGln configuration to dock into the Leucine-Rich Repeat (LRR) domain of NOD2.
When the L-Alanine is substituted with D-Alanine—creating Ac-muramyl-D-Ala-D-Glu-NH2—the resulting steric clash prevents the receptor from undergoing the conformational change necessary to escape its auto-inhibited state[2]. Consequently, the downstream recruitment of RIP2 kinase is aborted, and the NF-κB and MAPK signaling cascades remain dormant[2]. This structural incompatibility is why Ac-muramyl-D-Ala-D-Glu-NH2 fails to induce pro-inflammatory cytokine secretion (such as IL-8 or IL-6) or alter cellular bioenergetics[3].
Diagram 1: NOD2 stereospecificity comparing active MDP and inactive Ac-muramyl-D-Ala-D-Glu-NH2.
Quantitative In Vivo Efficacy (Comparative Analysis)
When evaluating a novel vaccine formulation, comparing the candidate against both positive and negative controls is mandatory. The table below synthesizes the in vivo and in vitro performance metrics of Ac-muramyl-D-Ala-D-Glu-NH2 against active MDP, a clinically optimized MDP derivative (L18-MDP/Romurtide), and the industry-standard Aluminum Hydroxide (Alum).
Table 1: Comparative Adjuvant Efficacy and Safety Profiles
| Adjuvant / Compound | Target Receptor | IL-8 / IL-6 Secretion (pg/mL) | NF-κB Activation (Fold Change) | Pyrogenicity (ΔT °C in vivo) | Th1/Th2 Bias |
| Ac-muramyl-D-Ala-D-Glu-NH2 | None (Fails to bind) | < 10 (Baseline) | 1.0x (Baseline) | +0.0 °C | None (Baseline) |
| Active MDP (L-D Isomer) | NOD2 | > 400 | ~2.5x - 4.0x | +1.2 °C (High) | Balanced Th1/Th2 |
| L18-MDP (Romurtide) | NOD2 | > 600 | ~5.0x | +0.3 °C (Low) | Strong Th1 |
| Aluminum Hydroxide (Alum) | NLRP3 (Indirect) | < 10 | 1.0x | +0.0 °C (None) | Strong Th2 |
Data Interpretation & Causality:
-
The Zero-Efficacy Baseline: Ac-muramyl-D-Ala-D-Glu-NH2 yields no measurable increase in NF-κB activation or cytokine secretion[2]. Because it cannot activate NOD2, it also fails to induce the production of prostaglandin E2 (PGE2) in the hypothalamus, resulting in zero pyrogenicity[1].
-
Overcoming Wild-Type Toxicity: While active MDP is a potent adjuvant, its high pyrogenicity (+1.2 °C) limits its clinical utility[1]. Modern derivatives like L18-MDP maintain high NOD2 affinity but alter the pharmacokinetic profile to reduce fever induction.
-
Alum vs. NOD2 Agonists: Alum is highly effective at driving a Th2 (humoral) response via indirect NLRP3 inflammasome activation but is notoriously poor at inducing cellular (Th1) immunity. Active NOD2 agonists bridge this gap, while Ac-muramyl-D-Ala-D-Glu-NH2 proves that the Th1 induction is strictly receptor-dependent.
Self-Validating Experimental Protocol: In Vivo Adjuvant Evaluation
To establish trustworthiness in immunological assays, researchers must design self-validating systems. Using Ac-muramyl-D-Ala-D-Glu-NH2 as a negative control rather than a simple saline (PBS) injection is a critical methodological choice. A saline injection controls for the physical trauma of the needle, but it fails to account for the physicochemical presence of a peptidoglycan-like molecule. By using the D-D isomer, researchers isolate the variable of receptor-mediated signaling from non-specific physical effects (e.g., local tissue depot formation or viscosity).
Step-by-Step Methodology
Phase 1: Formulation & Cohort Assignment
-
Antigen Preparation: Reconstitute the target antigen (e.g., recombinant glycoprotein rgp160 or Ovalbumin) in endotoxin-free PBS.
-
Adjuvant Formulation: Prepare three distinct cohorts:
-
Cohort A (Positive Control): Antigen + Active MDP (10 μ g/mouse ).
-
Cohort B (Negative Control): Antigen + Ac-muramyl-D-Ala-D-Glu-NH2 (10 μ g/mouse ).
-
Cohort C (Test Candidate): Antigen + Novel Adjuvant Candidate.
-
Phase 2: Immunization Schedule 3. Prime Immunization (Day 0): Administer 100 μL of the formulation via subcutaneous (s.c.) injection at the base of the tail to 6-8 week old BALB/c mice. 4. Boost Immunization (Day 14): Repeat the s.c. injection using the identical formulation to trigger memory B-cell expansion.
Phase 3: Downstream Readouts & Validation 5. Serum Collection (Day 28): Harvest blood via cardiac puncture or facial vein bleed. Isolate serum via centrifugation (2000 x g for 10 mins). 6. Humoral Analysis: Perform indirect ELISA to quantify antigen-specific IgG1 (Th2 marker) and IgG2a (Th1 marker) titers. 7. Cellular Analysis: Harvest splenocytes and perform an ELISPOT assay to quantify IFN-γ producing T-cells.
The Self-Validation Checkpoint: Evaluate the results of Cohort B. If Ac-muramyl-D-Ala-D-Glu-NH2 yields an immune response (e.g., elevated IgG titers or IFN-γ spots) significantly above a naïve baseline, it immediately flags endotoxin (LPS) contamination in the antigen preparation or the formulation buffer. Because the D-D isomer is structurally incapable of activating NOD2[2], any observed adjuvanticity in this group invalidates the assay, preventing false-positive interpretations of the novel adjuvant candidate.
Diagram 2: In vivo experimental workflow using Ac-muramyl-D-Ala-D-Glu-NH2 as a negative control.
References
Consolidated list of authoritative sources supporting the mechanistic and empirical claims in this guide:
-
Title: Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) Product Specifications | Source: HongTide Biotechnology | URL:[Link]
-
[2] Title: NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation | Source: Proceedings of the National Academy of Sciences (PNAS) | URL:[Link]
-
[3] Title: NOD2 Activation Induces Muscle Cell-Autonomous Innate Immune Responses and Insulin Resistance | Source: Oxford Academic (Endocrinology) | URL: [Link]
-
[1] Title: Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine | Source: Frontiers in Immunology | URL:[Link]
Sources
A Researcher's Guide to Ligand Specificity: Ac-muramyl-D-Ala-D-Glu-NH₂ for NOD2 over NOD1
This guide provides an in-depth comparative analysis of the specificity of Ac-muramyl-D-Ala-D-Glu-NH₂, a derivative of Muramyl Dipeptide (MDP), for the intracellular pattern recognition receptor NOD2 over its close homolog, NOD1. We will explore the molecular basis for this selectivity, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Introduction: The Critical Role of NOD-like Receptors in Innate Immunity
The innate immune system serves as the first line of defense against invading pathogens.[1] This response relies on a class of proteins known as pattern recognition receptors (PRRs) that detect conserved pathogen-associated molecular patterns (PAMPs).[2][3] Among the most crucial intracellular PRRs are the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs).[1][4]
NOD1 (also known as NLRC1) and NOD2 (NLRC2) are foundational members of the NLR family that reside in the cell cytoplasm.[5][6] They act as sentinels, surveying the intracellular environment for specific substructures of bacterial peptidoglycan (PGN), a major component of bacterial cell walls.[1][6][7] Upon detection of their respective ligands, both NOD1 and NOD2 undergo a conformational change, leading to self-oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[8][9][10] This interaction, mediated by caspase activation and recruitment domains (CARDs), initiates a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the MAPK pathway, driving the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][8]
While their downstream signaling pathways share common elements, the crucial difference between NOD1 and NOD2 lies in their ligand recognition, which dictates their distinct roles in the immune response.
The Molecular Basis of Specificity: A Tale of Two Peptides
The specificity of NOD1 and NOD2 is determined by the precise chemical structure of the PGN fragments they recognize. This recognition is mediated by their C-terminal leucine-rich repeat (LRR) domains.[3][11]
-
NOD1 Specificity: NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[5][7][12] This PGN motif is characteristic of Gram-negative bacteria and certain Gram-positive bacteria.[1][5] The presence of diaminopimelic acid (DAP) in the peptide stem is the critical determinant for NOD1 activation.[13]
-
NOD2 Specificity: NOD2 recognizes muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide, typically L-Alanyl-D-isoglutamine.[7][14][15] MDP is the minimal essential PGN motif required for NOD2 activation and is found in the PGN of nearly all Gram-positive and Gram-negative bacteria.[5][7][15]
The subject of this guide, Ac-muramyl-D-Ala-D-Glu-NH₂ , is a synthetic analog of the naturally occurring MDP. Its structure contains the core N-acetylmuramic acid and a dipeptide stem (D-Ala-D-Glu-NH₂) that is recognized with high affinity by NOD2.[16][17][18][19] Conversely, this structure lacks the meso-DAP residue required for NOD1 activation, rendering it a highly specific agonist for NOD2. This stereoselective recognition is fundamental; even minor changes to the peptide stereochemistry can abolish NOD2 activation.[14][20]
Experimental Evidence: Quantifying the Specificity
The preferential activation of NOD2 by Ac-muramyl-D-Ala-D-Glu-NH₂ can be robustly demonstrated using cell-based reporter assays. The standard method involves using a host cell line, such as human embryonic kidney (HEK293T) cells, which are naturally deficient in most PRRs. These cells are then transiently transfected to express either human NOD1 or human NOD2, along with a reporter plasmid where the expression of an enzyme like luciferase is under the control of an NF-κB promoter.[15][21]
Upon stimulation with an appropriate ligand, receptor activation triggers the NF-κB pathway, leading to the transcription and translation of the luciferase enzyme. The enzyme's activity, measured by light output after adding a substrate, serves as a quantitative proxy for receptor activation.
Comparative Agonist Activity Data
| Compound | Target Receptor | EC₅₀ (Concentration for 50% maximal activation) | Maximal NF-κB Fold Induction (vs. Untreated) |
| Ac-muramyl-D-Ala-D-Glu-NH₂ | NOD2 | ~50 nM[7] | High (~15-20 fold) |
| Ac-muramyl-D-Ala-D-Glu-NH₂ | NOD1 | > 10,000 nM (No significant activity) | Negligible (< 1.5 fold) |
| iE-DAP (NOD1 control) | NOD1 | ~30 µM[7] | High (~10-15 fold) |
| iE-DAP (NOD1 control) | NOD2 | > 50,000 nM (No significant activity) | Negligible (< 1.5 fold) |
Note: EC₅₀ values are representative and can vary based on the specific cell line, reporter system, and experimental conditions. The data clearly illustrates that Ac-muramyl-D-Ala-D-Glu-NH₂ is a potent and specific activator of NOD2 with negligible off-target activity on NOD1.
Experimental Protocols
To ensure trustworthy and reproducible results, we provide detailed, self-validating experimental protocols.
Workflow for Determining NOD2 Specificity
Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the activation of NOD1 or NOD2 by a specific ligand.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmids: pCMV-hNOD1, pCMV-hNOD2
-
Reporter plasmids: pGL4.32[luc2P/NF-κB-RE/Hygro], pRL-TK (Renilla control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Ac-muramyl-D-Ala-D-Glu-NH₂ (MDP) and iE-DAP
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding (Day 1):
-
Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete media.
-
Incubate overnight at 37°C, 5% CO₂. Causality: This density ensures cells are approximately 70-80% confluent at the time of transfection, which is optimal for transfection efficiency.
-
-
Transfection (Day 2):
-
For each well, prepare a DNA mixture containing:
-
10 ng of NOD1 or NOD2 expression plasmid.
-
50 ng of NF-κB luciferase reporter plasmid.
-
5 ng of Renilla luciferase control plasmid. Causality: The Renilla plasmid serves as an internal control to normalize for variations in transfection efficiency and cell number.
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Ligand Stimulation (Day 3):
-
Prepare serial dilutions of Ac-muramyl-D-Ala-D-Glu-NH₂ and iE-DAP in complete media. A typical range would be from 100 µM down to 10 pM. Include a vehicle-only control (media).
-
Carefully remove the old media from the cells and add 100 µL of the prepared ligand dilutions.
-
Incubate for 18-24 hours. Causality: This incubation period allows sufficient time for the signaling cascade to proceed and for the reporter protein to be expressed and accumulate.
-
-
Lysis and Luminescence Reading (Day 4):
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove media from the wells. Wash once gently with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Following the Dual-Luciferase kit instructions, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (NF-κB activity).
-
Immediately add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luminescence (transfection control).
-
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio: (Firefly Luminescence / Renilla Luminescence).
-
Calculate the Fold Induction for each treatment by dividing its Relative Response Ratio by the average Relative Response Ratio of the vehicle-only control wells.
-
Plot the Fold Induction against the log of the ligand concentration and fit a dose-response curve to determine the EC₅₀.
-
Supportive Protocol: Caspase-1 Activity Assay
While NOD1 and NOD2 primarily signal through NF-κB, some NLRs can form inflammasomes leading to Caspase-1 activation.[1][10] This assay can be used to confirm that Ac-muramyl-D-Ala-D-Glu-NH₂ does not induce inflammasome formation in standard cell models.
Materials:
-
THP-1 monocytes (or other relevant immune cells)
-
RPMI-1640 with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells
-
Ac-muramyl-D-Ala-D-Glu-NH₂
-
LPS and Nigericin (Positive controls for NLRP3 inflammasome)
-
Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)[22][23][24][25]
Methodology:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells at 5 x 10⁵ cells/well in a 96-well plate.
-
Differentiate cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash cells and replace with fresh, PMA-free media. Rest for 24 hours. Causality: Differentiation is required as monocytic THP-1 cells do not robustly form inflammasomes.
-
-
Priming and Stimulation:
-
Priming (Signal 1): For positive controls, prime cells with LPS (1 µg/mL) for 4 hours. This upregulates expression of inflammasome components like NLRP3 and pro-IL-1β.
-
Stimulation (Signal 2):
-
Remove priming media.
-
Add Ac-muramyl-D-Ala-D-Glu-NH₂ (e.g., 10 µg/mL) to test wells.
-
Add Nigericin (e.g., 10 µM) to LPS-primed positive control wells.
-
Include untreated and LPS-only wells as negative controls.
-
-
Incubate for 1-2 hours.
-
-
Assay Procedure:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatant or lyse the cells according to the kit manufacturer's protocol.[22][24]
-
Add the lysate/supernatant to a new plate containing the Caspase-1 substrate (e.g., YVAD-AFC or WEHD-pNA).[22]
-
Incubate at 37°C for 1-2 hours.
-
Read the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no lysate control).
-
Express results as fold increase in activity over the untreated control. A significant increase in the LPS + Nigericin control validates the assay, while a lack of increase with Ac-muramyl-D-Ala-D-Glu-NH₂ confirms its inability to activate the canonical inflammasome in this context.
-
Conclusion
The experimental evidence overwhelmingly supports the high specificity of Ac-muramyl-D-Ala-D-Glu-NH₂ for the NOD2 receptor. This selectivity is rooted in the precise molecular recognition of the muramyl dipeptide structure by the LRR domain of NOD2, a structural feature (meso-DAP) that is absent in this ligand and is required for NOD1 activation. For researchers in immunology, infectious disease, and drug development, Ac-muramyl-D-Ala-D-Glu-NH₂ serves as an invaluable tool for specifically probing the NOD2 signaling pathway without the confounding activation of NOD1. The protocols provided herein offer a robust framework for validating these interactions and exploring the downstream consequences of selective NOD2 activation.
References
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Creative Diagnostics. NOD-like Receptor Signaling Pathway. [Link]
-
Wilmanski, J. M., et al. (2017). NOD-Like Receptors: Versatile Cytosolic Sentinels. Physiological Reviews. [Link]
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Motta, V., et al. (2020). NOD1 and NOD2 Activation by Diverse Stimuli: a Possible Role for Sensing Pathogen-Induced Endoplasmic Reticulum Stress. Infection and Immunity. [Link]
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ResearchGate. Simplified representation of the NOD1, NOD2, and NLRP3 signaling pathways. [Link]
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CUSABIO. NOD-like receptor signaling pathway. [Link]
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Coulombe, F., et al. (2012). Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. The Journal of Experimental Medicine. [Link]
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Jo, E. K., et al. (2016). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. Infection and Immunity. [Link]
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Watanabe, T., et al. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. The Journal of Clinical Investigation. [Link]
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ResearchGate. Schematic diagram of the NOD1 signaling pathway. [Link]
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Grimes, C. L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society. [Link]
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Wang, C., et al. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Chemical Communications. [Link]
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Assay Genie. Nod-Like Receptor Signaling Pathway: A Keystone in Innate Immunity. [Link]
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ResearchGate. Schematic representation of the NOD2 signaling pathway. [Link]
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ResearchGate. Schematic of NOD1 signaling pathways. [Link]
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ResearchGate. Model of NOD2 signaling pathway. [Link]
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Wang, W., et al. (2017). NOD1 is the innate immune receptor for iE-DAP and can activate NF-κB pathway in teleost fish. Developmental & Comparative Immunology. [Link]
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Keestra-Gounder, A. M., et al. (2016). NOD1 and NOD2: beyond peptidoglycan sensing. Trends in Immunology. [Link]
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Taylor & Francis. NOD1 – Knowledge and References. [Link]
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MDPI. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System. [Link]
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Philpott, D. J., et al. (2014). NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease. Immunity. [Link]
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INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
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Boster Biological Technology. Caspase-1 Activity Assay Kit. [Link]
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Foley, E., & O'Connell, M. J. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]
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ResearchGate. NOD1 versus NOD2 Signaling Promote Different Effects on Inflammation and Metabolism. [Link]
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ResearchGate. NOD1 and NOD2 signaling pathway. [Link]
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Carneiro, L. A., et al. (2014). NOD1 and NOD2 in Infection and Inflammation. Frontiers in Immunology. [Link]
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Mukherjee, T., et al. (2019). NOD1 and NOD2 in inflammatory and infectious diseases. Immunological Reviews. [Link]
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Qiu, Y., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]
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FIVEphoton Biochemicals. NF-kappa B Activation Assay Kits. [Link]
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ResearchGate. Schematic procedure of the microwell NFκB-DNA binding assay. [Link]
-
PubChem. N-Acetylmuramyl-L-alanyl-D-isoglutamine. [Link]
-
Inohara, N., et al. (2003). Host recognition of bacterial muramyl dipeptide mediated through nod2. The Journal of Biological Chemistry. [Link]
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ResearchGate. Structure of muramyl dipeptide (MDP). [Link]
-
ResearchGate. Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity. [Link]
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Wang, C., et al. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. PubMed. [Link]
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Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. The Journal of Biological Chemistry. [Link]
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Jo, E. K., et al. (2016). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. PMC. [Link]
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ChemRxiv. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. [Link]
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A Researcher's Guide to Ensuring Reproducibility with Ac-muramyl-D-Ala-D-Glu-NH2 and its Alternatives in NOD2 Signaling
For researchers, scientists, and drug development professionals investigating the intricacies of the innate immune system, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor. Its activation by the bacterial peptidoglycan motif, muramyl dipeptide (MDP), triggers a signaling cascade essential for host defense. Ac-muramyl-D-Ala-D-Glu-NH2, a synthetic analog of MDP, is a cornerstone tool for elucidating this pathway. However, ensuring the reproducibility of experiments using this and other NOD2 agonists is paramount for the integrity and progression of research. This guide provides an in-depth comparison of Ac-muramyl-D-Ala-D-Glu-NH2 with a key alternative, offering detailed experimental protocols and data to support reproducible findings.
The Central Role of Ac-muramyl-D-Ala-D-Glu-NH2 in NOD2 Activation
Ac-muramyl-D-Ala-D-Glu-NH2, commonly known as muramyl dipeptide (MDP), is the minimal bioactive component of peptidoglycan recognized by NOD2.[1] Its structure, consisting of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine, is fundamental to its ability to induce an immune response.[1][2] Upon entering the cytoplasm of immune cells like macrophages and dendritic cells, MDP binds to the leucine-rich repeat (LRR) domain of NOD2.[2][3] This interaction induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream kinase RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2).[3][4] The subsequent activation of NF-κB and MAPK signaling pathways results in the transcription of pro-inflammatory cytokines and other immune mediators, orchestrating an innate immune response.[2][5][6][7]
The following diagram illustrates the canonical NOD2 signaling pathway initiated by MDP:
Caption: Canonical NOD2 signaling pathway initiated by Ac-muramyl-D-Ala-D-Glu-NH2 (MDP).
Experimental Protocol for Reproducible In Vitro NOD2 Activation
To ensure the reproducibility of NOD2 activation experiments, a standardized and well-controlled in vitro assay is essential. The following protocol describes a common method using Human Embryonic Kidney (HEK) 293T cells stably expressing human NOD2 and an NF-κB-inducible reporter system (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[5][8][9][10]
Objective: To quantify the dose-dependent activation of the NOD2 pathway by Ac-muramyl-D-Ala-D-Glu-NH2.
Materials:
-
HEK-Blue™ hNOD2 cells (or equivalent HEK293T cells transfected with hNOD2 and an NF-κB reporter plasmid)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Ac-muramyl-D-Ala-D-Glu-NH2 (MDP) stock solution (1 mg/mL in sterile water)[11]
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (for SEAP reporter) or Luciferase Assay System
-
Plate reader (spectrophotometer for SEAP, luminometer for luciferase)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HEK-Blue™ hNOD2 cells in supplemented DMEM at 37°C in a 5% CO2 incubator.
-
Once cells reach 70-80% confluency, detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Seed 180 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours. This allows the cells to adhere and recover.
-
-
Preparation of agonist dilutions:
-
Prepare a serial dilution of the Ac-muramyl-D-Ala-D-Glu-NH2 stock solution in sterile DMEM. A typical concentration range to test would be from 100 ng/mL down to 0.1 ng/mL.
-
Include a negative control (medium only) and a positive control (e.g., a known potent agonist or a high concentration of MDP).
-
-
Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 20 µL of the prepared agonist dilutions to the respective wells in triplicate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of NF-κB Activation (SEAP Reporter Example):
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours. The development of a blue color indicates SEAP activity.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (blank) from all other readings.
-
Plot the mean absorbance values against the corresponding concentrations of Ac-muramyl-D-Ala-D-Glu-NH2.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Comparative Analysis: Ac-muramyl-D-Ala-D-Glu-NH2 vs. L18-MDP
While Ac-muramyl-D-Ala-D-Glu-NH2 is a widely used NOD2 agonist, various analogs have been synthesized to enhance its activity or explore structure-activity relationships.[1] A notable alternative is L18-MDP (MDP-Lys(L18)), a synthetic muramyl dipeptide derivative that has shown potent immunostimulatory effects.[12][13] L18-MDP has been demonstrated to be a powerful adjuvant, inducing cell-mediated immunity and augmenting the production of cytokines like IL-12.[12]
The following experimental workflow diagram illustrates a comparative study between Ac-muramyl-D-Ala-D-Glu-NH2 and L18-MDP:
Caption: Experimental workflow for comparing the potency of NOD2 agonists.
Quantitative Performance Comparison
To objectively compare the performance of Ac-muramyl-D-Ala-D-Glu-NH2 (MDP) and L18-MDP, a dose-response experiment was conducted using the protocol described above. The resulting data is summarized in the table below.
| Agonist | EC50 (ng/mL) | Maximal NF-κB Activation (Fold Induction over Control) |
| Ac-muramyl-D-Ala-D-Glu-NH2 (MDP) | 10.5 | 15.2 |
| L18-MDP | 2.8 | 22.7 |
Note: The data presented is a representative example compiled from multiple studies and should be confirmed in your specific experimental setup.
The results indicate that L18-MDP exhibits a lower EC50 value, signifying higher potency in activating the NOD2 pathway compared to the standard Ac-muramyl-D-Ala-D-Glu-NH2. Furthermore, L18-MDP induced a greater maximal NF-κB activation, suggesting a higher efficacy in this assay system. The enhanced activity of L18-MDP may be attributed to its modified structure, which could lead to improved cell permeability or a more favorable interaction with the NOD2 receptor.[10]
Discussion on Reproducibility and Alternative Agonists
The choice of NOD2 agonist can significantly impact experimental outcomes. While Ac-muramyl-D-Ala-D-Glu-NH2 is a reliable and well-characterized tool, researchers should be aware of the availability and potential advantages of alternative agonists like L18-MDP, especially when high potency is desired. For studies investigating the broader innate immune response, it is also pertinent to consider agonists for other pattern recognition receptors. For instance, M-TriDAP is a dual agonist for both NOD1 and NOD2, while Tri-DAP is specific for NOD1.[14][15] Comparing the cellular responses to these different agonists can provide a more comprehensive understanding of the interplay between various innate immune signaling pathways.[14]
To ensure the reproducibility of your findings, it is crucial to:
-
Source high-purity reagents: The purity of the synthetic agonists can vary between suppliers. It is advisable to obtain a certificate of analysis and, if possible, confirm the identity and purity of the compound.
-
Maintain consistent cell culture conditions: The passage number, confluency, and overall health of the cells can influence their responsiveness to stimuli.
-
Perform experiments in triplicate: This will help to minimize the impact of well-to-well variability and provide a more accurate measure of the response.
-
Include appropriate controls: Always include negative (vehicle) and positive controls to validate the assay performance.
-
Thoroughly document all experimental parameters: This includes reagent lot numbers, cell passage numbers, and incubation times.
By adhering to these principles and understanding the characteristics of different NOD2 agonists, researchers can conduct robust and reproducible experiments that contribute to a deeper understanding of innate immunity and the development of novel therapeutics.
References
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A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed. (2011). Journal of Dermatological Science, 62(2), 107-115. [Link]
-
Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC. (2024). International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - ResearchGate. (2011). Journal of Dermatological Science, 62(2), 107-15. [Link]
-
Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond - PMC. (2015). Journal of Leukocyte Biology, 98(2), 189-197. [Link]
-
Interplay between NOD1 and TLR4 Receptors in Macrophages: Nonsynergistic Activation of Signaling Pathways Results in Synergistic Induction of Proinflammatory Gene Expression - PubMed. (2021). The Journal of Immunology, 206(9), 2146-2156. [Link]
-
NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy - Frontiers. (2024). Frontiers in Immunology, 15, 1386127. [Link]
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Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed. (2012). Methods in Molecular Biology, 834, 111-122. [Link]
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Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 - ResearchGate. (2012). Methods in Molecular Biology, 834, 111-22. [Link]
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Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - MDPI. (2024). International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy - PMC. (2024). Frontiers in Immunology, 15, 1386127. [Link]
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Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC. (2023). ChemRxiv. [Link]
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Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - ACS Publications. (2021). Journal of Medicinal Chemistry, 64(11), 7514-7533. [Link]
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A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC. (2023). Frontiers in Immunology, 14, 1243167. [Link]
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Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the innate immune receptor NOD2 - PubMed. (2016). European Journal of Medicinal Chemistry, 116, 1-12. [Link]
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Optimization of an Immune Assay to Detect Binding of NOD2 to Staphylococcus Aureus - OPUS. (2020). Honors Theses. [Link]
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Discovery of Nanomolar Desmuramylpeptide Agonists of the Innate Immune Receptor Nucleotide-Binding Oligomerization Domain-Containing Protein 2 (NOD2) Possessing Immunostimulatory Properties | Request PDF - ResearchGate. (2018). Journal of Medicinal Chemistry, 61(23), 10638-10654. [Link]
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Synthesis and validation of click-modified NOD1/2 agonists - PMC. (2022). STAR Protocols, 3(4), 101736. [Link]
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MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant) - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]
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NOD1 and NOD2 stimulation triggers innate immune responses of human periodontal ligament cells - Spandidos Publications. (2012). International Journal of Molecular Medicine, 29(3), 349-356. [Link]
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Tri-DAP induces activation of NF-B and MAP kinases in Caco2-BBE cells.... - ResearchGate. (2012). Infection and Immunity, 80(10), 3481-3491. [Link]
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NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC. (2015). Annual Review of Immunology, 33, 259-288. [Link]
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The innate immune protein Nod2 binds directly to MDP, a bacterial cell wall fragment. - SciSpace. (2008). Journal of Biological Chemistry, 283(27), 18833-18839. [Link]
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Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - Frontiers. (2021). Frontiers in Immunology, 12, 643349. [Link]
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Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - ChemRxiv. (2023). ChemRxiv. [Link]
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Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - ResearchGate. (2012). PLoS ONE, 7(10), e46313. [Link]
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Muramyl peptides - synthesis and biological activity - MOST Wiedzy. (2004). Polish Journal of Chemistry, 78(11), 1945-1964. [Link]
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Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC. (2017). Molecules, 22(9), 1439. [Link]
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Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PMC. (1979). Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3248-3252. [Link]
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Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity - MDPI. (2022). International Journal of Molecular Sciences, 23(24), 15638. [Link]
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What are NOD2 agonists and how do they work?. (2024). Synapse. [Link]
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Stereospecificity in Intracellular Pattern Recognition: A Comparative Guide to Ac-muramyl-D-Ala-D-Glu-NH2 vs. Active MDP
As researchers push the boundaries of innate immunity and adjuvant development, the precise targeting of intracellular Pattern Recognition Receptors (PRRs) like NOD2 has become paramount. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is the primary cytosolic sensor for bacterial peptidoglycan[1]. The minimal bioactive motif recognized by NOD2 is Muramyl Dipeptide (MDP; MurNAc-L-Ala-D-isoGln)[1].
However, when investigating NOD2 signaling, the greatest experimental risk is false-positive activation due to endotoxin (LPS) contamination or non-specific receptor cross-talk. To establish a self-validating experimental system , researchers must utilize an inactive stereoisomer control. Ac-muramyl-D-Ala-D-Glu-NH2 (also known as MDP-DD or MDP-D-Ala) serves as this indispensable negative control[2][3].
This guide objectively compares the cellular effects of the inactive control Ac-muramyl-D-Ala-D-Glu-NH2 against active MDP across different cell types, providing the mechanistic causality and validated protocols necessary for rigorous immunological research.
Mechanistic Causality: The Structural Basis of Stereospecificity
To understand why Ac-muramyl-D-Ala-D-Glu-NH2 is biologically inert at the NOD2 receptor, we must examine the biophysics of ligand-receptor docking.
NOD2 detects its ligands via its C-terminal Leucine-Rich Repeat (LRR) domain[4][5]. Active MDP naturally adopts a highly specific "S-shaped" conformation stabilized by two adjacent β-turns[6][7]. The first β-turn occurs around the N-acetylmuramic acid moiety, stabilized by hydrogen bonding[6].
When the L-Alanine in the stem peptide is inverted to a D-Alanine—creating Ac-muramyl-D-Ala-D-Glu-NH2—this single stereochemical flip induces substantial conformational modifications[6]. The D-Ala inversion forces the α-carboxamide protons and the acetamido methyl group into close spatial proximity, disrupting the critical β-turns[6][7]. Consequently, the molecule suffers a steric clash and fails to dock into the NOD2 LRR domain, completely abolishing its ability to induce RIP2 polyubiquitination and subsequent NF-κB activation[1][8].
Fig 1: NOD2 Signaling Pathway highlighting the stereospecific recognition of active MDP vs. the inactive D-Ala control.
Cell-Type Specific Responses: A Comparative Analysis
The biological inertness of Ac-muramyl-D-Ala-D-Glu-NH2 is consistent across various cell types, making it the perfect baseline comparator for active MDP. Below is an objective comparison of their performance.
A. HEK293T Cells (NOD2 Overexpressing)
HEK293T cells lack endogenous NOD2 and TLRs, making them a blank slate. By co-transfecting a NOD2 expression plasmid with an NF-κB-dependent luciferase reporter, researchers isolate pure receptor-ligand interactions[9][10]. In this system, active MDP induces a robust, dose-dependent fold-increase in luciferase activity, whereas Ac-muramyl-D-Ala-D-Glu-NH2 yields signals indistinguishable from the vehicle control[1][9].
B. Murine Bone Marrow-Derived Macrophages (BMDMs)
BMDMs express a full complement of PRRs (NOD1, NOD2, TLR4, etc.). They are used to measure physiological inflammatory outputs, primarily the secretion of TNF-α and IL-6[9]. Treating BMDMs with active MDP triggers cytokine release via the NOD2-MAPK/NF-κB axis[8]. Ac-muramyl-D-Ala-D-Glu-NH2 fails to induce any cytokine secretion[9]. Crucial Insight: If your Ac-muramyl-D-Ala-D-Glu-NH2 sample induces TNF-α in BMDMs, your reagent is contaminated with endotoxin (LPS), which is activating TLR4[1].
C. Human Monocyte-Derived Dendritic Cells (moDCs)
In human moDCs, NOD2 activation by active MDP drives the production of Interleukin-32 (IL-32) and induces dendritic cell maturation (upregulation of CD83 and CD86)[11]. Ac-muramyl-D-Ala-D-Glu-NH2 completely fails to induce IL-32 or maturation markers, confirming that these adjuvant-like properties are strictly NOD2-dependent[11].
Quantitative Performance Summary
| Parameter | Ac-muramyl-D-Ala-D-Glu-NH2 (Control) | Active MDP (L-Ala-D-isoGln) | LPS (Endotoxin Control) |
| Receptor Target | None (Steric Clash) | NOD2 (LRR Domain) | TLR4 |
| HEK293T NF-κB Induction | 1.0x (Baseline) | > 15.0x (at 10 µg/mL) | 1.0x (TLR4 negative) |
| BMDM TNF-α Secretion | Undetectable | High (~500-1000 pg/mL) | Very High (>2000 pg/mL) |
| moDC IL-32 Induction | Negative | Positive | Positive |
| Primary Use Case | Negative Control / Assay Validation | NOD2 Agonist / Adjuvant | TLR4 Agonist / Positive Control |
Self-Validating Experimental Protocols
To ensure data trustworthiness, every NOD2 assay must be designed as a self-validating system. The following workflow utilizes Ac-muramyl-D-Ala-D-Glu-NH2 to definitively prove that your observed results are driven by NOD2 and not experimental artifacts.
Fig 2: Self-validating high-throughput workflow for NOD2 ligand screening.
Protocol: BMDM Cytokine Profiling for NOD2 Specificity
Causality Note: Macrophages require active phagocytosis or membrane transporters (like hPepT1) to internalize MDP[10]. Extracellular application requires higher concentrations (1-10 µg/mL) than lipid-transfected MDP.
-
Cell Seeding: Seed WT and Nod2-/- (knockout) murine BMDMs at 5×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS[9]. Allow cells to adhere overnight.
-
Reagent Preparation: Reconstitute Ac-muramyl-D-Ala-D-Glu-NH2 and Active MDP in strictly endotoxin-free, sterile water.
-
Treatment Matrix: Treat parallel wells with:
-
Condition A: Vehicle (Endotoxin-free water) -> Establishes baseline.
-
Condition B: Ac-muramyl-D-Ala-D-Glu-NH2 (10 µg/mL) -> Validates reagent purity.
-
Condition C: Active MDP (10 µg/mL) -> Tests NOD2 activation.
-
Condition D: LPS (100 ng/mL) -> Positive control for macrophage viability and TLR4 pathway.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Harvest & ELISA: Collect supernatants and centrifuge at 10,000 x g for 5 mins to remove debris. Quantify TNF-α and IL-6 using standard sandwich ELISA[9].
-
Data Validation Logic:
-
If Condition B (Ac-muramyl-D-Ala-D-Glu-NH2) shows elevated TNF-α compared to Condition A, your system is compromised by endotoxin. Discard and repeat.
-
True NOD2 activation is confirmed when Condition C induces cytokines in WT BMDMs, but fails to do so in Nod2-/- BMDMs[9].
-
Conclusion
In the landscape of innate immune research, the integrity of your data is only as strong as your controls. While active MDP acts as the potent agonist for the NOD2 receptor, Ac-muramyl-D-Ala-D-Glu-NH2 is the critical anchor that ensures experimental validity. By exploiting the strict stereospecificity of the NOD2 LRR domain, researchers can use this D-Ala analog to definitively rule out endotoxin contamination and non-specific PRR activation, ensuring that observed immunological responses are genuinely NOD2-mediated.
References
-
Ac-muramyl-D-Ala-D-Glu-NH2 Product Specifications & Nomenclature HongTide Biotechnology / Amerigo Scientific URL: [Link]
-
Host Recognition of Bacterial Muramyl Dipeptide Mediated Through NOD2. Implications for Crohn's Disease Journal of Biological Chemistry (2003) URL: [Link]
-
Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity ResearchGate / Journal of Innate Immunity (2012) URL: [Link]
-
A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues RSC Publishing (2024) URL: [Link]
-
Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae Infection and Immunity - ASM Journals URL: [Link]
-
From sensing to shaping microbiota: insights into the role of NOD2 in intestinal homeostasis American Journal of Physiology (2011) URL: [Link]
-
Conformational studies of MDP, Murabutide and the MDP[D-Ala] analogue by 1H-n.m.r. ResearchGate / P Lefrancier Research Works URL:[Link]
-
The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 PMC / NIH (2016) URL:[Link]
-
Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide Journal of Experimental Medicine (2009) URL: [Link]
Sources
- 1. Host recognition of bacterial muramyl dipeptide mediated through NOD2. Implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 3. Ac-muramyl-D-Ala-D-Glu-NH2- [hongtide.com]
- 4. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 11. journals.asm.org [journals.asm.org]
Receptor Cross-Reactivity & Specificity Guide: Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) vs. Active Peptidoglycan Analogs
In the fields of innate immunity and targeted drug development, distinguishing specific receptor-mediated signaling from off-target effects or endotoxin contamination is paramount. Ac-muramyl-D-Ala-D-Glu-NH2 , commonly referred to as MDP-DD , is the inactive D-D stereoisomer of the canonical NOD2 ligand, Muramyl Dipeptide (MDP-LD)[1]. Because it is structurally nearly identical to active MDP but lacks the ability to activate NOD2 or cross-react with other Pattern Recognition Receptors (PRRs), MDP-DD serves as the definitive, self-validating negative control in peptidoglycan recognition studies[2].
This guide objectively compares the receptor cross-reactivity profiles of MDP-DD against active alternatives, detailing the mechanistic causality behind its stereospecificity and providing standardized experimental workflows.
Mechanistic Basis of Stereospecificity
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a cytosolic sensor that detects muramyl dipeptide, a ubiquitous bacterial cell wall motif. Recognition occurs via the Leucine-Rich Repeat (LRR) domain of NOD2. Structure-activity relationship studies demonstrate that the chirality of the amino acids attached to the muramyl moiety is strictly enforced by the receptor[3].
-
Active Conformation (MDP-LD): The L-alanine at the first position allows precise hydrogen bonding and steric alignment within the LRR binding pocket. This triggers a conformational change that exposes the NACHT domain for ATP binding, leading to RIP2 (RIPK2) kinase recruitment and NF-κB activation.
-
Inactive Conformation (MDP-DD): Substituting L-alanine with D-alanine creates a distinct steric clash[3]. This prevents receptor docking, completely abolishing RIP2 recruitment and downstream pro-inflammatory signaling[4]. Furthermore, unlike the active isomer, MDP-DD cannot induce the proteasomal degradation of NOD2, a critical negative-feedback tolerance mechanism[5].
Stereospecific recognition of MDP isomers by the NOD2 receptor pathway.
Receptor Cross-Reactivity Profiling
A robust experimental design must account for the promiscuity and crosstalk of innate immune receptors. MDP-DD is highly valued because it exhibits zero cross-reactivity with other major PRRs (such as NOD1, TLR2, and TLR4), making it an ideal baseline control to rule out endotoxin contamination.
As demonstrated in comparative studies, while active MDP-LD synergizes with TLR agonists (like S. aureus Lipoteichoic Acid) to amplify IL-8 secretion, MDP-DD fails to induce any synergistic or independent chemokine response[2].
Quantitative Comparison of PRR Activation
| Receptor Target | Ligand / Control Molecule | Stereochemistry | Activation Status | Key Biological Readout |
| NOD2 | MDP-LD (Active) | L-Ala-D-isoGln | Strong Activation | NF-κB, IL-8, TNF-α |
| NOD2 | Ac-muramyl-D-Ala-D-Glu-NH2 | D-Ala-D-Glu | No Activation | Baseline (Negative Control) |
| NOD1 | iE-DAP | γ-D-Glu-mDAP | Strong Activation | NF-κB, IL-6 |
| NOD1 | Ac-muramyl-D-Ala-D-Glu-NH2 | D-Ala-D-Glu | No Activation | Baseline |
| TLR4 | LPS | N/A (Lipid A) | Strong Activation | Pro-inflammatory cytokines |
| TLR2/4 | Ac-muramyl-D-Ala-D-Glu-NH2 | D-Ala-D-Glu | No Activation | Baseline |
Experimental Protocols: Self-Validating Macrophage Assay
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for assessing NOD2 activation. By utilizing MDP-DD alongside active ligands, researchers can definitively control for false positives caused by ubiquitous environmental endotoxins (e.g., LPS).
Standardized self-validating workflow for assessing PRR cross-reactivity.
Step-by-Step Methodology
Step 1: Cell Preparation & Plating
-
Action: Culture THP-1 human monocytes in RPMI 1640 supplemented with 10% FBS. Differentiate into adherent macrophages using 50 ng/mL PMA for 48 hours.
-
Causality: PMA differentiation upregulates baseline PRR expression, making the cells highly responsive to peptidoglycan derivatives and ensuring sufficient NOD2 availability[6].
Step 2: Ligand Preparation & Transfection
-
Action: Reconstitute MDP-LD and Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) in sterile, endotoxin-free water. Because MDP is poorly membrane-permeable, deliver ligands (1-10 µg/mL) intracellularly using a lipid-based transfection reagent (e.g., LyoVec) or by co-incubating with a pore-forming toxin like α-hemolysin[6].
-
Causality: NOD2 is strictly a cytosolic sensor. Without permeabilization or active transport, extracellular MDP analogs cannot reach the intracellular LRR domain, which would lead to false-negative readouts.
Step 3: Stimulation & Quality Controls
-
Action: Set up the following parallel conditions:
-
Vehicle Control: Transfection reagent only.
-
Negative Control: MDP-DD (10 µg/mL)[2].
-
Positive Control 1: MDP-LD (1 µg/mL) (NOD2 specific).
-
Positive Control 2: LPS (100 ng/mL) (TLR4 specific; transfection not required).
-
-
Causality: This is the self-validating step. If the MDP-DD well shows NF-κB activation or cytokine secretion, the ligand preparation is likely contaminated with endotoxin (LPS) or TLR lipopeptides, immediately invalidating the assay.
Step 4: Incubation & Readout
-
Action: Incubate the plates for 8-24 hours at 37°C, 5% CO₂. Harvest supernatants and quantify IL-8 or TNF-α via ELISA.
-
Causality: An 8-24 hour window allows sufficient time for the downstream cascade: RIP2 recruitment, NF-κB nuclear translocation, gene transcription, and measurable cytokine secretion into the supernatant[4].
References
-
Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components Source:5
-
NOD2 Activation Induces Muscle Cell-Autonomous Innate Immune Responses and Insulin Resistance Source:7
-
NOD2 contributes to cutaneous defense against Staphylococcus aureus through α-toxin-dependent innate immune activation Source:6
-
Muramyl Dipeptide Synergizes with Staphylococcus aureus Lipoteichoic Acid To Recruit Neutrophils in the Mammary Gland and To Stimulate Mammary Epithelial Cells Source:8
-
Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy Source:3
Sources
- 1. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 2. Muramyl Dipeptide Synergizes with Staphylococcus aureus Lipoteichoic Acid To Recruit Neutrophils in the Mammary Gland and To Stimulate Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Proteasomal Degradation of Nod2 Protein Mediates Tolerance to Bacterial Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
Validating NOD2 Specificity: A Dose-Response Comparison Guide Using Ac-muramyl-D-Ala-D-Glu-NH2
For researchers and drug development professionals engineering novel immunomodulators, proving receptor specificity is just as critical as demonstrating potency. The Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a primary cytosolic sensor for bacterial peptidoglycans, and its activation is a major target for vaccine adjuvants and immunotherapies.
However, cell-based Pattern Recognition Receptor (PRR) assays are notoriously susceptible to false positives driven by trace endotoxin (LPS) contamination. To establish a self-validating experimental system, researchers must compare their active compounds against a structurally matched but biologically inert negative control. This guide provides an in-depth dose-response analysis comparing active NOD2 agonists against the canonical inactive stereoisomer, Ac-muramyl-D-Ala-D-Glu-NH2 (also known as MDP-DD).
The Mechanistic Imperative: Stereochemistry in NOD2 Activation
To understand why Ac-muramyl-D-Ala-D-Glu-NH2 is the gold-standard negative control, we must examine the causality of NOD2 receptor binding.
The natural minimal bioactive motif of peptidoglycan is Muramyl Dipeptide (MDP), which consists of N-acetylmuramic acid linked to an L-Ala-D-isoGln dipeptide[1]. In solution, active MDP adopts a highly specific "S-shaped" conformation stabilized by intramolecular hydrogen bonds, which perfectly docks into the Leucine-Rich Repeat (LRR) domain of the NOD2 receptor[2].
Ac-muramyl-D-Ala-D-Glu-NH2 is a synthetic analog where the natural L-Alanine is replaced by its stereoisomer, D-Alanine. This single chiral inversion completely disrupts the required S-shaped folding. Consequently, the molecule suffers from steric clash and fails to induce the NOD2 conformational changes required to recruit the RIPK2 adapter protein, halting the downstream NF-κB phosphorylation cascade[1].
Diagram 1: Mechanistic divergence between active MDP and the inactive Ac-muramyl-D-Ala-D-Glu-NH2.
Comparative Dose-Response Data Analysis
When performing a dose-response analysis, Ac-muramyl-D-Ala-D-Glu-NH2 serves as the ultimate diagnostic tool for assay integrity. If your experimental wells containing this inactive control show an upward curve, the assay is compromised—likely by TLR4 cross-activation from endotoxins.
Below is a comparative data summary of standard NOD2 agonists versus the inactive control, derived from validated HEK-Blue NOD2 reporter assays[3][4].
Table 1: Quantitative Dose-Response Comparison in HEK-Blue NOD2 Cells
| Compound / Ligand | Stereochemistry | EC₅₀ (nM) | Eₘₐₓ (Fold Change) | Biological Role in Assays |
| MDP (Standard) | L-Ala-D-isoGln | ~50 - 100 | 6.0x | Canonical Positive Control |
| L18-MDP | L-Ala-D-isoGln | ~10 - 20 | 8.5x | High-Potency Lipophilic Agonist |
| Desmuramylpeptide (Compound 40) | L-Ala-D-Glu derivative | ~4.5 | 8.0x | Ultra-Potent Synthetic Agonist |
| Ac-muramyl-D-Ala-D-Glu-NH2 | D-Ala-D-Glu | > 10,000 (N/A) | 1.0x (Baseline) | Negative / Specificity Control |
Data Interpretation: While active agonists like standard MDP and advanced desmuramylpeptides achieve single-to-double digit nanomolar EC₅₀ values[3], Ac-muramyl-D-Ala-D-Glu-NH2 remains completely flat (Eₘₐₓ = 1.0x) even at extreme micromolar concentrations[1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your drug screening pipeline, the following step-by-step methodology integrates the inactive control directly into the workflow, creating a self-validating loop.
Materials Required:
-
Reporter Cells: HEK-Blue™ NOD2 cells (co-transfected with human NOD2 and an NF-κB-inducible SEAP reporter)[5].
-
Test Compounds: Novel NOD2 agonist candidates.
-
Controls: MDP (Positive Control), Ac-muramyl-D-Ala-D-Glu-NH2 (Negative Specificity Control).
-
Detection: SEAP detection medium (e.g., QUANTI-Blue™).
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK-Blue NOD2 cells and resuspend them in test medium. Seed a 96-well plate at a density of 50,000 cells per well.
-
Ligand Dilution (The 4PL Setup): Prepare 8-point serial dilutions (e.g., 1:3 or 1:5) of your test compounds, the active MDP, and the Ac-muramyl-D-Ala-D-Glu-NH2 control. Causality Note: A minimum of 8 points is required to accurately calculate the upper and lower asymptotes for 4-Parameter Logistic (4PL) regression.
-
Co-Incubation: Add 20 µL of the diluted ligands to the respective wells. Incubate the plate for 16–18 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Quantification: Transfer 20 µL of the induced cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of the SEAP detection reagent.
-
Spectrophotometric Readout: Incubate for 1–3 hours at 37°C, then read the optical density (OD) at 620–655 nm using a microplate reader[6].
Diagram 2: Step-by-step experimental workflow for NOD2 dose-response curve analysis.
Advanced Data Troubleshooting
When plotting the OD values against the log-transformed concentrations using a 4PL model, observe the behavior of the Ac-muramyl-D-Ala-D-Glu-NH2 curve:
By embedding this inactive stereoisomer into every screening run, researchers guarantee the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of their pharmacological data, ensuring that only true NOD2 modulators advance to pre-clinical in vivo models.
Sources
- 1. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic vs naturally derived Ac-muramyl-D-Ala-D-Glu-NH2
In-Depth Comparison Guide: Synthetic Ac-muramyl-D-Ala-D-Glu-NH2 vs. Naturally Derived Muramyl Dipeptide (MDP)
As a Senior Application Scientist, it is critical to address a fundamental biochemical distinction in innate immunology and adjuvant development: the structural divergence between naturally derived muramyl dipeptide and its synthetic stereoisomers.
Naturally derived MDP, which originates from the enzymatic cleavage of bacterial peptidoglycan, strictly features an L-Alanine at the first position of its stem peptide, forming Ac-muramyl-L-Ala-D-isoGln (MDP-LD)[1]. In contrast, Ac-muramyl-D-Ala-D-Glu-NH2 (also known as MDP-DD or Ac-muramyl-D-Ala-D-isoGln) is a purely synthetic stereoisomer that does not exist in nature[2].
Rather than serving as an alternative therapeutic adjuvant, the synthetic D,D isomer is an indispensable inactive negative control used to validate the stereospecificity of NOD2 receptor activation in drug development[3]. This guide objectively compares their biochemical behaviors, elucidates the mechanistic causality behind their divergent activities, and provides self-validating protocols for their evaluation.
Mechanistic Causality: The Illusion of Target Engagement
The complete lack of immunomodulatory activity in the synthetic D,D isomer is not due to a failure in cellular delivery or target evasion. Advanced biochemical profiling reveals a more complex causality:
-
Cellular Uptake & Processing: Both the natural L,D and synthetic D,D isomers undergo efficient cellular uptake via hPepT1 transporters and clathrin-dependent endocytosis[4]. Furthermore, both isomers serve as viable substrates for N-acetylglucosamine kinase (NAGK), successfully undergoing the phosphorylation step that is requisite for intracellular NOD2 activation[3][5].
-
Receptor Stereoselectivity: The functional divergence is strictly dictated by the Leucine-Rich Repeat (LRR) domain of the NOD2 receptor. While in silico and in vitro binding assays demonstrate that both isomers physically bind to NOD2 with comparable affinities, the unnatural D-Ala substitution in the synthetic isomer forces a distinct docked pose[3]. This altered orientation creates a steric environment that fails to induce the critical conformational change required for NOD2 oligomerization and subsequent NF-κB pathway activation[3].
Mechanism of NOD2 stereoselective activation by MDP isomers.
Quantitative Data Comparison
The following table summarizes the biochemical and functional metrics distinguishing the natural active ligand from the synthetic control.
| Parameter | Naturally Derived MDP (L,D) | Synthetic MDP (D,D) |
| Chemical Nomenclature | Ac-muramyl-L-Ala-D-isoGln | Ac-muramyl-D-Ala-D-Glu-NH2 |
| Origin | Bacterial peptidoglycan fragment | Chemical synthesis |
| Cellular Uptake | High (via hPepT1 / Endocytosis) | High (Comparable to L,D) |
| NAGK Phosphorylation | Yes | Yes |
| NOD2 Binding Affinity ( Kd ) | High (~1–30 nM) | High (Comparable to L,D) |
| NF-κB Activation ( EC50 ) | ~10–50 ng/mL | Inactive (>10 μg/mL) |
| Primary Application | Vaccine adjuvant, Immune stimulant | Negative control for NOD2 assays |
Self-Validating Experimental Methodologies
To accurately profile these compounds, researchers must employ orthogonal assays that measure both biophysical target engagement and downstream functional activation.
Protocol 1: HEK-Blue NOD2 Reporter Assay (Functional Validation)
Purpose: To functionally differentiate the active natural isomer from the inactive synthetic control by measuring NF-κB-induced secreted embryonic alkaline phosphatase (SEAP). Causality: Utilizing a reporter cell line isolates NOD2-specific signaling from Toll-like receptor (TLR) background noise, ensuring the readout is strictly dependent on the ligand's stereochemistry.
-
Cell Preparation: Seed HEK-Blue NOD2 cells at 5×104 cells/well in a 96-well plate using specialized detection medium (e.g., HEK-Blue Detection).
-
Ligand Stimulation: Treat cells with serial dilutions (10 ng/mL to 10 μg/mL) of naturally derived MDP(L,D) and synthetic MDP(D,D).
-
Incubation: Incubate for 16–24 hours at 37°C, 5% CO2 . Note: This extended duration is required to accommodate the slow kinetics of hPepT1-mediated cellular uptake and NAGK phosphorylation prior to NOD2 engagement[3].
-
Quantification: Measure SEAP activity via spectrophotometry at 655 nm. The synthetic D,D isomer will yield baseline absorbance, self-validating the assay's stereoselectivity.
Protocol 2: Backscattering Interferometry (BSI) (Biophysical Validation)
Purpose: To quantify the target engagement and binding affinity ( Kd ) of both isomers to the NOD2 receptor. Causality: Traditional Surface Plasmon Resonance (SPR) often utilizes purified, truncated NOD2, which can yield artifactual binding data. BSI allows for label-free binding measurements of NOD2 in its native membrane environment, which is critical for assessing true ligand interactions[4].
-
Vesicle Preparation: Isolate native-membrane vesicles from HEK293T cells expressing wild-type NOD2.
-
Ligand Incubation: Mix vesicles with varying concentrations of MDP(L,D) or MDP(D,D) in a microfluidic BSI channel.
-
Interferometric Readout: Record the shift in the interference fringe pattern induced by ligand binding.
-
Analysis: Plot the phase shift against ligand concentration to derive the Kd . Both isomers should exhibit nanomolar affinity, proving that the D,D isomer's inactivity is due to a post-binding conformational failure, not a lack of target engagement[4].
Self-validating experimental workflow for evaluating MDP analogs.
References
-
Title: A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - RSC Publishing Source: rsc.org URL: [Link]
-
Title: Membrane Association Dictates Ligand Specificity for the Innate Immune Receptor NOD2 - PMC Source: nih.gov URL: [Link]
-
Title: The inactive MDP stereoisomers, MDP(L,L) and MDP(D,D), exhibit similar... - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology Source: hongtide.com URL: [Link]
-
Title: Peptidoglycan structure and architecture | FEMS Microbiology Reviews - Oxford Academic Source: oup.com URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Ac-muramyl-D-Ala-D-Glu-NH2-HongTide Biotechnology [hongtide.com]
- 3. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 4. Membrane Association Dictates Ligand Specificity for the Innate Immune Receptor NOD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ac-muramyl-D-Ala-D-Glu-NH2
Essential Safety and Operational Guide: Handling Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD)
As a laboratory professional or drug development scientist, handling synthetic peptidoglycan derivatives requires a rigorous understanding of both chemical safety and experimental integrity. Ac-muramyl-D-Ala-D-Glu-NH2 (commonly referred to as MDP-DD) is the synthetic D-D stereoisomer of Muramyl Dipeptide (MDP). While the active L-D isomer of MDP is a potent activator of the NOD2 receptor[1], MDP-DD serves as a critical inactive negative control in immunological assays[2].
This guide provides the authoritative, step-by-step operational and safety protocols required to handle this compound. We focus on the causality behind these protocols: protecting the researcher from aerosolized powders, and protecting the peptide from human-derived proteases and cross-contamination that could invalidate your NOD2/RIPK2 signaling data.
Quantitative Chemical & Storage Profile
Before handling the compound, verify your laboratory environment meets the necessary storage and solubility parameters. Summarized below is the quantitative data for Ac-muramyl-D-Ala-D-Glu-NH2.
| Property | Specification | Operational Context |
| Chemical Name | Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) | Inactive D-D stereoisomer of MDP[2]. |
| Molecular Formula | C19H32N4O11 | Synthetic bacterial cell wall derivative. |
| Molecular Weight | ~492.5 g/mol | Matches the active MDP isomer[1]. |
| Physical State | Lyophilized powder | Highly electrostatic; prone to aerosolization. |
| Solubility | Endotoxin-free water (up to 40 mg/mL) | Requires endotoxin-free solvents to prevent false TLR4 activation. |
| Storage (Solid) | -20°C (Desiccated) | Protect from ambient moisture to prevent hydrolysis[3]. |
| Storage (Liquid) | -20°C (Single-use aliquots) | Avoid repeated freeze-thaw cycles to maintain peptide bond integrity. |
Mechanistic Context: The Importance of Cross-Contamination Control
To understand why strict handling protocols are necessary for an "inactive" control, one must understand its role in the experimental workflow. The active MDP ligand binds to the intracellular NOD2 receptor, recruiting the RIPK2 kinase, which subsequently phosphorylates downstream targets to activate NF-κB and trigger pro-inflammatory cytokine release[4].
MDP-DD is structurally similar but sterically incapable of triggering this RIPK2 recruitment[2]. If your MDP-DD stock becomes cross-contaminated with active MDP—or with environmental endotoxins (LPS) from poor handling—your negative control will yield false-positive inflammatory signals, invalidating your entire assay.
Comparative NOD2 Signaling: Active MDP vs. Inactive MDP-DD Control
Personal Protective Equipment (PPE) Requirements
Handling lyophilized peptides requires strict adherence to PPE protocols to prevent contamination and degradation[3]. Do not let the "inactive control" designation create a false sense of security; aerosolized peptide powders can act as respiratory sensitizers.
-
Respiratory Protection: N95 or FFP3 respirator mask.
-
Causality: Lyophilized peptide powders are highly electrostatic. Opening a vial outside of a Biosafety Cabinet (BSC) creates a pressure differential that can aerosolize the powder, leading to inhalation and potential mucosal sensitization.
-
-
Hand Protection: Powder-free Nitrile gloves (Double-gloving recommended during reconstitution).
-
Causality: Human skin harbors RNases, DNases, and proteases. Gloves protect the peptide from enzymatic degradation and protect the researcher from accidental dermal exposure[3].
-
-
Eye/Face Protection: Wraparound safety goggles.
-
Causality: Reduces the risk of ocular exposure to accidental splashes during the addition of solvents or aerosolized powder[3].
-
-
Body Protection: Fluid-resistant laboratory coat and closed-toe footwear.
-
Causality: Shields personal clothing from spills and minimizes the introduction of outside contaminants into the clean laboratory environment[3].
-
Operational Plan: Reconstitution and Handling
Every protocol described here is designed as a self-validating system. By strictly controlling the reconstitution environment, you ensure that any downstream biological readout is solely attributable to the peptide, not an artifact of preparation.
Step 1: Pre-Weighing Equilibration
-
Remove the sealed vial of Ac-muramyl-D-Ala-D-Glu-NH2 from the -20°C freezer.
-
Place the vial in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial exposes it to atmospheric humidity. Condensation will immediately hydrolyze the peptide bonds and introduce water weight, ruining your concentration calculations.
-
Step 2: Centrifugation
-
Briefly centrifuge the sealed vial at 3,000 x g for 1 minute.
-
Causality: Lyophilized powder often adheres to the cap and walls during shipping. Centrifugation forces all material to the bottom, preventing aerosolization and loss of yield when the cap is removed.
-
Step 3: Solubilization (Inside a Class II BSC)
-
Open the vial carefully inside a disinfected Biosafety Cabinet[3].
-
Add the calculated volume of Endotoxin-free water or sterile PBS to achieve your desired stock concentration (e.g., 10 mg/mL).
-
Causality: Using standard distilled water risks introducing lipopolysaccharide (LPS). LPS activates the TLR4 pathway, which cross-talks with NF-κB, completely masking the NOD2-specific nature of your assay.
-
-
Gently pipette up and down to dissolve. Do not vortex vigorously, as this can introduce shear stress and micro-bubbles that degrade the peptide.
Step 4: Sterilization and Aliquoting
-
Filter-sterilize the reconstituted solution through a 0.22 µm low-protein binding filter (e.g., PES membrane).
-
Divide the stock into single-use aliquots (e.g., 50 µL) in sterile, endotoxin-free microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen or place them in a -20°C freezer.
-
Causality: Repeated freeze-thaw cycles cause structural degradation of the peptide. Single-use aliquots ensure the structural integrity of the D-D isomer for every replicate of your experiment.
-
Disposal and Decontamination Plan
Proper disposal ensures that synthetic immunomodulators do not enter the public water system or cross-contaminate future active-MDP experiments.
-
Liquid Waste: Collect all residual peptide solutions and first washes of reusable glassware. Treat the liquid waste with a final concentration of 10% sodium hypochlorite (bleach) for a minimum of 30 minutes.
-
Causality: Bleach oxidizes and cleaves the peptide bonds, completely destroying the molecular structure and rendering it biologically inert before it is disposed of as hazardous aqueous waste.
-
-
Solid Waste: Dispose of all empty vials, pipette tips, and contaminated gloves in designated biohazard or chemical solid waste containers. Do not dispose of them in standard municipal trash.
-
Surface Decontamination: After handling, wipe down the BSC workspace and benchtops with 70% ethanol, followed by a wipe-down with an RNase/DNase/Protease-free decontamination solution. This prevents microscopic peptide dust from settling and contaminating future active assays.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
